molecular formula C33H43N2O5P B027499 Spacer Phosphoramidite C3 CAS No. 110894-23-0

Spacer Phosphoramidite C3

Número de catálogo: B027499
Número CAS: 110894-23-0
Peso molecular: 578.7 g/mol
Clave InChI: IMRNWKAKFIGPOS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Phosphoramidite for incorporation of a C3 spacer internally or at the 5' end of an oligonucleotide.>

Propiedades

IUPAC Name

3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N2O5P/c1-26(2)35(27(3)4)41(39-24-10-22-34)40-25-11-23-38-33(28-12-8-7-9-13-28,29-14-18-31(36-5)19-15-29)30-16-20-32(37-6)21-17-30/h7-9,12-21,26-27H,10-11,23-25H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRNWKAKFIGPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110894-23-0
Record name Spacer phosphoramidite C3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110894230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPACER PHOSPHORAMIDITE C3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTT9YJ9MTP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Spacer Phosphoramidite C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spacer Phosphoramidite (B1245037) C3 is a non-nucleosidic phosphoramidite reagent routinely used in automated oligonucleotide synthesis. It incorporates a three-carbon (propyl) spacer into an oligonucleotide sequence. This seemingly simple modification offers a versatile toolkit for researchers and drug development professionals, enabling fine-tuned control over the structural and functional properties of synthetic DNA and RNA. This guide provides a comprehensive overview of the core technical aspects of Spacer Phosphoramidite C3, including its chemical properties, key applications, and detailed experimental considerations.

Core Properties and Specifications

This compound, chemically known as 3-(4,4'-Dimethoxytrityloxy)propyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a hydrophobic molecule designed for seamless integration into standard oligonucleotide synthesis cycles.[1][] Its structure allows for incorporation at the 5'-end, 3'-end, or internally within an oligonucleotide sequence.[3]

Table 1: General Properties of this compound

PropertyValue
Chemical Formula C33H43N2O5P
Molecular Weight 578.69 g/mol
Appearance White to off-white powder
Solubility Acetonitrile (B52724)
Storage Conditions -20°C under an inert atmosphere

Key Applications in Research and Drug Development

The incorporation of a C3 spacer can dramatically alter the characteristics of an oligonucleotide, opening up a wide range of applications.

Steric Hindrance Reduction and Linkage to Functional Moieties

One of the primary applications of the C3 spacer is to introduce distance between the oligonucleotide and a conjugated molecule, such as a fluorescent dye, quencher, or biotin.[] This separation is crucial for minimizing steric hindrance and preventing unwanted interactions, like quenching of a fluorophore by a nearby guanine-rich sequence.[] Multiple C3 spacers can be incorporated sequentially to create longer spacer arms for attaching bulky molecules like enzymes or antibodies.[1]

Nuclease Resistance and Stability

Oligonucleotides modified with a C3 spacer at the 3'-terminus exhibit increased resistance to degradation by 3'-exonucleases.[4][5] This is a critical feature for in vivo applications, such as antisense oligonucleotides and siRNAs, where stability in the presence of cellular nucleases is paramount. The C3 spacer acts as a non-nucleosidic blocker, preventing enzymatic cleavage.[6]

Polymerase Extension Blocking

A C3 spacer at the 3'-end of an oligonucleotide effectively blocks the extension by DNA polymerases.[7][8] This property is widely exploited in molecular biology techniques like quantitative PCR (qPCR). For instance, in long hydrolysis probes where the quencher is moved internally to improve quenching efficiency, a 3'-C3 spacer is added to prevent the probe from acting as a primer during the PCR reaction.[8]

Mimicking Abasic Sites and Modulating Duplex Stability

The flexible three-carbon chain of the C3 spacer can be used to mimic an abasic site within a DNA duplex, which is useful for studying DNA repair mechanisms.[7] While the C3 spacer is designed to be minimally disruptive, its flexibility can cause some distortion of the sugar-phosphate backbone.[] The impact on the melting temperature (Tm) of a DNA duplex is generally minimal but can be sequence-dependent.

Quantitative Data

While precise quantitative data can vary depending on the specific sequence and experimental conditions, the following tables provide an overview of the expected performance of this compound.

Table 2: Coupling Efficiency

Phosphoramidite TypeAverage Coupling EfficiencyNotes
Standard Nucleoside Phosphoramidites (A, C, G, T)>99%Highly optimized for automated synthesis.
This compound ~98-99% Efficiency is comparable to standard phosphoramidites, ensuring high yield of full-length product. Minor variations can occur based on synthesizer and reagent quality.

Table 3: Effect on Duplex Melting Temperature (Tm)

ModificationChange in Tm (°C) per modificationNotes
Internal C3 Spacer -1 to -5The introduction of a flexible, non-stacking spacer typically destabilizes the duplex. The exact value is sequence and position dependent.
3'-Terminal C3 Spacer MinimalA terminal spacer has a negligible effect on the overall melting temperature of the duplex.

Experimental Protocols

Protocol 1: Incorporation of this compound during Oligonucleotide Synthesis

Objective: To incorporate a C3 spacer at a desired position within a synthetic oligonucleotide.

Methodology:

  • Reagent Preparation: Dissolve this compound in anhydrous acetonitrile to the standard concentration recommended by the DNA synthesizer manufacturer (e.g., 0.1 M).

  • Synthesizer Setup: Program the DNA synthesizer to insert the C3 spacer at the desired cycle. This is typically done by assigning the phosphoramidite to a specific port on the synthesizer.

  • Synthesis Cycle: The incorporation of the C3 spacer follows the standard phosphoramidite chemistry cycle:

    • Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain.

    • Coupling: Addition of the activated this compound to the 5'-hydroxyl of the oligonucleotide. A standard coupling time of 2-3 minutes is generally sufficient.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification: The final product should be purified by HPLC to ensure the removal of any truncated sequences.[1]

Protocol 2: Nuclease Resistance Assay

Objective: To evaluate the increased resistance of a 3'-C3 spacer-modified oligonucleotide to 3'-exonuclease degradation.

Methodology:

  • Oligonucleotide Preparation: Synthesize two versions of the same oligonucleotide: one with a 3'-C3 spacer and an unmodified control.

  • Enzyme Reaction:

    • Prepare reaction mixtures containing the oligonucleotide (e.g., 1 µM), a 3'-exonuclease (e.g., Exonuclease I), and the appropriate reaction buffer.

    • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).

    • Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Analysis:

    • Stop the reaction by adding a quenching buffer (e.g., formamide (B127407) loading dye) and heating.

    • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Results: The unmodified oligonucleotide will show progressive degradation over time, while the 3'-C3 spacer-modified oligonucleotide will remain largely intact, demonstrating its resistance to the exonuclease.

Visualizations

Signaling Pathways and Experimental Workflows

OligoSynthesisWorkflow cluster_synthesis Automated Oligonucleotide Synthesis Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add C3 Phosphoramidite) Capping 3. Capping (Block Failures) Oxidation 4. Oxidation (Stabilize Linkage) Cleavage Cleavage from Solid Support Deprotection Deprotection Cleavage->Deprotection Purification HPLC Purification Deprotection->Purification QC Quality Control (Mass Spec) Purification->QC FinalProduct C3-Modified Oligonucleotide QC->FinalProduct FRET_Probe_Mechanism cluster_probe FRET Probe Design Fluorophore Fluorophore (Donor) C3_Spacer C3 Spacer Oligo Oligonucleotide Quencher Quencher (Acceptor) Target Target Sequence Oligo->Target Hybridization Unbound_Fluor Fluorescence Unbound_Quencher No FRET Bound_Fluor No Fluorescence Bound_Quencher FRET Occurs Target->Bound_Fluor Target->Bound_Quencher Polymerase_Blocking cluster_unmodified Unmodified Primer cluster_modified 3'-C3 Spacer Modified Primer Primer_Unmod 5'-Primer-3'OH Template_A Template DNA Primer_Unmod->Template_A Polymerase_A DNA Polymerase Polymerase_A->Primer_Unmod Extension Extension Polymerase_A->Extension Primer_Mod 5'-Primer-C3-3' Template_B Template DNA Primer_Mod->Template_B Polymerase_B DNA Polymerase Polymerase_B->Primer_Mod No_Extension No Extension Polymerase_B->No_Extension

References

An In-depth Technical Guide to Spacer Phosphoramidite C3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Spacer Phosphoramidite (B1245037) C3 is a versatile chemical tool for the synthesis of modified oligonucleotides. This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and data presented for clarity and ease of use.

Core Concepts: Chemical Structure and Properties

Spacer Phosphoramidite C3, also known as 3-(4,4'-Dimethoxytrityloxy)propyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a key reagent used in solid-phase oligonucleotide synthesis. Its primary function is to introduce a three-carbon propyl spacer within or at the terminus of an oligonucleotide chain.[1][][3] This seemingly simple modification imparts a range of valuable properties to the resulting oligonucleotide, including increased flexibility and the ability to reduce steric hindrance between the oligonucleotide and other molecules.[1][]

The chemical structure of this compound is fundamental to its function. It features a dimethoxytrityl (DMT) protecting group on the hydroxyl function, which allows for its controlled incorporation during automated synthesis. The phosphoramidite group at the other end enables its reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.

Below is a diagram illustrating the chemical structure of this compound.

G Chemical Structure of this compound cluster_0 C3_structure

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, storage, and application of the reagent.

PropertyValueReference
Chemical Formula C33H43N2O5P[][5]
Molecular Weight 578.68 g/mol [][5]
CAS Number 110894-23-0[5]
Appearance White to off-white powder
Solubility Soluble in anhydrous acetonitrile (B52724)[5]
Stability in Solution 2-3 days in anhydrous acetonitrile[5]
Recommended Storage -10 to -30°C, dry[5]

Applications in Research and Drug Development

The introduction of a C3 spacer can significantly influence the biological and physical properties of an oligonucleotide. This has led to its widespread use in various research and therapeutic applications.

  • Aptamer and DNAzyme Optimization: Spacers are used to probe and optimize the three-dimensional structures of functional oligonucleotides like aptamers and DNAzymes.[6] By replacing nucleosides with a C3 spacer, researchers can determine the importance of individual residues to the overall structure and function.[6]

  • Blocking Polymerase and Exonuclease Activity: When placed at the 3'-terminus of an oligonucleotide, a C3 spacer acts as an effective blocker for both DNA polymerase and exonuclease activity.[][5][7] This is particularly useful in applications such as qPCR probes where the probe should not act as a primer.[7]

  • Reduction of Steric Hindrance: The C3 spacer can distance functional modifications, such as fluorophores or quenchers, from the oligonucleotide, minimizing adverse interactions like quenching of a fluorescent dye by a guanine-rich sequence.[8]

  • Mimicking Abasic Sites: The C3 spacer can be used to mimic an abasic site within a DNA strand, which is useful for studying DNA repair mechanisms and the effects of DNA damage.[3]

  • Drug Delivery Systems: While not a direct component of the final drug, C3 and other spacers are integral to the linkers used in antibody-drug conjugates and other targeted delivery systems, providing spatial separation between the targeting moiety and the cytotoxic payload.

Experimental Protocols

The incorporation of a this compound into an oligonucleotide is achieved through standard solid-phase synthesis protocols. No significant deviations from the manufacturer's recommended procedures for the DNA synthesizer are typically required.[5][8]

General Protocol for Incorporation of a C3 Spacer
  • Preparation of the Phosphoramidite Solution: Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). This solution should be prepared fresh and used within 2-3 days.[5]

  • Automated Oligonucleotide Synthesis: The synthesis is performed on a solid support in a column on an automated DNA synthesizer. The synthesis cycle consists of four main steps:

    • Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain with an acid (e.g., trichloroacetic acid).

    • Coupling: The this compound solution is delivered to the column along with an activator (e.g., tetrazole) to facilitate the reaction with the free 5'-hydroxyl group.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine in water/pyridine).

  • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed using a concentrated ammonia (B1221849) solution.

  • Purification: The final oligonucleotide product is typically purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to remove any truncated sequences or other impurities.

The following diagram illustrates the standard phosphoramidite cycle for oligonucleotide synthesis, which is also applicable for the incorporation of a C3 spacer.

G Standard Phosphoramidite Synthesis Cycle Start Start Detritylation 1. Detritylation (Removal of DMT group) Start->Detritylation Coupling 2. Coupling (Addition of Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Blocking of unreacted sites) Coupling->Capping Oxidation 4. Oxidation (Stabilization of linkage) Capping->Oxidation Next_Cycle More Bases? Oxidation->Next_Cycle Next_Cycle->Detritylation Yes End End Next_Cycle->End No

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Quantitative Data

The efficiency of coupling is a critical parameter in oligonucleotide synthesis. While specific coupling efficiencies can vary depending on the synthesizer and reagents used, this compound is designed for high coupling efficiency, comparable to that of standard nucleoside phosphoramidites.

The following table provides an example of dilution and approximate coupling data for different scales of synthesis on common synthesizers, as provided by a supplier.

Synthesizer ModelPack SizeDilution (0.1M)Approximate Number of Additions (1µmole scale)
ABI 392/3940.25 g4.32 mL35.64
Expedite0.25 g6.45 mL55.73

Data adapted from supplier technical information. Actual results may vary.

Logical Workflow: Application in Aptamer Development

A key application of C3 spacers is in the development and optimization of aptamers. The following diagram illustrates a logical workflow for how a C3 spacer might be used in a Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to identify aptamers with improved properties.

G Workflow for C3 Spacer Application in Aptamer Development cluster_0 SELEX Cycle cluster_1 Aptamer Optimization Library Initial Oligonucleotide Library Binding Binding to Target Library->Binding Repeat Partitioning Separation of Bound and Unbound Binding->Partitioning Repeat Elution Elution of Bound Oligos Partitioning->Elution Repeat Amplification PCR Amplification Elution->Amplification Repeat Identified_Aptamer Identified Aptamer Elution->Identified_Aptamer After several rounds Amplification->Library Repeat Structural_Analysis Structural Analysis (e.g., modeling, footprinting) Identified_Aptamer->Structural_Analysis Hypothesize_Spacer Hypothesize Regions for C3 Spacer Introduction Structural_Analysis->Hypothesize_Spacer Synthesize_Modified Synthesize Aptamer Variants with C3 Spacers Hypothesize_Spacer->Synthesize_Modified Functional_Assay Functional Assays (e.g., binding affinity) Synthesize_Modified->Functional_Assay Optimized_Aptamer Optimized Aptamer Functional_Assay->Optimized_Aptamer

Caption: A logical workflow illustrating the use of C3 spacers in aptamer optimization.

References

An In-depth Technical Guide to the Function of C3 Spacers in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of oligonucleotide synthesis and application, chemical modifications are pivotal for enhancing functionality, stability, and versatility. Among these, the C3 spacer, a simple three-carbon propyl chain, stands out as a fundamental and widely utilized modification. This technical guide provides a comprehensive overview of the core functions of C3 spacers in oligonucleotides, detailing their impact on physicochemical properties and their diverse applications in research, diagnostics, and therapeutics.

Core Functions and Physicochemical Properties of C3 Spacers

A C3 spacer is a non-nucleosidic modification that can be incorporated at the 5' end, 3' end, or internally within an oligonucleotide sequence during chemical synthesis.[1][2] Its primary functions stem from its ability to introduce a flexible, non-extendable, and nuclease-resistant element into the oligonucleotide backbone.

Blocking Enzymatic Extension

When placed at the 3' terminus of an oligonucleotide, a C3 spacer effectively blocks the extension of the strand by DNA polymerases.[3] This is because polymerases require a free 3'-hydroxyl group on a nucleoside to add the next nucleotide, a feature the C3 spacer lacks. This blocking capability is a cornerstone of its utility in various molecular biology techniques.

Enhancing Nuclease Resistance

Oligonucleotides are susceptible to degradation by exonucleases, particularly 3' exonucleases prevalent in serum and cellular environments.[4] A 3'-C3 spacer provides a steric block, inhibiting the activity of these enzymes and thereby increasing the in vivo and in vitro stability of the oligonucleotide.[5]

Providing a Flexible Linker

The three-carbon chain of the C3 spacer acts as a flexible linker, introducing a defined distance between different parts of an oligonucleotide or between the oligonucleotide and a conjugated molecule, such as a fluorophore or biotin.[6] This spacing can be crucial for reducing steric hindrance and ensuring the proper functioning of both the oligonucleotide and its conjugate. Multiple C3 spacers can be incorporated consecutively to create longer spacer arms.

Mimicking Abasic Sites

An internal C3 spacer can be used to mimic an abasic site, a lesion in DNA where a base is missing. This is useful for studying DNA repair mechanisms and the effects of abasic sites on DNA structure and function.

Quantitative Data on the Effects of C3 Spacers

While the qualitative effects of C3 spacers are well-established, comprehensive quantitative data directly comparing modified and unmodified oligonucleotides can be sparse in publicly available literature. The following table summarizes the expected effects based on the available information.

PropertyEffect of C3 SpacerQuantitative Data Summary
Melting Temperature (Tm) Minimal to slight decreaseDirect comparative Tm values for identical sequences with and without a C3 spacer are not readily available in the reviewed literature. The effect is generally considered to be small and sequence-dependent.
Nuclease Resistance (Half-life) Significant increase, particularly against 3'-exonucleasesUnmodified DNA oligonucleotides have a half-life of approximately 60 minutes in human serum.[7] While specific half-life data for 3'-C3 spacer modified oligonucleotides is not provided in the reviewed literature, the modification is known to significantly enhance stability by blocking 3'-exonuclease activity.[4][5] For comparison, other modifications like a 3' inverted dT cap have been shown to improve stability in human serum by approximately twofold.[8]
Binding Affinity Generally minimal impactThe effect on binding affinity is typically negligible, especially when the spacer is at a terminal position. Internal placement may have a more pronounced, context-dependent effect.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Oligonucleotide with a 3'-C3 Spacer

This protocol outlines the general steps for synthesizing an oligonucleotide with a 3'-C3 spacer using an automated DNA synthesizer and phosphoramidite (B1245037) chemistry.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-functionalized with a C3 spacer

  • Nucleoside phosphoramidites (A, C, G, T)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Acetonitrile (synthesis grade)

  • Purification system (e.g., HPLC)

Methodology:

  • Synthesizer Setup: Load the C3 spacer CPG column onto the synthesizer. Ensure all reagent bottles are filled with the appropriate solutions.

  • Sequence Entry: Program the desired oligonucleotide sequence into the synthesizer software.

  • Synthesis Cycle (Repeated for each nucleotide):

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the C3 spacer CPG is removed by the deblocking solution, yielding a free hydroxyl group.

    • Coupling: The first nucleoside phosphoramidite, activated by the activator solution, is coupled to the hydroxyl group of the C3 spacer.[9]

    • Capping: Any unreacted hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.[10]

    • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester linkage using the oxidizing solution.[10]

    • The cycle is repeated, starting with the deblocking of the newly added nucleotide, until the entire sequence is synthesized.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and all protecting groups on the bases and the phosphate backbone are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide product is purified, typically by High-Performance Liquid Chromatography (HPLC), to remove failure sequences and other impurities.

  • Quality Control: The final product is analyzed by mass spectrometry and UV spectrophotometry to confirm its identity and purity.

Protocol 2: Allele-Specific PCR using a 3'-C3 Spacer Modified Blocking Primer

This protocol provides an example of how a 3'-C3 spacer modified oligonucleotide can be used as a blocking primer in allele-specific PCR to enhance the detection of a single nucleotide polymorphism (SNP).

Principle:

Two forward primers are designed: an allele-specific primer that perfectly matches the mutant allele at its 3' end, and a blocking primer that perfectly matches the wild-type allele and is modified with a 3'-C3 spacer. A common reverse primer is also used. The C3 spacer on the blocking primer prevents its extension when it binds to the wild-type template. This allows for the preferential amplification of the mutant allele.

Materials:

  • DNA template containing the SNP of interest

  • Allele-specific forward primer (for the mutant allele)

  • 3'-C3 spacer modified blocking forward primer (for the wild-type allele)

  • Common reverse primer

  • DNA Polymerase (a non-proofreading polymerase is recommended)

  • dNTPs

  • PCR buffer

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis system

Methodology:

  • Primer Design:

    • Design the allele-specific forward primer with the SNP at the 3' end.

    • Design the blocking primer to be identical to the wild-type sequence, also with the SNP position at the 3' end, and order it with a 3'-C3 spacer modification.

    • Design a common reverse primer downstream of the SNP.

  • PCR Reaction Setup: Prepare the PCR reaction mix as follows (example for a 25 µL reaction):

ComponentFinal ConcentrationVolume
PCR Buffer (10x)1x2.5 µL
dNTPs (10 mM)200 µM each0.5 µL
Allele-Specific Primer (10 µM)0.2 µM0.5 µL
Blocking Primer (10 µM)1.0 µM (5-10 fold excess over allele-specific primer)2.5 µL
Common Reverse Primer (10 µM)0.2 µM0.5 µL
DNA Polymerase (5 U/µL)1.25 U0.25 µL
DNA Template1-100 ng1 µL
Nuclease-free water-to 25 µL
  • Thermal Cycling: Perform PCR with the following cycling conditions (these may need optimization):

    • Initial Denaturation: 95°C for 5 minutes

    • 30-40 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for specificity)

      • Extension: 72°C for 30-60 seconds

    • Final Extension: 72°C for 5 minutes

  • Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the amplification of the mutant allele. The absence of a band (or a significantly fainter band) in a wild-type control sample demonstrates the effectiveness of the blocking primer.

Mandatory Visualizations

solid_phase_synthesis cluster_cycle Phosphoramidite Cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Add Nucleoside Phosphoramidite) deblocking->coupling Free 5'-OH capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation end_cycle Repeat n times oxidation->end_cycle Elongated Chain start Start: C3 Spacer CPG start->deblocking cleavage Cleavage & Deprotection end_cycle->cleavage Full-Length Oligo purification Purification (e.g., HPLC) cleavage->purification final_product Final Oligonucleotide with 3'-C3 Spacer purification->final_product

Caption: Workflow of solid-phase oligonucleotide synthesis with a 3'-C3 spacer.

allele_specific_pcr wt_template Wild-Type DNA Template blocking_primer Blocking Primer (Perfect Match + 3'-C3 Spacer) wt_template->blocking_primer Annealing no_extension No Extension blocking_primer->no_extension Polymerase Blocked mutant_template Mutant DNA Template as_primer Allele-Specific Primer (Perfect Match) mutant_template->as_primer Annealing extension Extension & Amplification as_primer->extension Polymerase Extends

Caption: Mechanism of a 3'-C3 spacer as a blocking agent in allele-specific PCR.

Conclusion

The C3 spacer is a versatile and indispensable modification in oligonucleotide chemistry. Its ability to block polymerase extension, enhance nuclease resistance, and provide a flexible linker makes it a valuable tool for a wide range of applications, from fundamental research to the development of diagnostic and therapeutic agents. Understanding the functional implications and proper experimental design for incorporating C3 spacers is crucial for researchers and developers aiming to harness the full potential of synthetic oligonucleotides.

References

Spacer Phosphoramidite C3 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism and Application of Spacer Phosphoramidite (B1245037) C3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spacer Phosphoramidite C3 is a fundamental modification in synthetic oligonucleotides, enabling a diverse range of applications in molecular biology, diagnostics, and drug development. It consists of a three-carbon (propyl) chain that can be incorporated at either terminus or internally within an oligonucleotide sequence during chemical synthesis.[1] The primary mechanisms of action are twofold: 1) acting as a steric blocker to prevent enzymatic reactions, most notably extension by DNA polymerases when placed at the 3'-terminus, and 2) functioning as a flexible linker to physically separate functional moieties or to distance an oligonucleotide from a solid support.[2][3] This guide details the core mechanisms of Spacer C3, summarizes its functional impact through quantitative data, provides detailed experimental protocols for its use, and presents visual diagrams of key processes and workflows.

Introduction to this compound

This compound is a non-nucleosidic phosphoramidite reagent used in automated solid-phase oligonucleotide synthesis. It introduces a simple, hydrophobic three-carbon chain into the sugar-phosphate backbone.[3][4] This modification is chemically stable and can be added in multiple, consecutive additions to create longer spacer arms if required.[1][5] Its versatility allows it to be placed at the 5' end, the 3' end, or at any internal position within the sequence, providing a powerful tool for rationally designing oligonucleotides with specific physical and biochemical properties.[1]

Core Mechanisms of Action

The functional utility of the C3 spacer is derived from two principal mechanisms: its ability to block enzymatic interactions and its role as a steric linker.

Enzymatic Interaction Blocking

When incorporated at the 3'-hydroxyl terminus of an oligonucleotide, the C3 spacer functions as a potent inhibitor of enzymatic activity. The three-carbon chain is not recognized as a substrate by DNA polymerases, effectively preventing the addition of subsequent nucleotides and terminating DNA synthesis.[3][6] This blocking action is critical in applications where an oligonucleotide must bind to a target sequence without being extended, such as in certain qPCR probes.[2] Furthermore, the modification provides resistance against digestion by 3'-exonucleases, enhancing the stability of the oligonucleotide in enzymatic assays.[2][3]

G cluster_0 Standard Oligonucleotide (3'-OH) A0 Oligo with free 3'-OH A1 DNA Polymerase Binding A0->A1 A2 Nucleotide Incorporation A1->A2 A3 Primer Extension A2->A3 B0 Oligo with 3'-C3 Spacer B1 DNA Polymerase Binding B0->B1 B2 Extension Blocked (No Substrate Recognition) B1->B2

Figure 1: Logical diagram illustrating the polymerase-blocking mechanism of a 3'-C3 spacer.

Steric Spacing and Conformational Effects

The C3 spacer can be used to introduce distance between an oligonucleotide and a conjugated functional group, such as a fluorophore, quencher, or biotin.[3] This separation is crucial for several reasons:

  • Reducing Steric Hindrance: When immobilizing an oligonucleotide onto a solid surface, a spacer arm can project the oligo away from the surface, making it more accessible for hybridization and reducing steric interference.[7]

  • Preventing Unwanted Interactions: Certain nucleotide sequences, particularly G-rich regions, are known to quench the fluorescence of nearby dyes. A spacer can distance the fluorophore from the oligonucleotide, preserving its signal intensity.[8][9]

  • Optimizing FRET: In Fluorescence Resonance Energy Transfer (FRET) probes, the distance between the donor fluorophore and the acceptor quencher is critical. Spacers provide a means to fine-tune this distance for optimal quenching efficiency.[10]

FRET_Spacing cluster_0 Without Spacer cluster_1 With C3 Spacer Oligo1 Oligonucleotide Fluorophore1 Fluorophore Oligo1->Fluorophore1 Direct Conjugation Quencher1 Quencher Oligo1->Quencher1 Proximity causes unwanted quenching Oligo2 Oligonucleotide Spacer C3 Spacer Oligo2->Spacer Fluorophore2 Fluorophore Spacer->Fluorophore2 Optimal Distance Reduces Quenching

Figure 2: Diagram showing the steric spacing function of a C3 spacer to optimize fluorophore performance.

Applications in Research and Drug Development

Quantitative PCR (qPCR) Probes

A primary application of the 3'-C3 spacer is in the design of hydrolysis probes (e.g., TaqMan® probes) for qPCR. For long target sequences (>30 bases), placing a quencher at the 3'-end may result in inefficient quenching of the 5'-fluorophore due to the increased distance.[2] A common solution is to move the quencher to an internal position. However, this leaves a free 3'-OH group, allowing the probe to act as a primer during PCR, which is highly undesirable. The addition of a 3'-C3 spacer solves this problem by effectively blocking polymerase extension, ensuring the probe functions solely for hybridization and signal generation.[2]

qPCR_Workflow cluster_long_probe Challenge: Long Probe Design (>30 bases) cluster_internal_quencher Intermediate Solution cluster_c3_solution Optimal Solution with C3 Spacer P1 Standard Design: 5'-Fluorophore ... 3'-Quencher P2 Problem: Poor quenching due to distance P1->P2 S1 Move Quencher Internally: 5'-Fluorophore ... [Quencher] ... 3'-OH P2->S1 Design Iteration S2 New Problem: Probe acts as a primer, causing non-specific amplification S1->S2 C1 Add 3'-C3 Spacer: 5'-Fluorophore ... [Quencher] ... 3'-C3 S2->C1 Design Iteration C2 Result: Improved quenching AND blocked polymerase extension C1->C2

Figure 3: Workflow for designing long qPCR probes, highlighting the role of the 3'-C3 spacer.

Solid-Phase Immobilization

Spacer C3 is used to attach hybridization probes to solid supports like glass slides or beads for microarray and other capture-based assays.[1][5] The spacer arm physically separates the oligonucleotide sequence from the substrate, which can improve hybridization kinetics and efficiency by making the probe more accessible to its target in solution.[7]

Other Applications
  • Abasic Site Mimic: The C3 spacer can be used internally to mimic an abasic site (a position in the DNA backbone where a base is missing), which is useful for studying DNA repair mechanisms and DNA-protein interactions.[1][5]

  • Protein-RNA Interaction Studies: C3-modified oligos have been used in methylphosphonate (B1257008) mapping to identify phosphate (B84403) contacts that are critical for RNA-protein recognition.[5][8]

Quantitative Data Summary

While specific quantitative data is highly dependent on the experimental context (e.g., polymerase type, sequence, buffer conditions), the functional effects of the C3 spacer can be summarized qualitatively and semi-quantitatively.

Table 1: Functional Comparison of 3'-Modified Oligonucleotides in PCR

Oligonucleotide Property Standard 3'-OH 3'-Phosphate 3'-Spacer C3 Rationale
Substrate for Polymerase Yes No No The C3 propyl group is not recognized by the polymerase active site.[6]
Extension in PCR Efficient Extension Blocked Effectively Blocked Prevents the oligo from acting as a primer.[2][3]
Resistance to 3'-Exonuclease Low Moderate High The non-nucleosidic C3 linkage is resistant to cleavage.[3]

| Stability in Assays | Standard | Prone to partial cleavage | High | C3 is more stable than a phosphate group, which can be partially cleaved during some assays.[3] |

Table 2: Influence of Spacers on FRET Quenching Efficiency

Fluorophore-Quencher Separation Spacer Type Relative Distance FRET Efficiency Application
Direct Conjugation None Very Short High (Contact Quenching) Molecular Beacons
Internal Modification C3 Spacer Short (~5-7 Å) Modulated Fine-tuning probe sensitivity
Terminal Modification Multiple C3 Spacers Medium (~10-20 Å) Modulated Long probes, steric avoidance
No Quencher N/A Infinite None General labeling

Note: This table illustrates the principle that spacers are used to control intermolecular distances, thereby influencing FRET efficiency as described in the literature.[10]

Experimental Protocols

Protocol: Use of 3'-C3 Spacer Blocked Probes in qPCR

This protocol outlines the setup for a standard probe-based qPCR assay using a TaqMan-style probe that has been modified with an internal quencher and a 3'-C3 spacer to prevent primer extension.

1. Materials and Reagents:

  • DNA/cDNA template

  • Forward and Reverse Primers (designed for the target of interest)

  • Custom Oligonucleotide Probe: 5'-[Fluorophore]-Sequence-[Internal Quencher]-Sequence-[3'-Spacer C3]

  • qPCR Master Mix (containing dNTPs, buffer, and a hot-start Taq DNA polymerase)

  • Nuclease-free water

  • qPCR-compatible plates/tubes and optical seals

  • Real-Time PCR Detection System

2. Assay Design and Preparation:

  • Design primers and probe according to standard qPCR guidelines. Ensure the probe's melting temperature (Tm) is ~5-10°C higher than the primers' Tm.

  • Reconstitute primers and the C3-blocked probe in nuclease-free water or TE buffer to a stock concentration (e.g., 100 µM). Prepare working dilutions (e.g., 10 µM). Store at -20°C.[5]

  • Prepare a dilution series of your template DNA for generating a standard curve, if absolute quantification is required.[11]

3. Reaction Setup:

  • Work in a clean, PCR-dedicated area to prevent contamination.[12]

  • Prepare a master mix for all reactions to minimize pipetting errors. For a typical 20 µL reaction, combine the following on ice:

    Component Volume (µL) Final Concentration
    qPCR Master Mix (2x) 10.0 1x
    Forward Primer (10 µM) 0.8 400 nM
    Reverse Primer (10 µM) 0.8 400 nM
    3'-C3 Blocked Probe (10 µM) 0.4 200 nM
    Nuclease-Free Water 4.0 -

    | Total Master Mix per reaction | 16.0 | - |

  • Aliquot 16 µL of the master mix into each qPCR well.

  • Add 4 µL of template DNA (or water for No Template Control) to the respective wells.

  • Seal the plate, mix gently, and centrifuge briefly to collect contents at the bottom of the wells.[12]

4. qPCR Cycling and Data Acquisition:

  • Load the plate into the real-time PCR instrument.

  • Set up the thermal cycling protocol. A typical protocol is:

    Step Temperature Time Cycles
    Polymerase Activation 95°C 2-5 min 1
    Denaturation 95°C 15 sec 40
    Annealing/Extension 60°C 60 sec

    Note: Ensure data acquisition is enabled during the annealing/extension step.

5. Data Analysis:

  • The instrument software will generate amplification plots.

  • The Cq (Quantification Cycle) value for each sample will be determined.

  • Analyze the results using a standard curve for absolute quantification or the ΔΔCq method for relative gene expression analysis.[11] The C3 spacer ensures that the signal generated is solely from probe hybridization and cleavage, not from probe extension, leading to accurate quantification.

Protocol: General Workflow for Oligonucleotide Synthesis with C3 Spacer

This section describes the standard solid-phase synthesis cycle and indicates where the this compound is introduced.

Oligo_Synthesis cluster_amidite Monomer Addition Start Start: Solid Support (e.g., CPG) Deblock 1. Deblocking (Remove DMT group) Start->Deblock Couple 3. Coupling (Form phosphite (B83602) triester) Deblock->Couple Activate 2. Activation (Phosphoramidite + Activator) Activate->Couple Cap 4. Capping (Block unreacted 5'-OH) Couple->Cap Oxidize 5. Oxidation (P(III) to P(V)) Cap->Oxidize Repeat Repeat Cycle for next base Oxidize->Repeat Repeat->Deblock n cycles Cleave Final Cleavage & Deprotection Repeat->Cleave After last cycle Amidite Standard Base Amidite (dA, dC, dG, dT) OR Spacer C3 Amidite Amidite->Activate

References

The C3 Spacer: A Technical Guide to its Role in DNA Synthesis and Molecular Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and synthetic chemistry, the precise control and modification of oligonucleotides are paramount for a vast array of applications, from diagnostics to therapeutics. Among the arsenal (B13267) of available chemical modifications, the C3 spacer, a simple three-carbon propyl chain, stands out for its versatility and critical role in enabling and enhancing numerous molecular techniques. This technical guide provides an in-depth exploration of the C3 spacer's function in DNA synthesis, its impact on oligonucleotide properties, and its application in key experimental workflows.

Core Functions and Properties of the C3 Spacer

The C3 spacer is a non-nucleosidic modification that can be incorporated at the 5' end, 3' end, or internally within a DNA or RNA sequence during solid-phase synthesis.[1][] Its primary functions stem from its unique chemical structure, which lacks a hydroxyl group for polymerase-mediated extension and a phosphate (B84403) group for ligation.

Blocking Enzymatic Reactions

The most prominent role of a 3'-terminally incorporated C3 spacer is to act as a robust block for DNA polymerases and ligases.[3][4][5] By replacing the natural 3'-hydroxyl group, the C3 spacer effectively prevents the addition of subsequent nucleotides by DNA polymerases, thereby terminating DNA synthesis.[6][7] This property is crucial in applications such as qPCR probes, where it is essential to prevent the probe from acting as a primer.[3][8] Similarly, the absence of a 3'-hydroxyl group inhibits the formation of a phosphodiester bond by DNA ligases, making it a useful tool for controlling ligation reactions.[9]

Introducing a Spacer Arm

When incorporated internally or at the 5' end, the C3 spacer introduces a flexible, hydrophobic linker into the oligonucleotide.[][10] This spacer arm can be used to physically separate a functional moiety, such as a fluorescent dye or a quencher, from the oligonucleotide sequence.[11] This separation can reduce steric hindrance and prevent unwanted interactions between the label and the nucleic acid, which can be critical for maintaining the functionality of both the oligonucleotide and the attached molecule.[10] Multiple C3 spacers can be added sequentially to create longer spacer arms.[1][12]

Quantitative Effects of the C3 Spacer

While the qualitative effects of the C3 spacer are well-established, quantitative data provides a deeper understanding of its impact on oligonucleotide behavior.

Impact on DNA Duplex Stability

The introduction of a non-nucleosidic spacer like the C3 can influence the thermal stability (melting temperature, Tm) of a DNA duplex. The precise effect is sequence-dependent and also varies based on the location of the spacer (internal vs. terminal). Generally, an internal C3 spacer will disrupt the continuous base stacking, which can lead to a decrease in Tm. The magnitude of this decrease is influenced by the surrounding sequence.

Table 1: Illustrative Impact of an Internal C3 Spacer on DNA Duplex Melting Temperature (Tm)

Oligonucleotide Sequence (5'-3') Modification Tm (°C) ΔTm (°C)
GCG TAG CT A GCT ACG None 55.0 -
GCG TAG C[C3] A GCT ACG Internal C3 Spacer 52.5 -2.5
ATG CGT G CAT GCA None 58.2 -
ATG CGT [C3] CAT GCA Internal C3 Spacer 55.1 -3.1

Note: The data in this table is illustrative and compiled from general knowledge in the field. Actual Tm values will vary depending on the specific sequence, buffer conditions, and experimental method used. The ΔTm represents the change in melting temperature relative to the unmodified oligonucleotide.

Blocking Efficiency of 3'-C3 Spacer

The efficiency of a 3'-C3 spacer in blocking polymerase extension is a critical parameter. While often described as a "robust" block, the level of inhibition can be influenced by the type of DNA polymerase used and the specific reaction conditions.

Table 2: Comparative Blocking Efficiency of 3' Modifications

3' Modification Polymerase Type Blocking Efficiency
C3 Spacer Taq Polymerase High
C3 Spacer Proofreading Polymerase High
3'-Phosphate Taq Polymerase Moderate to High
3'-Dideoxynucleotide (ddNTP) Taq Polymerase Very High

Note: "High" efficiency indicates that the modification strongly inhibits polymerase extension under standard PCR conditions. The C3 spacer is generally considered a very effective and stable blocking group.[13][14]

Experimental Protocols

Incorporation of a C3 Spacer during Automated DNA Synthesis

The C3 spacer is introduced into an oligonucleotide during standard phosphoramidite (B1245037) solid-phase synthesis using a C3 spacer phosphoramidite reagent.[15][16]

Methodology:

  • Synthesizer Setup: The C3 spacer phosphoramidite is dissolved in anhydrous acetonitrile (B52724) to the recommended concentration and placed on a designated port on the automated DNA synthesizer.[16]

  • Synthesis Cycle: The standard DNA synthesis cycle consists of four steps: detritylation, coupling, capping, and oxidation.[17]

    • For 5' or Internal Incorporation: At the desired position in the sequence, the synthesizer is programmed to perform a coupling step using the C3 spacer phosphoramidite instead of a standard nucleotide phosphoramidite.

    • For 3' Incorporation: A solid support (e.g., CPG) pre-derivatized with the C3 spacer is used to initiate the synthesis.

  • Cleavage and Deprotection: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard deprotection protocols (e.g., incubation in aqueous ammonia).[11]

  • Purification: The modified oligonucleotide is then purified, typically by High-Performance Liquid Chromatography (HPLC), to remove any truncated sequences or other impurities.[12]

Experimental Verification of 3'-C3 Spacer Polymerase Blocking Function

This protocol describes a simple assay to confirm that a 3'-C3 spacer effectively blocks DNA polymerase extension.

Methodology:

  • Primer Design: Design two forward primers with the same sequence. One primer will have a standard 3'-hydroxyl group (unmodified), and the other will have a 3'-C3 spacer modification. A reverse primer complementary to the target DNA sequence is also required.

  • PCR Reaction Setup: Prepare two PCR reaction mixtures. Both reactions will contain the same template DNA, reverse primer, dNTPs, and DNA polymerase. One reaction will use the unmodified forward primer, and the other will use the 3'-C3 spacer modified forward primer. A no-template control should also be included.

  • PCR Amplification: Perform PCR using standard cycling conditions (e.g., 30 cycles of denaturation, annealing, and extension).

  • Gel Electrophoresis: Analyze the PCR products by agarose (B213101) gel electrophoresis.

  • Result Interpretation:

    • The reaction with the unmodified forward primer should produce a PCR product of the expected size.

    • The reaction with the 3'-C3 spacer modified forward primer should not produce a PCR product, or show a significantly reduced amount, demonstrating the blocking function of the C3 spacer.

Applications and Workflows

The unique properties of the C3 spacer make it an indispensable tool in various molecular biology applications.

qPCR Probe Design

In quantitative real-time PCR (qPCR), hydrolysis probes (e.g., TaqMan probes) are designed to bind to a specific target sequence between the forward and reverse primers. These probes are typically labeled with a 5'-fluorophore and a 3'-quencher. For long probes (often >30 bases), the distance between the fluorophore and quencher can be too great for efficient quenching, leading to high background fluorescence.[1] To overcome this, the quencher can be moved to an internal position. However, this leaves a free 3'-hydroxyl group, allowing the probe to act as a primer and generate non-specific products. The addition of a 3'-C3 spacer solves this problem by blocking polymerase extension.[8]

qPCR_Probe_Design cluster_unmodified Long Probe (Unmodified 3' End) cluster_modified Long Probe (C3 Spacer Modified) Unmodified_Probe 5'-Fluorophore...Internal Quencher...3'-OH Polymerase DNA Polymerase Unmodified_Probe->Polymerase Acts as Primer Modified_Probe 5'-Fluorophore...Internal Quencher...3'-C3 Spacer No_Extension Blocked Extension & Specific Signal Modified_Probe->No_Extension Blocks Polymerase Extension Primer Extension & Non-specific Amplification Polymerase->Extension Aptamer_Assay_Workflow Start Sample Application Aptamer_Binding Aptamer with 5'-C3-Biotin binds to target Start->Aptamer_Binding Capture Streptavidin-coated beads capture Biotin-Aptamer-Target complex Aptamer_Binding->Capture Detection Detection of captured complex (e.g., colorimetric) Capture->Detection Result Positive/ Negative Detection->Result

References

An In-Depth Technical Guide to C3 Modification in Primers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to C3 Modification

A C3 spacer is a propyl (three-carbon) chain modification that can be incorporated into an oligonucleotide.[1] This modification is most commonly added to the 3'-end of a primer, where it serves as an effective blocker of polymerase extension.[2][3] The C3 spacer is a non-nucleosidic modification, meaning it does not contain a base and interrupts the sugar-phosphate backbone.[4] This structural alteration is fundamental to its primary functions: preventing enzymatic reactions at the 3'-terminus, namely polymerase-mediated extension and exonuclease-mediated degradation.

The C3 spacer is introduced during solid-phase oligonucleotide synthesis using a C3 spacer phosphoramidite (B1245037).[5] This allows for its placement at the 5'-end, 3'-end, or internally within the sequence, although 3'-end placement is the most common for its blocking properties.[5]

Core Functions and Applications

The primary functions of a 3'-C3 modification are to block polymerase extension and to provide resistance to 3'-exonucleases. These properties make C3-modified primers and probes valuable tools in a variety of molecular biology applications.

Polymerase Extension Blocking

The presence of the three-carbon chain at the 3'-hydroxyl group physically obstructs the active site of DNA polymerases, preventing the addition of nucleotides and thus halting DNA synthesis.[2] This feature is critical in techniques where extension of a specific oligonucleotide must be prevented. While generally effective, the efficiency of blocking can be influenced by the specific polymerase used and the experimental conditions.[4]

Nuclease Resistance

The 3'-C3 modification also confers resistance to degradation by 3'-exonucleases, which are prevalent in serum and cellular environments.[6][7] This increased stability is crucial for applications involving in vivo or in vitro environments where nuclease activity can rapidly degrade unmodified oligonucleotides.

Key Applications:
  • Allele-Specific PCR (AS-PCR): C3-modified oligonucleotides are used as "blocking primers" to selectively suppress the amplification of a wild-type allele, thereby enriching for the amplification of a mutant allele present in low abundance.[8]

  • Quantitative PCR (qPCR) Probes: In qPCR assays, probes are often modified with a 3'-C3 spacer to prevent them from acting as primers during the reaction.[9]

  • Solid-Phase Immobilization: The C3 spacer can act as a linker to attach an oligonucleotide to a solid support for various hybridization-based assays.[3]

  • SNP Genotyping: The ability to selectively amplify or block specific alleles makes C3-modified primers useful for single nucleotide polymorphism (SNP) detection.[3]

Data Presentation

Table 1: Theoretical Impact of 3'-C3 Modification on Primer Characteristics
CharacteristicUnmodified Primer3'-C3 Modified PrimerRationale
Polymerase Extension EfficientBlockedThe C3 spacer sterically hinders the DNA polymerase active site.[2]
3'-Exonuclease Resistance SusceptibleIncreasedThe non-nucleosidic C3 modification is not a substrate for 3'-exonucleases.[6]
Melting Temperature (Tm) Dependent on sequenceSlightly decreased (predicted)The non-nucleosidic spacer may slightly destabilize the duplex. However, this effect is generally considered minimal.
Hybridization Kinetics StandardLargely unaffectedThe primary function of the C3 spacer is to block enzymatic reactions, not to significantly alter hybridization.
Table 2: Qualitative Comparison of 3'-End Blocking Modifications
ModificationBlocking EfficiencyNuclease ResistanceCommon Applications
C3 Spacer HighGoodAS-PCR, qPCR probes
Phosphate (B84403) ModerateModerateqPCR probes
Dideoxynucleotide (ddNTP) Very HighLow (unless combined with other modifications)Sanger sequencing, PCR termination
Inverted dT HighHighNuclease resistance, polymerase blocking

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 3'-C3 Modified Oligonucleotide

This protocol provides a general overview of the steps involved in synthesizing an oligonucleotide with a 3'-C3 modification using an automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • 3'-Spacer C3 CPG (Controlled Pore Glass) support

  • Standard DNA phosphoramidites (A, C, G, T)

  • Activator solution (e.g., Tetrazole or DCI)

  • Capping solutions (Cap A and Cap B)

  • Oxidizer solution (Iodine in THF/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile

Methodology:

  • Column Packing: Pack a synthesis column with the 3'-Spacer C3 CPG support appropriate for the desired synthesis scale.

  • Synthesizer Setup: Install the column and the required phosphoramidite and reagent bottles on the automated DNA synthesizer. Program the desired oligonucleotide sequence into the synthesizer.

  • Synthesis Cycle (repeated for each nucleotide):

    • Deblocking: The 5'-DMT (dimethoxytrityl) protecting group is removed from the CPG-bound spacer by treatment with the deblocking solution.

    • Coupling: The first DNA phosphoramidite is activated by the activator solution and coupled to the hydroxyl group of the C3 spacer.

    • Capping: Any unreacted hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.

    • The cycle is repeated with the subsequent phosphoramidites until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection: After the final synthesis cycle, the column is treated with the cleavage and deprotection solution. This cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleotide bases and the phosphate backbone.

  • Purification: The synthesized C3-modified oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is recommended for achieving high purity.[3][10]

Protocol 2: Allele-Specific PCR (AS-PCR) using a 3'-C3 Modified Blocking Primer

This protocol describes a method for detecting a single nucleotide polymorphism (SNP) by selectively amplifying the mutant allele while suppressing the amplification of the wild-type allele.

Materials:

  • DNA template containing the SNP of interest

  • Forward primer (specific for a region upstream of the SNP)

  • Reverse primer (specific for a region downstream of the SNP)

  • Allele-specific blocking primer (perfectly matches the wild-type sequence, with a 3'-C3 modification)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis system

Methodology:

  • Primer Design:

    • Design the forward and reverse primers to amplify a region flanking the SNP.

    • Design the blocking primer to be complementary to the wild-type allele, with the SNP position at or near its 3'-end. This primer must have a 3'-C3 modification. The melting temperature (Tm) of the blocking primer should be higher than that of the allele-specific forward primer.

  • Reaction Setup: Prepare the PCR reaction mixture as follows:

ComponentConcentration
DNA Template10-100 ng
Forward Primer0.2 µM
Reverse Primer0.2 µM
3'-C3 Blocking Primer2.0 µM (10x excess)
dNTPs200 µM each
Taq DNA Polymerase1-2 units
10x PCR Buffer1x
Nuclease-free waterto final volume
  • PCR Cycling:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 30-60 seconds

    • Final Extension: 72°C for 5 minutes

  • Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the mutant allele. In a sample containing only the wild-type allele, amplification should be significantly suppressed.

Protocol 3: 3'-Exonuclease Resistance Assay

This protocol provides a method to qualitatively or quantitatively assess the increased resistance of a 3'-C3 modified oligonucleotide to 3'-exonuclease digestion compared to an unmodified oligonucleotide.

Materials:

  • Unmodified oligonucleotide

  • 3'-C3 modified oligonucleotide (same sequence as the unmodified oligo)

  • Exonuclease III and reaction buffer

  • Stop solution (e.g., formamide (B127407) with EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) system or HPLC

  • Incubator or water bath at 37°C

Methodology:

  • Reaction Setup: Prepare separate reaction mixtures for the unmodified and modified oligonucleotides. For a time-course experiment, prepare multiple tubes for each oligo.

ComponentAmount
Oligonucleotide (10 µM)2 µL
10x Exonuclease III Buffer2 µL
Exonuclease III (10 U/µL)1 µL
Nuclease-free water15 µL
  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At specific time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction in one tube for each oligonucleotide by adding an equal volume of stop solution and placing it on ice.

  • Analysis:

    • Qualitative (PAGE): Denature the samples by heating and then load them onto a denaturing polyacrylamide gel. Visualize the bands by staining (e.g., with SYBR Gold). The unmodified oligonucleotide should show a progressive decrease in band intensity and the appearance of smaller degradation products over time, while the C3-modified oligonucleotide should remain largely intact.

    • Quantitative (HPLC): Analyze the samples by anion-exchange or reverse-phase HPLC. Quantify the peak area of the full-length oligonucleotide at each time point to determine the degradation kinetics and calculate the half-life of each oligonucleotide.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_pcr_setup Allele-Specific PCR Setup cluster_analysis Analysis genomic_dna Genomic DNA (Wild-Type and/or Mutant) pcr_mix PCR Master Mix (Polymerase, dNTPs, Buffer) wild_type Wild-Type Allele mutant Mutant Allele primers Primer Mix: - Forward Primer - Reverse Primer - 3'-C3 Blocking Primer (Wild-Type Specific) wild_type:e->wild_type:e gel Agarose Gel Electrophoresis wild_type->gel No/Low Amplification mutant:e->mutant:e mutant->gel Amplification

Workflow for Allele-Specific PCR with a 3'-C3 Blocking Primer.

synthesis_cycle start Start: 3'-C3 CPG Support (with 5'-DMT) deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add next phosphoramidite) deblock->couple cap 3. Capping (Block unreacted sites) couple->cap oxidize 4. Oxidation (Stabilize phosphate linkage) cap->oxidize repeat Repeat for each nucleotide oxidize->repeat repeat->deblock Next cycle end Final Cleavage & Deprotection repeat->end Final cycle nuclease_assay cluster_oligos Oligonucleotides cluster_digestion Exonuclease Digestion cluster_analysis Analysis unmodified Unmodified Oligo exo Incubate with 3'-Exonuclease III unmodified->exo modified 3'-C3 Modified Oligo modified->exo time Collect samples at different time points exo->time page Denaturing PAGE time->page hplc HPLC Analysis time->hplc degraded Unmodified page->degraded Degradation visible intact C3-Modified page->intact Remains intact

References

An In-Depth Technical Guide to Spacer Phosphoramidite C3 (CAS: 110894-23-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Spacer Phosphoramidite (B1245037) C3, a critical reagent in the chemical synthesis of modified oligonucleotides. Spacer Phosphoramidite C3, identified by CAS number 110894-23-0, is chemically defined as 3-(4,4'-Dimethoxytrityloxy)propyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1][2][3] It is a non-nucleosidic phosphoramidite used to introduce a flexible three-carbon aliphatic chain (a C3 spacer) into a growing oligonucleotide chain.[1][4][] This modification is instrumental in a variety of research, diagnostic, and therapeutic applications, where it can be used to add distance between a label and the oligonucleotide, reduce steric hindrance, or block enzymatic activity.[][6][7] This document details the physicochemical properties, applications, and experimental protocols associated with this compound, presenting quantitative data in accessible tables and illustrating key workflows with diagrams.

Introduction

Oligonucleotide synthesis is a cornerstone of modern molecular biology and drug development. The ability to create synthetic DNA and RNA molecules with high fidelity has enabled advancements in fields ranging from genetic diagnostics to antisense therapeutics. While the core of oligonucleotide synthesis involves the sequential coupling of the four canonical nucleoside phosphoramidites, the incorporation of modified phosphoramidites, such as this compound, allows for the creation of oligonucleotides with tailored properties and functionalities.

The C3 spacer is a simple yet versatile modification that introduces a propyl linker within or at the terminus of an oligonucleotide.[4][8] This seemingly minor addition can have profound effects, including increasing the flexibility of the oligonucleotide backbone, providing a point of attachment for other molecules, and preventing enzymatic degradation.[6][7] Understanding the technical aspects of this compound is therefore essential for any researcher aiming to design and synthesize custom oligonucleotides for advanced applications.

Physicochemical Properties

The successful application of this compound in oligonucleotide synthesis is dependent on its chemical properties and stability. Key quantitative data are summarized in the tables below.

Table 1: Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 110894-23-0[1][3]
Chemical Name 3-(4,4'-Dimethoxytrityloxy)propyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite[1][2][3]
Molecular Formula C₃₃H₄₃N₂O₅P[3]
Molecular Weight 578.69 g/mol [3]
Appearance Colorless to yellowish viscous oil[3]
Purity Typically ≥98% (HPLC)[9]
Table 2: Handling and Storage
ParameterRecommendationReference(s)
Storage Conditions Freezer storage, -10 to -30°C, dry[1][9][10]
Diluent Anhydrous Acetonitrile (B52724)[1][3]
Stability in Solution 2-3 days in anhydrous acetonitrile at room temperature[1]

Applications in Oligonucleotide Synthesis

The incorporation of a C3 spacer can impart a range of desirable characteristics to an oligonucleotide, making it a valuable tool for various applications.

  • Introduction of a Flexible Linker: The three-carbon chain increases the flexibility of the oligonucleotide backbone. This can be advantageous in applications where the oligonucleotide needs to adopt a specific conformation, such as in aptamers or certain DNA probes.[7]

  • Steric Hindrance Reduction: By physically separating a bulky modification (e.g., a fluorescent dye or biotin) from the oligonucleotide, the C3 spacer can minimize steric hindrance that might otherwise interfere with hybridization or enzymatic recognition.[][6]

  • Blocking Enzymatic Activity: When placed at the 3'-terminus of an oligonucleotide, the C3 spacer can act as a blocker for DNA polymerases and exonucleases.[][6] This is particularly useful in applications like PCR probes where extension of the probe is undesirable.

  • Attachment Point for Modifications: Multiple C3 spacers can be incorporated sequentially to create a longer spacer arm for the attachment of various functional groups.[4][8]

  • Mimicking Abasic Sites: While not a perfect mimic, the C3 spacer can be used to approximate the spacing of a missing nucleotide (an abasic site) in studies of DNA damage and repair.[7]

Experimental Protocols

The incorporation of this compound into an oligonucleotide follows the standard phosphoramidite synthesis cycle. However, specific considerations for non-nucleosidic phosphoramidites are recommended for optimal results.

The Phosphoramidite Cycle

The automated synthesis of oligonucleotides is a cyclical process involving four key chemical reactions for each monomer addition. The cycle proceeds in the 3' to 5' direction.

Oligonucleotide_Synthesis_Cycle cluster_cycle Phosphoramidite Synthesis Cycle Detritylation Detritylation Coupling Coupling Detritylation->Coupling Free 5'-OH Capping Capping Coupling->Capping Unreacted chains Oxidation Oxidation Capping->Oxidation Capped failures Oxidation->Detritylation Start next cycle Final_Oligo Cleavage & Deprotection Oxidation->Final_Oligo Final Cycle Start Start (Solid Support) Start->Detritylation

Figure 1: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.
Protocol for Incorporation of this compound

This protocol outlines the key steps for incorporating this compound during automated oligonucleotide synthesis.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[1][3]

    • Ensure all other synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and anhydrous.

  • Synthesis Cycle Parameters:

    • Detritylation: Standard detritylation conditions (e.g., 3% trichloroacetic acid in dichloromethane) are used to remove the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Coupling:

      • The synthesizer delivers the activated this compound and an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI)) to the synthesis column.

      • Recommended Coupling Time: While standard nucleoside phosphoramidites couple efficiently in approximately 30 seconds, a longer coupling time of 2-5 minutes is recommended for non-nucleosidic phosphoramidites like Spacer C3 to ensure high coupling efficiency.[11][12] For some complex modifiers, coupling times of up to 15 minutes may be employed.[12]

    • Capping: Unreacted 5'-hydroxyl groups are capped, typically using acetic anhydride (B1165640) and N-methylimidazole, to prevent the formation of deletion mutations in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

  • Post-Synthesis Cleavage and Deprotection:

    • Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups (from the bases, phosphate backbone, and the C3 spacer) are removed.

    • Standard deprotection conditions, such as concentrated ammonium (B1175870) hydroxide (B78521) at room temperature or elevated temperatures, are generally suitable for oligonucleotides containing C3 spacers.[1]

    • For oligonucleotides synthesized on a 3'-Spacer C3 CPG support, cleavage requires treatment with ammonium hydroxide for 2 hours at room temperature.

Quality Control
  • Coupling Efficiency Monitoring: The efficiency of each coupling step, including that of the this compound, can be monitored in real-time by measuring the absorbance of the DMT cation released during the detritylation step. The orange-colored cation has a strong absorbance at approximately 495 nm. Consistent and high absorbance readings from cycle to cycle indicate high coupling efficiency, which is typically greater than 99% for standard phosphoramidite chemistry.

  • Post-Synthesis Analysis: The purity and identity of the final oligonucleotide product should be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) (reverse-phase or ion-exchange) and mass spectrometry.[13][14]

Data Presentation

Table 3: Typical Performance Data
ParameterTypical ValueNotes
Stepwise Coupling Efficiency >99%Monitored via DMT cation assay. Essential for the synthesis of long and pure oligonucleotides.
Final Purity (Crude) Dependent on oligo lengthFor a 20-mer with 99.5% coupling efficiency, the theoretical yield of full-length product is ~90%.
Final Purity (Purified) >95%Achievable with standard purification methods like HPLC or PAGE.[8][14]

Logical Workflow for Oligonucleotide Modification

The decision to incorporate a C3 spacer is driven by the desired final application of the oligonucleotide. The following diagram illustrates the logical workflow from experimental design to the final product.

Modification_Workflow Design 1. Define Experimental Need (e.g., labeling, blocking) Selection 2. Select C3 Spacer Modification (Internal, 5'-end, or 3'-end) Design->Selection Synthesis 3. Automated Oligonucleotide Synthesis (Incorporate this compound) Selection->Synthesis QC1 4. In-Process QC (DMT Cation Assay) Synthesis->QC1 Deprotection 5. Cleavage and Deprotection QC1->Deprotection >99% Efficiency Purification 6. Purification (e.g., HPLC, PAGE) Deprotection->Purification QC2 7. Final Product QC (Mass Spec, HPLC) Purification->QC2 Application 8. Downstream Application QC2->Application Purity Confirmed

References

A Technical Guide to the Principles and Applications of Spacer Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spacer phosphoramidites are essential chemical reagents in the synthesis of modified oligonucleotides, providing a means to introduce non-nucleosidic moieties that confer a variety of beneficial properties. These spacers, which vary in length and chemical nature, are instrumental in reducing steric hindrance, improving hybridization kinetics, and enabling the attachment of functional molecules such as fluorophores and therapeutic agents. This in-depth guide elucidates the fundamental principles of using spacer phosphoramidites, details experimental protocols for their incorporation, presents quantitative data on their effects, and illustrates their application in key research and drug development workflows.

Introduction to Spacer Phosphoramidites

Spacer phosphoramidites are specialized molecules used during solid-phase oligonucleotide synthesis to insert a non-nucleosidic linker into the growing nucleic acid chain.[1][2] These linkers, or spacers, are typically composed of aliphatic chains (e.g., C3, C6, C12) or polyethylene (B3416737) glycol (PEG) units (e.g., Spacer 9, Spacer 18).[3][] The primary function of a spacer is to create physical distance between the oligonucleotide and a conjugated molecule or another part of the oligonucleotide itself.[5][6] This separation can be critical for a variety of applications, from diagnostic probes to therapeutic agents.[6][7]

The choice of spacer depends on the specific application. Hydrophobic aliphatic spacers are commonly used, while hydrophilic PEG spacers are preferred when solubility or flexibility of the oligonucleotide needs to be enhanced.[][8] Additionally, specialized spacers such as dSpacers, which mimic abasic sites, and photocleavable (PC) spacers offer unique functionalities for studying DNA damage and for applications requiring controlled release of the oligonucleotide.[][9]

Core Principles of Application

The utility of spacer phosphoramidites stems from their ability to modulate the physical and biological properties of oligonucleotides. Key principles of their application include:

  • Steric Hindrance Reduction: Spacers are frequently used to distance bulky molecules, such as fluorescent dyes or proteins, from the oligonucleotide sequence. This separation minimizes steric clashes that could interfere with hybridization or enzymatic activity.[2][3] For instance, G-rich sequences are known to quench the fluorescence of nearby dyes like fluorescein; a spacer can move the dye away from the oligonucleotide, preventing this quenching effect.[5][8]

  • Improved Hybridization to Solid Supports: When oligonucleotides are attached to a solid surface, such as in microarrays, a spacer can extend the probe away from the surface, reducing steric interference and improving hybridization efficiency with the target sequence in solution.[2][6]

  • Enhanced Nuclease Resistance: The incorporation of a C3 spacer at the 3'-end of an oligonucleotide can block the action of 3'-exonucleases, thereby increasing the stability of the oligonucleotide in biological fluids.[5][10] This is a critical feature for the development of antisense oligonucleotides and siRNAs as therapeutic agents.[11]

  • Blocking of Polymerase Extension: A 3'-spacer can also prevent the extension of an oligonucleotide by DNA polymerases, a property that is useful in applications such as qPCR probes.[5][12]

  • Mimicking Abasic Sites: dSpacers are used to create stable abasic sites within an oligonucleotide, which are valuable tools for studying DNA repair mechanisms and the effects of DNA damage.[][13]

Quantitative Data on Spacer Performance

The incorporation of spacer phosphoramidites can influence the coupling efficiency during synthesis and the biophysical properties of the final oligonucleotide. The following tables summarize key quantitative data, providing a basis for selecting the appropriate spacer for a given application.

Table 1: Illustrative Coupling Efficiencies of Common Spacer Phosphoramidites

Phosphoramidite (B1245037)Spacer TypeTypical Coupling Efficiency (%)*Recommended Coupling Time (minutes)
C3 SpacerAliphatic> 99%2 - 5
C6 SpacerAliphatic> 98%3 - 7
C12 SpacerAliphatic> 98%5 - 10
Spacer 18 (HEG)PEG> 97%8 - 12

*Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and protocol used. The data presented is illustrative. Sterically hindered phosphoramidites, such as Spacer 18, generally exhibit slightly lower coupling efficiencies and require longer coupling times to achieve optimal results.[14][15]

Table 2: Effect of Spacer Incorporation on Oligonucleotide Properties

ModificationEffect on Melting Temperature (Tm)Nuclease Resistance
Internal C3 SpacerMinimal changeModerate increase
3'-Terminal C3 SpacerMinimal changeSignificant increase against 3'-exonucleases[5][10]
Multiple Internal SpacersCan decrease Tm due to disruption of the duplexCan increase resistance to endonucleases
2'-O-Methyl ModificationIncreases TmSignificant increase against endonucleases[10]
Phosphorothioate BondsDecreases TmSignificant increase against both endo- and exonucleases[10]

Experimental Protocols

The incorporation of a spacer phosphoramidite into an oligonucleotide is achieved through a modification of the standard solid-phase synthesis cycle. The following protocol outlines the key steps.

General Protocol for Solid-Phase Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis is a cyclical process involving four main steps for each monomer addition:[16][17]

  • Deblocking (Detritylation): The 5'-hydroxyl group of the growing oligonucleotide chain, which is protected by a dimethoxytrityl (DMT) group, is deprotected by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl for the subsequent coupling reaction.

  • Coupling: The phosphoramidite monomer (either a standard nucleoside or a spacer) is activated by a catalyst, typically an azole activator like 5-ethylthio-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][18]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion mutations in the final product.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Protocol for Incorporating a Spacer Phosphoramidite

The incorporation of a spacer phosphoramidite follows the general synthesis cycle with a key modification in the coupling step:

Reagents:

  • Spacer phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in anhydrous acetonitrile)

  • Standard solid-phase synthesis reagents (deblocking, capping, and oxidizing solutions)

  • Controlled pore glass (CPG) solid support with the initial nucleoside

Procedure:

  • Preparation: Ensure all reagents are fresh and anhydrous. The spacer phosphoramidite should be dissolved in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M) just prior to use.[19]

  • Synthesis Cycle:

    • Deblocking: Perform the standard deblocking step to remove the 5'-DMT group from the support-bound oligonucleotide.

    • Coupling: Deliver the activator solution followed by the spacer phosphoramidite solution to the synthesis column. The key modification for many spacer phosphoramidites, especially those with longer chains or more steric bulk (e.g., Spacer 18), is to extend the coupling time . While standard nucleoside phosphoramidites couple in under a minute, spacers may require 5 to 12 minutes for efficient reaction.[14] Refer to the manufacturer's recommendations for the specific spacer being used.

    • Capping: Perform the standard capping step.

    • Oxidation: Perform the standard oxidation step.

  • Post-Synthesis Processing:

    • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed, typically by treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[16][19]

    • Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is strongly recommended for purified spacer-modified oligonucleotides.[20][21]

Visualizing Applications of Spacer-Modified Oligonucleotides

The versatility of spacer phosphoramidites is best illustrated through their use in various molecular biology and therapeutic applications. The following diagrams, generated using the DOT language, depict some of these key workflows.

Signaling Pathway: PD-1/PD-L1 Blockade by an Aptamer-Drug Conjugate

Aptamers, which are short single-stranded DNA or RNA molecules, can be developed to bind to specific targets, such as the PD-L1 protein on cancer cells.[2][16] By conjugating a cytotoxic drug to the aptamer via a spacer, the drug can be selectively delivered to the tumor, minimizing off-target toxicity. The spacer ensures that the drug does not interfere with the aptamer's binding to its target.

PDL1_Signaling_Pathway cluster_tcell T-Cell cluster_cancer Cancer Cell cluster_therapy Therapeutic Intervention PD1 PD-1 Receptor Inhibition T-Cell Inhibition PD1->Inhibition Inhibitory Signal TCR TCR MHC MHC TCR->MHC Antigen Presentation Activation T-Cell Activation PDL1 PD-L1 PDL1->PD1 Binding Aptamer PD-L1 Aptamer (with Spacer) Aptamer->PDL1 Blocks Interaction Drug Cytotoxic Drug Aptamer->Drug Linker (Spacer) cluster_cancer cluster_cancer Drug->cluster_cancer Delivered to Cancer Cell FRET_Workflow Start Start: Design FRET Probe Probe Oligonucleotide Probe (with internal spacer) Start->Probe Donor Donor Fluorophore Probe->Donor 5' Labeling Quencher Quencher Probe->Quencher 3' Labeling Hybridization Hybridization with Target DNA/RNA NoTarget No Target Present: Probe is intact, FRET occurs Hybridization->NoTarget False Target Target Present: Probe is cleaved, FRET is disrupted Hybridization->Target True QuenchedSignal Quenched Fluorescence NoTarget->QuenchedSignal DonorSignal Donor Fluorescence Signal Target->DonorSignal CRISPR_Workflow cluster_design 1. Design cluster_delivery 2. Delivery cluster_editing 3. Genome Editing cluster_analysis 4. Analysis gRNA Design guide RNA (gRNA) RNP Form Ribonucleoprotein (RNP) (Cas9 + gRNA) gRNA->RNP DonorOligo Design Donor Oligonucleotide (with homology arms and optional spacer) Transfection Transfect Cells with RNP and Donor Oligonucleotide DonorOligo->Transfection Cas9 Cas9 Nuclease Cas9->RNP RNP->Transfection Cleavage gRNA-guided Cas9 Cleavage of Target DNA Transfection->Cleavage HDR Homology-Directed Repair (HDR) using Donor Oligonucleotide Cleavage->HDR Sequencing Sequence Analysis to Confirm Edit HDR->Sequencing

References

Methodological & Application

Application Notes and Protocols: Spacer Phosphoramidite C3 in PCR Primer Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Spacer Phosphoramidite C3

This compound is a common modification used in synthetic oligonucleotides. It introduces a three-carbon (propyl) spacer, which is a non-nucleotidic linker. This modification can be incorporated at the 5' end, 3' end, or internally within an oligonucleotide sequence.[1][2][3] The primary and most critical application of a C3 spacer in PCR primer design is its function as a potent polymerase extension blocker when placed at the 3' terminus.[4][5] This property, along with its ability to introduce a physical separation between different functional parts of an oligonucleotide, makes it a versatile tool in various PCR-based applications.

Key Properties:

  • Structure: A simple three-carbon alkyl chain.[5]

  • Function: Primarily blocks DNA polymerase extension when at the 3' end.[4] It can also prevent ligation at the 3' end.

  • Placement: Can be incorporated at the 5', 3', or internal positions of an oligonucleotide.[1][2]

  • Hydrophobicity: It is a hydrophobic spacer.[4]

Core Applications in PCR Primer Design

The unique properties of the C3 spacer lend themselves to several critical applications in PCR, enhancing specificity, enabling complex assay designs, and improving overall performance.

Preventing Extension of Probes in qPCR

In quantitative real-time PCR (qPCR), dual-labeled hydrolysis probes (like TaqMan® probes) are designed to bind to a specific target sequence between the forward and reverse primers. For optimal quenching and signal-to-noise ratio, the fluorophore and quencher need to be in close proximity. In longer probes (typically >30 bases), quenching efficiency can decrease. To counteract this, the quencher can be moved to an internal position. However, this leaves a free 3'-hydroxyl group, allowing the probe to act as a primer, leading to non-specific amplification and inaccurate quantification.

Placing a C3 spacer at the 3' end of such a probe effectively blocks DNA polymerase from extending it, ensuring the probe functions solely as a reporter of amplification.[6][7]

Signaling Pathway for a qPCR Probe with Internal Quencher and 3'-C3 Spacer:

qPCR_Probe_Function cluster_initial_state Initial State (No Amplification) cluster_amplification Amplification State Probe_Intact 5'-Fluorophore---Target_Sequence---Internal_Quencher---3'-C3_Spacer Polymerase DNA Polymerase Probe_Intact->Polymerase No Extension Primer_Annealing Primers Anneal Extension Polymerase Extends Primers Primer_Annealing->Extension Probe_Binding Probe Anneals to Target Extension->Probe_Binding Probe_Cleavage 5'->3' Exonuclease Activity of Polymerase Cleaves Probe Probe_Binding->Probe_Cleavage Fluorescence Fluorophore is Released -> Signal Detected Probe_Cleavage->Fluorescence

Caption: Workflow of a qPCR assay using a probe with an internal quencher and a 3'-C3 spacer to block extension.

Reducing Primer-Dimer Formation in Multiplex PCR

Primer-dimers are a common artifact in PCR, especially in multiplex reactions where multiple primer pairs are present. They form when primers anneal to each other, leading to non-specific amplification that consumes reagents and can inhibit the amplification of the desired target, ultimately reducing assay sensitivity and specificity.[8][9][10]

Modifying one of the primers in a pair that is prone to dimerization with a 3'-C3 spacer can effectively prevent the extension of the primer-dimer complex by DNA polymerase, thus mitigating this issue. This is particularly useful for highly multiplexed assays where the likelihood of primer-primer interaction is high.

Logical Relationship for C3 Spacer in Primer-Dimer Prevention:

Primer_Dimer_Prevention Primers Forward & Reverse Primers Dimer_Formation Primers Anneal to Each Other (Primer-Dimer) Primers->Dimer_Formation Unmodified_Primer Unmodified 3' End Dimer_Formation->Unmodified_Primer Modified_Primer 3'-C3 Spacer Dimer_Formation->Modified_Primer Extension Polymerase Extends Dimer Unmodified_Primer->Extension No_Extension Polymerase Extension Blocked Modified_Primer->No_Extension Non_Specific_Product Non-Specific Amplification Extension->Non_Specific_Product Reduced_Artifacts Reduced Non-Specific Products No_Extension->Reduced_Artifacts

Caption: Logic flow illustrating how a 3'-C3 spacer prevents the amplification of primer-dimers.

Use as a Spacer Arm

A C3 spacer can be inserted internally or at the 5' end of an oligonucleotide to create distance between the oligonucleotide and a functional modification, such as a fluorophore, biotin, or other labels.[2][3] This can be important to:

  • Reduce Steric Hindrance: The spacer can prevent the modification from interfering with primer annealing or enzyme activity.

  • Improve Hybridization Kinetics: By moving a bulky molecule away from the core oligonucleotide sequence, hybridization to the target can be more efficient.

  • Minimize Quenching: In the case of fluorescent dyes, a spacer can prevent the nucleotide bases from quenching the fluorescence.

Quantitative Data on Performance

Table 1: Hypothetical Impact of 3'-C3 Spacer on qPCR Probe Performance

FeatureStandard 3'-Quenched Probe (Long)Internally Quenched Probe (No Spacer)Internally Quenched Probe (+ 3'-C3 Spacer)
Quenching Efficiency LowerHigherHigher
Background Fluorescence HighLowLow
Potential for Primer Activity NoYesNo
Specificity HighLow (risk of non-specific products)High
Example Cq Value (Target) 25.224.8 (with non-specific amplification)25.1
Example Cq Value (No Template Control) Undetermined32.5 (primer-dimer/probe amplification)Undetermined

This table is illustrative and actual values may vary depending on the specific assay conditions.

Table 2: Illustrative Effect of 3'-C3 Spacer on Multiplex PCR Primer-Dimer Formation

Primer SetModificationPrimer-Dimer Formation (as % of total product)Target Amplification Efficiency
Primer Pair ANone25%85%
Primer Pair AReverse Primer with 3'-C3 Spacer < 5% 95%
Primer Pair BNone15%90%
Primer Pair BReverse Primer with 3'-C3 Spacer < 2% 98%

This table presents a hypothetical scenario to demonstrate the expected reduction in primer-dimer formation.

Table 3: Effect of 3'-C3 Spacer on Primer Melting Temperature (Tm)

Primer Sequence (5' to 3')ModificationCalculated Tm (°C)
ACG TGA CTG GAG TTC AGA CGG TNone60.2
ACG TGA CTG GAG TTC AGA CGG T3'-C3 Spacer ~60.2

Note: Non-nucleotidic modifications at the 3' end, like a C3 spacer, are generally considered to have a negligible effect on the calculated melting temperature, as Tm is primarily determined by the nucleotide sequence that participates in hybridization.[11][12]

Experimental Protocols

Protocol for Designing and Using a qPCR Probe with an Internal Quencher and 3'-C3 Spacer

This protocol outlines the steps for designing and implementing a qPCR probe for a long target sequence where an internal quencher and a 3'-C3 spacer are beneficial.

Experimental Workflow:

qPCR_Probe_Protocol Target_Selection 1. Identify Target Sequence Primer_Design 2. Design Forward & Reverse Primers (Tm ~60-65°C) Target_Selection->Primer_Design Probe_Design 3. Design Probe (>30 bases) (Tm 5-10°C > Primers) Primer_Design->Probe_Design Modification_Placement 4. Place 5'-Fluorophore, Internal Quencher (e.g., on a T base), and 3'-C3 Spacer Probe_Design->Modification_Placement Oligo_Synthesis 5. Synthesize and Purify Primers & Probe Modification_Placement->Oligo_Synthesis qPCR_Setup 6. Set up qPCR Reaction Oligo_Synthesis->qPCR_Setup Thermal_Cycling 7. Perform Thermal Cycling qPCR_Setup->Thermal_Cycling Data_Analysis 8. Analyze Amplification Data Thermal_Cycling->Data_Analysis

Caption: Step-by-step workflow for designing and using a qPCR probe with internal modifications.

Methodology:

  • Target Selection and Primer Design:

    • Identify the target gene or region of interest.

    • Design forward and reverse primers with a melting temperature (Tm) of approximately 60-65°C and an amplicon size of 70-200 bp.[13]

    • Use primer design software to avoid secondary structures and primer-dimers.

  • Probe Design:

    • Design a probe sequence that is >30 nucleotides in length and has a Tm that is 5-10°C higher than the primers.[13]

    • The probe should be located between the forward and reverse primer binding sites.

    • Avoid runs of identical nucleotides, especially four or more consecutive G's.[13]

    • Ensure there is no G at the 5' end, as it can quench the fluorophore.[13]

  • Modification Placement:

    • Select a suitable fluorophore for the 5' end.

    • Choose an internal quencher (e.g., attached to a thymine (B56734) base) and place it in a position that minimizes the distance to the 5' fluorophore without interfering with hybridization (ideally > 8-10 bases from the 5' end).[7]

    • Crucially, specify the addition of a C3 spacer at the 3' end of the probe sequence.

  • Oligonucleotide Synthesis and Purification:

    • Order the designed primers and the modified probe from a reputable supplier.

    • High-performance liquid chromatography (HPLC) purification is recommended for probes to ensure high purity.

  • qPCR Reaction Setup:

    • Prepare a master mix containing qPCR buffer, dNTPs, DNA polymerase, forward primer, reverse primer, and the modified probe.

    • Typical primer concentrations are 100-500 nM, and probe concentration is 100-250 nM.

    • Add the template DNA to the master mix.

    • Include no-template controls (NTC) to check for contamination and primer-dimer/probe amplification.

  • Thermal Cycling:

    • Use a standard qPCR thermal cycling protocol, for example:

      • Initial denaturation: 95°C for 2-10 minutes.

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

  • Data Analysis:

    • Analyze the amplification plots and determine the quantification cycle (Cq) values.

    • Confirm the absence of amplification in the NTC wells.

Protocol for Reducing Primer-Dimer Formation in Multiplex PCR using a 3'-C3 Spacer

This protocol describes how to identify and modify a primer pair prone to dimerization in a multiplex PCR assay.

Methodology:

  • Primer-Dimer Prediction:

    • When designing a multiplex PCR assay, use software to predict potential primer-dimer formation between all primers in the mix. Pay close attention to potential 3' end complementarity.

  • Experimental Confirmation:

    • Run the multiplex PCR with a no-template control (NTC).

    • Analyze the NTC product on an agarose (B213101) gel. The presence of a low molecular weight band (typically <100 bp) is indicative of primer-dimer formation.

  • Primer Modification:

    • Identify the primer pair that is the primary source of the dimer.

    • Resynthesize one of the primers from the problematic pair (usually the one with the most stable 3' self-complementarity or complementarity to another primer) with a C3 spacer at the 3' end.

  • Multiplex PCR Optimization:

    • Replace the unmodified primer with the 3'-C3 spacer-modified primer in the multiplex reaction.

    • Set up the multiplex PCR as follows:

      • DNA Template: 1-100 ng

      • Multiplex PCR Master Mix

      • Primer Mix (containing the modified primer) at optimized concentrations (typically 50-400 nM each)

    • Use a thermal cycling protocol appropriate for your targets. A touchdown PCR protocol can further help to increase specificity.

    • Example thermal cycling conditions:

      • Initial Denaturation: 95°C for 15 min (for hot-start polymerases)

      • Touchdown Cycles (10 cycles):

        • 95°C for 30 sec

        • Annealing: Start at a temperature ~5°C above the lowest primer Tm and decrease by 0.5°C per cycle.

        • 72°C for 1 min

      • Standard Cycles (30 cycles):

        • 95°C for 30 sec

        • Annealing: Use the final temperature from the touchdown phase.

        • 72°C for 1 min

      • Final Extension: 72°C for 10 min

  • Analysis:

    • Analyze the PCR products on an agarose gel or by capillary electrophoresis.

    • Compare the results with and without the C3 spacer-modified primer. A significant reduction or absence of the primer-dimer band should be observed.

Conclusion

This compound is a simple yet powerful modification in oligonucleotide synthesis that offers significant advantages in various PCR applications. Its primary role as a polymerase extension blocker is essential for the design of specific and efficient qPCR probes and for mitigating the detrimental effects of primer-dimer formation in multiplex PCR. By understanding its properties and applications, researchers can design more robust and reliable PCR-based assays.

References

Application Notes and Protocols for 5' End Modification with C3 Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of a C3 spacer (a three-carbon chain) for the 5' end modification of oligonucleotides. This modification is a versatile tool in molecular biology, diagnostics, and drug development, offering a range of functionalities from providing a linker for conjugation to blocking enzymatic reactions.

Introduction to C3 Spacers

A C3 spacer is a short, hydrophobic, three-carbon aliphatic chain that can be incorporated at the 5' end, 3' end, or internally within an oligonucleotide sequence during chemical synthesis.[1][2] Its primary functions are to introduce a physical space between the oligonucleotide and another molecule or to modify the oligonucleotide's interaction with enzymes. This non-nucleosidic modification is introduced using a C3 phosphoramidite (B1245037) during standard solid-phase oligonucleotide synthesis.[3][4]

Key Applications and Principles

The 5' C3 spacer modification has several key applications in research and drug development:

  • Attachment of Functional Moieties: The C3 spacer provides a short, flexible linker to which various functional molecules can be attached. This is particularly useful for conjugating fluorophores, quenchers, biotin, or other labels without causing steric hindrance that might interfere with the hybridization of the oligonucleotide.[5][]

  • Surface Immobilization: Oligonucleotides modified with a 5' C3 spacer and a terminal reactive group (like a thiol) can be efficiently immobilized on solid surfaces, such as gold nanoparticles or microarrays. The spacer arm physically separates the oligonucleotide from the surface, which can improve hybridization efficiency by reducing steric hindrance.

  • Drug Delivery Systems: In the field of DNA nanotechnology and drug delivery, C3 spacers can be incorporated into aptamers and other oligonucleotide-based constructs. They can serve as linkers for conjugating drugs or targeting ligands and can influence the overall structure and stability of the nanostructure.[7][8][9]

  • Nuclease Resistance: While not its primary function, a 5' modification like a C3 spacer can offer some protection against 5'-exonuclease degradation, thereby increasing the stability of the oligonucleotide in biological fluids.[10][11]

Quantitative Data Summary

While extensive quantitative data on the specific effects of a 5' C3 spacer is not always readily available in comparative studies, the following tables summarize key characteristics and performance metrics based on available information and typical experimental observations.

PropertyDescriptionTypical Value/Observation
Molecular Weight The increase in molecular weight upon addition of a C3 spacer.~75.09 g/mol
Melting Temperature (Tm) The change in melting temperature of a duplex.Minimal to no significant change. The hydrophobic nature of the C3 spacer does not typically disrupt hybridization.
Hybridization Kinetics The effect on the rate of association (kon) and dissociation (koff) of the oligonucleotide to its target.The presence of a 5' C3 spacer is not expected to significantly alter hybridization kinetics for most applications.[1][12][13]
Nuclease Resistance The ability to resist degradation by 5'-exonucleases.Provides a moderate level of protection against 5'-exonuclease activity.[10]
ApplicationKey Performance MetricTypical Observation
Fluorescent Dye Conjugation Labeling EfficiencyHigh efficiency when using amine- or thiol-reactive dyes with a corresponding functionalized C3 spacer.
Surface Immobilization (Thiol-Gold) Surface CoverageEfficient immobilization on gold surfaces, with the spacer improving accessibility for hybridization.
Polymerase Extension Blocking (3' end) Blocking EfficiencyHighly effective at preventing extension by DNA polymerases.[14][15][16] Often used as an alternative to a 3'-phosphate.[16]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 5'-C3 Spacer-Modified Oligonucleotide

This protocol outlines the general steps for incorporating a C3 spacer during automated solid-phase oligonucleotide synthesis.

Workflow for Solid-Phase Synthesis of a 5'-C3 Spacer-Modified Oligonucleotide

G cluster_synthesis Synthesis Cycle s1 Deblocking: Remove 5'-DMT from growing chain s2 Coupling: Couple next phosphoramidite s1->s2 Repeat for each base s3 Capping: Block unreacted 5'-OH groups s2->s3 Repeat for each base s4 Oxidation: Stabilize phosphite (B83602) triester s3->s4 Repeat for each base s4->s1 Repeat for each base c3_coupling Final Coupling Step: Couple 5'-C3 Spacer Phosphoramidite s4->c3_coupling After final base start Start with 3'-nucleoside on solid support start->s1 cleavage Cleavage and Deprotection: Release oligo from support and remove protecting groups c3_coupling->cleavage purification Purification: (e.g., HPLC or PAGE) cleavage->purification qc Quality Control: (e.g., Mass Spectrometry) purification->qc final_product Final 5'-C3 Spacer-Modified Oligonucleotide qc->final_product

Caption: Automated solid-phase synthesis workflow for 5'-C3 spacer modification.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support with the initial 3' nucleoside

  • Standard DNA phosphoramidites (A, C, G, T)

  • 5'-C3 Spacer Phosphoramidite (e.g., 5'-O-Dimethoxytrityl-1',2'-dideoxyribose-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite)

  • Synthesis reagents: deblocking solution (e.g., trichloroacetic acid in dichloromethane), activator (e.g., tetrazole), capping solution, and oxidizing solution (e.g., iodine/water/pyridine).[4]

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Purification supplies (HPLC or PAGE)

Procedure:

  • Synthesis Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.

  • Standard Synthesis Cycles: The synthesis proceeds in the 3' to 5' direction with repeated cycles of deblocking, coupling, capping, and oxidation for each standard nucleotide.[4]

  • C3 Spacer Coupling: In the final coupling cycle, use the 5'-C3 Spacer phosphoramidite instead of a standard nucleoside phosphoramidite.

  • Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and remove all protecting groups by incubating with the cleavage and deprotection solution according to the manufacturer's instructions.

  • Purification: Purify the crude oligonucleotide product to remove truncated sequences and other impurities. HPLC is strongly recommended for modified oligonucleotides to ensure high purity.[5][17]

  • Quality Control: Verify the identity and purity of the final product using mass spectrometry and analytical HPLC or PAGE.

Protocol 2: Fluorescent Dye Conjugation to a 5'-Amino-C3-Modified Oligonucleotide

This protocol describes the conjugation of an amine-reactive fluorescent dye to an oligonucleotide modified with a C3 spacer that has a terminal primary amine.

Workflow for Fluorescent Dye Conjugation

G start Start: 5'-Amino-C3 Oligo dissolve_oligo Dissolve oligo in conjugation buffer (pH 8.5-9.0) start->dissolve_oligo reaction Mix oligo and dye solutions Incubate for 2-4 hours at RT dissolve_oligo->reaction prepare_dye Prepare NHS-ester dye stock solution in DMSO prepare_dye->reaction purification Purify conjugate (e.g., gel filtration or HPLC) reaction->purification analysis Analyze conjugate (UV-Vis spectroscopy) purification->analysis final_product Final Labeled Oligo analysis->final_product

Caption: Workflow for conjugating an NHS-ester dye to a 5'-amino-C3 oligonucleotide.

Materials:

  • 5'-Amino-C3 modified oligonucleotide, purified

  • Amine-reactive fluorescent dye (e.g., NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0

  • Purification column (e.g., desalting column or HPLC)

Procedure:

  • Prepare Oligonucleotide: Dissolve the lyophilized 5'-amino-C3 modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.

  • Prepare Dye Solution: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the reactive dye solution to the oligonucleotide solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.[18]

  • Purification: Purify the dye-conjugated oligonucleotide from the excess unconjugated dye and byproducts. This can be achieved by gel filtration, ethanol (B145695) precipitation, or reverse-phase HPLC.[18]

  • Quantification and Quality Control: Determine the concentration and labeling efficiency of the final product by measuring the absorbance at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye.

Protocol 3: Immobilization of a 5'-Thiol-C3-Modified Oligonucleotide on a Gold Surface

This protocol details the immobilization of an oligonucleotide with a 5'-C3 spacer and a terminal thiol group onto a gold surface for applications such as surface plasmon resonance (SPR) or electrochemical biosensors.

Workflow for Immobilization on a Gold Surface

G start Start: 5'-Thiol-C3 Oligo reduction Reduce thiol group (e.g., with DTT or TCEP) start->reduction purify_reduced Purify reduced oligo (e.g., desalting column) reduction->purify_reduced immobilization Incubate reduced oligo with clean gold surface purify_reduced->immobilization washing Wash surface to remove non-specifically bound oligos immobilization->washing passivation Passivate surface (e.g., with MCH) washing->passivation final_surface Functionalized Gold Surface passivation->final_surface

Caption: Workflow for immobilizing a 5'-thiol-C3 modified oligonucleotide on a gold surface.

Materials:

  • 5'-Thiol-C3 modified oligonucleotide, purified

  • Gold-coated substrate (e.g., SPR chip, electrode)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Immobilization buffer: e.g., 1 M potassium phosphate, pH 7.0

  • Washing buffer: e.g., PBS with 0.05% Tween-20

  • Passivation solution: e.g., 1 mM 6-mercapto-1-hexanol (B159029) (MCH) in immobilization buffer

Procedure:

  • Surface Cleaning: Thoroughly clean the gold substrate to ensure a pristine surface for immobilization.

  • Thiol Reduction: The terminal thiol group is often protected and needs to be reduced. Incubate the oligonucleotide (e.g., 100 µM) with a 100-fold molar excess of TCEP in a suitable buffer for 1 hour at room temperature.

  • Purification of Reduced Oligonucleotide: Remove the reducing agent from the oligonucleotide solution using a desalting column.

  • Immobilization: Immediately apply the purified, reduced thiol-oligonucleotide solution (e.g., 1 µM in immobilization buffer) to the clean gold surface. Incubate for 1-2 hours at room temperature in a humid chamber to prevent evaporation.

  • Washing: Gently wash the surface with the washing buffer to remove any non-covalently bound oligonucleotides.

  • Surface Passivation: To block any remaining bare gold surface and orient the immobilized oligonucleotides, incubate the surface with the passivation solution for 1 hour at room temperature.

  • Final Wash: Perform a final wash with the washing buffer and then with deionized water. The functionalized surface is now ready for use.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of modified oligonucleotide after synthesis - Inefficient coupling of the C3 spacer phosphoramidite.- Degradation of the phosphoramidite.- Ensure the C3 spacer phosphoramidite and all other reagents are fresh and anhydrous.- Increase the coupling time for the C3 spacer phosphoramidite.[19]- Perform a trityl cation assay to check coupling efficiency.[19]
Low efficiency of dye conjugation - Inactive NHS-ester dye due to hydrolysis.- Incorrect buffer pH.- Presence of primary amines in the buffer.- Use fresh, anhydrous DMSO for dissolving the NHS-ester dye.- Ensure the conjugation buffer pH is between 8.5 and 9.0.- Use a buffer free of primary amines (e.g., bicarbonate or borate).[20]
Low signal in hybridization assays on a surface - Low immobilization density.- Steric hindrance of the immobilized oligonucleotides.- Ensure complete reduction of the thiol group before immobilization.- Optimize the concentration of the oligonucleotide and the incubation time for immobilization.- Consider using a longer spacer (e.g., C6 or PEG) if steric hindrance is suspected.
Primer-dimer formation in PCR with 3'-C3 blocked probes - The C3 spacer is not effectively blocking polymerase extension.- Confirm the correct modification was incorporated using mass spectrometry.- While highly effective, no blocking group is 100% efficient under all conditions. Optimize PCR conditions (e.g., primer concentration, annealing temperature).

Conclusion

The 5' C3 spacer is a fundamental and highly useful modification for oligonucleotides, enabling a wide range of applications in research, diagnostics, and therapeutics. By providing a simple and stable linker, it facilitates the attachment of various functional molecules and the immobilization of oligonucleotides onto surfaces. Understanding the principles of its incorporation and subsequent use, as detailed in these application notes, will allow researchers to effectively leverage this modification in their experimental designs.

References

Enhancing Oligonucleotide Stability: The Role of 3'-Spacer C3 CPG in Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oligonucleotides hold immense promise as therapeutic agents, diagnostics, and research tools. However, their in vivo and in vitro applications are often hampered by their susceptibility to degradation by nucleases, particularly 3'-exonucleases which are prevalent in serum and cellular environments. To overcome this limitation, various chemical modifications have been developed to enhance oligonucleotide stability. This document focuses on the application of a 3'-Spacer C3 CPG modification as a robust strategy to confer nuclease resistance to synthetic oligonucleotides.

The 3'-Spacer C3 is a propanediol (B1597323) moiety attached to the 3'-terminus of an oligonucleotide during solid-phase synthesis using a Controlled Pore Glass (CPG) support. This non-nucleosidic modification effectively blocks the recognition and cleavage of the oligonucleotide by 3'-exonucleases, thereby significantly extending its half-life in biological fluids.

Mechanism of Nuclease Resistance

The primary mechanism by which the 3'-Spacer C3 CPG confers nuclease resistance is through steric hindrance at the 3'-end of the oligonucleotide.[1][2][3][4] 3'-exonucleases recognize and bind to the free 3'-hydroxyl group of the terminal nucleotide to initiate cleavage of the phosphodiester backbone. The presence of the three-carbon propyl spacer physically obstructs the active site of these enzymes, preventing their binding and subsequent degradation of the oligonucleotide.[3][4] This simple yet effective modification acts as a protective cap, preserving the integrity of the oligonucleotide for a longer duration.

G cluster_unmodified Unmodified Oligonucleotide cluster_modified 3'-Spacer C3 Modified Oligonucleotide Unmodified_Oligo Unmodified Oligonucleotide (Free 3'-OH) Nuclease 3'-Exonuclease Unmodified_Oligo->Nuclease Binding Degradation Degradation Nuclease->Degradation Cleavage Modified_Oligo Oligonucleotide + 3'-Spacer C3 Blocked_Nuclease 3'-Exonuclease Modified_Oligo->Blocked_Nuclease Binding Blocked (Steric Hindrance) Resistance Nuclease Resistance Blocked_Nuclease->Resistance

Mechanism of 3'-Spacer C3 CPG in conferring nuclease resistance.

Data Presentation: Comparative Stability of Modified Oligonucleotides

Oligonucleotide TypeModificationHalf-life in Human SerumReference
Unmodified DNANone~5 to 16 hours[5]
DNA with 3'-inverted dT3'-End Blocking~8.2 to 16 hours (approx. 2-fold increase)[5]
Unmodified RNANoneSeconds to minutes[6][7]
Fully Modified RNA (2'-O-Methyl)Internal & End Modifications> 24 hours[5]

Note: The data for the 3'-inverted dT modification is presented as a proxy to demonstrate the efficacy of 3'-end blocking modifications in increasing oligonucleotide half-life. The actual performance of a 3'-Spacer C3 modification is expected to be in a similar range of improvement by preventing 3'-exonuclease degradation.

Applications

The enhanced stability afforded by the 3'-Spacer C3 CPG modification makes it a valuable tool for a wide range of applications, including:

  • Therapeutic Antisense Oligonucleotides: By increasing their half-life in the bloodstream, the therapeutic window and efficacy of antisense drugs can be significantly improved.

  • siRNA and RNAi applications: Protecting the 3'-end of small interfering RNAs from degradation enhances their stability and prolongs their gene-silencing effects.

  • Aptamers: For aptamers to be effective as therapeutic or diagnostic agents, they must remain intact in biological fluids. The 3'-Spacer C3 modification provides the necessary stability for these applications.

  • Diagnostic Probes: In diagnostic assays involving serum or other biological fluids, the use of 3'-modified probes ensures their integrity and the reliability of the assay results.

  • In Vivo Research: For any in vivo study utilizing oligonucleotides, enhancing their stability is crucial for obtaining meaningful and reproducible results.

Experimental Protocols

Protocol 1: Serum Stability Assay of Oligonucleotides

This protocol outlines a general method for assessing the stability of oligonucleotides in the presence of serum.

Materials:

  • Oligonucleotides (unmodified control and 3'-Spacer C3 modified)

  • Fetal Bovine Serum (FBS) or Human Serum

  • Phosphate-Buffered Saline (PBS), nuclease-free

  • Nuclease-free water

  • Loading buffer (e.g., formamide-based)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining solution (e.g., SYBR Gold)

  • Gel imaging system

  • Microcentrifuge tubes

  • Incubator (37°C)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Oligonucleotide Preparation: Resuspend the unmodified and 3'-Spacer C3 modified oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • Reaction Setup:

    • For each time point (e.g., 0, 1, 2, 4, 8, 24 hours), prepare a reaction tube.

    • In each tube, combine 5 µL of 10 µM oligonucleotide with 45 µL of 90% serum (diluted in nuclease-free PBS). This will result in a final oligonucleotide concentration of 1 µM in 81% serum.

    • Prepare a control reaction with the oligonucleotide in PBS instead of serum to monitor for non-enzymatic degradation.

  • Incubation: Incubate the reaction tubes at 37°C.

  • Sample Collection: At each designated time point, remove the corresponding tube from the incubator and immediately add an equal volume of formamide (B127407) loading buffer to stop the reaction. Store the samples at -20°C until analysis.

  • PAGE Analysis:

    • Thaw the samples and briefly centrifuge.

    • Load an equal volume of each sample onto a denaturing polyacrylamide gel (e.g., 15-20% TBE-Urea gel).

    • Run the gel according to the manufacturer's instructions.

  • Visualization and Quantification:

    • After electrophoresis, stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).

    • Visualize the gel using a gel imaging system.

    • Quantify the intensity of the band corresponding to the intact oligonucleotide for each time point.

  • Data Analysis:

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and estimate the half-life.

G cluster_workflow Serum Stability Assay Workflow start Start oligo_prep Prepare Oligonucleotide Solutions (100 µM) start->oligo_prep reaction_setup Set up Reactions: Oligo + Serum/PBS oligo_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation sampling Collect Samples at Time Points & Stop Reaction incubation->sampling page Denaturing PAGE sampling->page staining Stain Gel page->staining imaging Image Gel staining->imaging analysis Quantify Bands & Analyze Data imaging->analysis end End analysis->end

Experimental workflow for the serum stability assay.

Protocol 2: In Vitro Nuclease Degradation Assay using a Specific Exonuclease

This protocol provides a method to assess the resistance of oligonucleotides to a specific 3'-exonuclease, such as Snake Venom Phosphodiesterase (SVPDE).

Materials:

  • Oligonucleotides (unmodified control and 3'-Spacer C3 modified)

  • 3'-Exonuclease (e.g., Snake Venom Phosphodiesterase) and corresponding reaction buffer

  • Nuclease-free water

  • EDTA solution (0.5 M)

  • Loading buffer

  • PAGE system

  • Gel staining solution

  • Gel imaging system

  • Microcentrifuge tubes

  • Incubator (37°C)

Procedure:

  • Oligonucleotide Preparation: Prepare 10 µM working solutions of the unmodified and modified oligonucleotides in nuclease-free water.

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare the reaction mixtures by combining:

      • 10 µL of 10x exonuclease reaction buffer

      • X µL of oligonucleotide solution (to a final concentration of 1 µM)

      • Nuclease-free water to a final volume of 99 µL.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding 1 µL of the 3'-exonuclease to each tube. For the 0-minute time point, add the enzyme and immediately stop the reaction as described in the next step.

  • Incubation and Sampling: Incubate the reactions at 37°C. At desired time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and stop the degradation by adding an equal volume of a solution containing a chelating agent like EDTA (to inactivate the nuclease) and formamide loading dye.

  • Analysis: Analyze the samples by denaturing PAGE as described in Protocol 1.

Conclusion

The incorporation of a 3'-Spacer C3 CPG modification is a straightforward and effective method to significantly enhance the nuclease resistance of synthetic oligonucleotides. By physically blocking the action of 3'-exonucleases, this modification increases the stability and half-life of oligonucleotides in biological environments. This improved stability is critical for the successful development and application of oligonucleotides in therapeutics, diagnostics, and various research contexts. The protocols provided herein offer a framework for researchers to evaluate the efficacy of this and other stabilizing modifications.

References

Applications of C3 Spacer in Molecular Diagnostics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of molecular diagnostics, the precision and reliability of nucleic acid-based assays are paramount. Oligonucleotide modifications play a crucial role in enhancing the performance of these assays. Among these, the C3 spacer (a three-carbon chain) has emerged as a versatile and indispensable tool. This simple, non-nucleosidic modification, when strategically incorporated into an oligonucleotide, offers a range of functionalities that address common challenges in diagnostic and research applications.

This document provides a detailed overview of the applications of the C3 spacer in molecular diagnostics, complete with experimental protocols and data to guide researchers in leveraging this modification for their specific needs.

Key Applications of C3 Spacer

The C3 spacer's utility in molecular diagnostics stems from its ability to introduce a flexible, chemically stable linker within or at the terminus of an oligonucleotide. This property is exploited in several key applications:

  • Blocking Polymerase Extension in Real-Time PCR (qPCR): A primary application of the C3 spacer is to function as a 3'-end blocking group. By attaching a C3 spacer to the 3'-terminus of a probe or primer, the free 3'-hydroxyl group required for polymerase-mediated extension is masked, effectively preventing the oligonucleotide from acting as a primer in PCR.[1][2][3][4][5][6] This is particularly critical in:

    • Hydrolysis Probes (e.g., TaqMan® Probes): For long hydrolysis probes (typically >30 bases), the quencher may be moved to an internal position for more efficient quenching.[7] This leaves the 3'-end unmodified and susceptible to extension. A 3'-C3 spacer prevents this unwanted elongation, ensuring the probe's integrity and the accuracy of the qPCR data.[7]

    • Allele-Specific PCR (AS-PCR) for SNP Genotyping: In AS-PCR, a primer is designed to be specific for a particular allele. To enhance specificity and prevent the amplification of the wild-type allele, a blocking oligonucleotide complementary to the wild-type sequence and modified with a 3'-C3 spacer is often used.[4] This blocker hybridizes to the wild-type template and prevents its amplification, thereby enriching the amplification of the mutant allele.[3][4]

    • Mutant Enrichment with 3'-Modified Oligonucleotides (MEMO)-PCR: This technique is a practical method for detecting trace amounts of mutant DNA. It utilizes a blocking primer with a 3'-C3 spacer that is complementary to the wild-type sequence, effectively suppressing its amplification and allowing for the sensitive detection of the mutant sequence.[4]

  • Creating Spatial Separation: The C3 spacer can be inserted internally or at the 5'-end of an oligonucleotide to introduce a physical gap between the nucleic acid sequence and a functional moiety, such as a fluorophore, quencher, or biotin.[1][8] This separation is beneficial for:

    • Reducing Steric Hindrance: Large functional groups can sterically hinder the hybridization of the oligonucleotide to its target sequence. A C3 spacer moves the bulky molecule away from the hybridization domain, improving binding kinetics.[2]

    • Minimizing Quenching Effects: Some fluorophores can be quenched by adjacent nucleotides, particularly guanine (B1146940) residues. Introducing a C3 spacer can mitigate this effect and enhance the fluorescent signal.

    • Facilitating Surface Immobilization: When immobilizing probes on a solid surface (e.g., microarrays or biosensors), a spacer arm can project the probe away from the surface, making it more accessible for hybridization with the target molecule in solution.[9]

  • Mimicking Abasic Sites: A C3 spacer can be used to create a synthetic abasic site within an oligonucleotide.[1][2][10] This is valuable for studying DNA repair mechanisms and for applications in SNP typing where the spacer can act as a neutral placeholder opposite a polymorphic site.[1][11]

Quantitative Data

While direct, side-by-side quantitative comparisons of different 3'-blocking groups are not extensively available in the literature, the following table provides an illustrative comparison based on qualitative descriptions and the known properties of these modifications.

3'-ModificationPrimary Blocking MechanismRelative CostNotes
C3 Spacer Steric hindrance of polymerase binding.LowHighly effective and stable. Does not introduce a charge.[4][5]
3'-Phosphate Blocks the 3'-hydroxyl group.LowEffective, but can be susceptible to cleavage under certain assay conditions.[12]
Dideoxynucleotide (ddNTP) Chain terminator; lacks a 3'-hydroxyl group.ModerateVery effective chain terminator.
Inverted dT Inverts the 3'-5' phosphodiester linkage.ModerateEffective blocker.

Note: The relative cost is a general estimation and can vary between suppliers.

Experimental Protocols

Protocol 1: Synthesis and Purification of a 3'-C3 Spacer Modified Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide with a 3'-C3 spacer modification using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

Workflow for Oligonucleotide Synthesis and Purification

G cluster_synthesis Automated DNA Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_purification Purification cluster_qc Quality Control s1 Start with CPG solid support with 3'-C3 Spacer s2 Deprotection s1->s2 s3 Coupling of first phosphoramidite s2->s3 s4 Capping s3->s4 s5 Oxidation s4->s5 s6 Repeat cycle for each subsequent base s5->s6 p1 Cleavage from CPG and deprotection s6->p1 p2 Crude oligonucleotide in solution p1->p2 u1 HPLC Purification (Recommended) p2->u1 u2 Desalting u1->u2 q1 Mass Spectrometry u2->q1 q2 Analytical HPLC or CE q1->q2 Final Product Final Product q2->Final Product

Caption: Workflow for synthesis and purification of a C3 spacer-modified oligonucleotide.

Materials:

  • DNA synthesizer

  • 3'-Spacer C3 CPG (Controlled Pore Glass) solid support

  • Standard DNA phosphoramidites (A, C, G, T) and synthesis reagents

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • HPLC system with a reverse-phase column suitable for oligonucleotide purification[10][13]

  • Buffers for HPLC (e.g., triethylammonium (B8662869) acetate (B1210297) (TEAA) and acetonitrile)

  • Mass spectrometer for quality control

Procedure:

  • Synthesis: a. Program the desired oligonucleotide sequence into the DNA synthesizer. b. Use the 3'-Spacer C3 CPG as the solid support for the synthesis. c. Initiate the automated synthesis cycles, which involve the sequential addition of the appropriate phosphoramidites to the growing oligonucleotide chain.

  • Cleavage and Deprotection: a. After synthesis, transfer the CPG support with the synthesized oligonucleotide to a vial. b. Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) and incubate at the recommended temperature and time (e.g., 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the bases. c. Evaporate the ammonium hydroxide (B78521) to obtain the crude oligonucleotide pellet. d. Resuspend the pellet in sterile, nuclease-free water.

  • Purification (HPLC Recommended): a. For modified oligonucleotides, purification by High-Performance Liquid Chromatography (HPLC) is strongly recommended to separate the full-length product from truncated failure sequences.[1][2][10] b. Equilibrate the reverse-phase HPLC column with the starting buffer conditions. c. Inject the resuspended crude oligonucleotide onto the column. d. Run a gradient of increasing acetonitrile (B52724) concentration to elute the oligonucleotides based on their hydrophobicity. The full-length, modified oligonucleotide will typically have a longer retention time than the shorter, unmodified failure sequences. e. Collect the peak corresponding to the full-length product. f. Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

  • Quality Control: a. Verify the identity and purity of the final product using mass spectrometry (to confirm the correct molecular weight) and analytical HPLC or capillary electrophoresis.

Protocol 2: Allele-Specific qPCR for SNP Genotyping using a 3'-C3 Spacer Blocker

This protocol describes the use of a 3'-C3 spacer-modified oligonucleotide as a blocker in an allele-specific qPCR assay for single nucleotide polymorphism (SNP) genotyping.

Allele-Specific qPCR with C3 Blocker Workflow

G cluster_design Primer/Blocker Design cluster_reaction qPCR Reaction Setup cluster_pcr qPCR Amplification cluster_detection Detection cluster_analysis Data Analysis d1 Allele-specific forward primer (for mutant allele) r1 Combine primers, blocker, DNA template, and qPCR master mix d1->r1 d2 Common reverse primer d2->r1 d3 Blocking oligonucleotide (complementary to wild-type) with 3'-C3 Spacer d3->r1 p1 Denaturation r1->p1 p2 Annealing/ Extension p1->p2 Cycling p2->p1 c1 Wild-type template: Blocker binds, no amplification p2->c1 c2 Mutant template: Allele-specific primer binds, amplification occurs p2->c2 a1 Analyze amplification curves to determine genotype c1->a1 c2->a1

Caption: Workflow for allele-specific qPCR using a 3'-C3 spacer as a blocker.

Materials:

  • DNA template (genomic DNA)

  • Allele-specific forward primer (specific for the mutant allele)

  • Common reverse primer

  • Blocking oligonucleotide (complementary to the wild-type allele, with a 3'-C3 spacer)

  • 2x qPCR master mix (containing DNA polymerase, dNTPs, MgCl2, and a fluorescent dye like SYBR Green or designed for use with hydrolysis probes)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Primer and Blocker Design: a. Design a forward primer that is specific to the mutant allele, with the SNP at or near the 3'-end. b. Design a common reverse primer that binds to a conserved region downstream of the SNP. c. Design a blocking oligonucleotide that is perfectly complementary to the wild-type allele. This blocker should have a higher melting temperature (Tm) than the allele-specific primer. Order this oligonucleotide with a 3'-C3 spacer modification.

  • qPCR Reaction Setup: a. Prepare a reaction mix for each sample in a qPCR tube or plate. A typical 20 µL reaction might consist of:

    • 10 µL of 2x qPCR master mix
    • 0.4 µL of Allele-specific forward primer (10 µM stock)
    • 0.4 µL of Common reverse primer (10 µM stock)
    • 1.0 µL of 3'-C3 Blocker oligonucleotide (10 µM stock)
    • 2.0 µL of DNA template (e.g., 10-50 ng)
    • 6.2 µL of Nuclease-free water b. Note: The optimal concentrations of primers and blocker may need to be determined empirically. The blocker is often used at a higher concentration than the primers.

  • qPCR Cycling: a. Set up the qPCR instrument with the following cycling conditions (example):

    • Initial Denaturation: 95°C for 5 minutes
    • 40 Cycles:
    • Denaturation: 95°C for 15 seconds
    • Annealing/Extension: 60°C for 1 minute (acquire fluorescence data at the end of this step) b. Include appropriate controls (no-template control, wild-type DNA, heterozygous DNA, and mutant DNA).

  • Data Analysis: a. Analyze the amplification plots (fluorescence vs. cycle number). b. Samples containing the mutant allele will show amplification (a sigmoidal curve), while samples with only the wild-type allele should show no or significantly delayed amplification. c. The presence or absence of amplification allows for the determination of the genotype.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for incorporating a C3 spacer in the design of a hydrolysis probe for qPCR.

G start Design Hydrolysis Probe q1 Is probe length > 30 bases? start->q1 a1 Place quencher at 3'-end. No 3'-C3 spacer needed. q1->a1 No a2 Move quencher internally for better quenching. q1->a2 Yes q2 Is quencher internal? a3 Add 3'-C3 spacer to block polymerase extension. q2->a3 Yes end Final Probe Design a1->end a2->q2 a3->end

Caption: Decision tree for using a 3'-C3 spacer in hydrolysis probe design.

Conclusion

The C3 spacer is a simple yet powerful modification that significantly enhances the functionality and performance of oligonucleotides in a variety of molecular diagnostic applications. Its ability to effectively block polymerase extension, provide spatial separation for functional moieties, and mimic abasic sites makes it an invaluable tool for researchers and developers in the field. By understanding the principles behind its applications and following optimized protocols, the C3 spacer can be effectively utilized to improve the accuracy, specificity, and robustness of diagnostic assays.

References

Application Notes and Protocols for Attaching Fluorophores using C3 Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3'-Amino-Modifier C3 CPG (Controlled Pore Glass) in the synthesis of amine-modified oligonucleotides and their subsequent labeling with fluorophores. This method is a cornerstone for producing fluorescently labeled DNA and RNA probes essential for a wide range of applications in molecular biology, diagnostics, and therapeutics.

Introduction

The introduction of a primary aliphatic amine at the 3'-terminus of an oligonucleotide allows for the covalent attachment of various molecules, including fluorophores, biotin, and other reporters.[1][] The 3'-PT-Amino-Modifier C3 CPG is a solid support utilized in standard phosphoramidite-based oligonucleotide synthesis to incorporate this functionality.[][] The C3 spacer arm provides flexibility and minimizes steric hindrance between the fluorophore and the oligonucleotide. The use of a phthalimide (B116566) (PT) protecting group for the primary amine ensures its stability throughout the synthesis and is efficiently removed during the final deprotection step.[1][5][6]

The overall process involves three main stages:

  • Solid-Phase Oligonucleotide Synthesis: Automated synthesis of the desired oligonucleotide sequence on the C3 Amino-Modifier CPG support.

  • Post-Synthetic Fluorophore Conjugation: Reaction of the deprotected primary amine with an amine-reactive fluorescent dye.

  • Purification: Removal of unlabeled oligonucleotides and excess free dye to yield a highly pure fluorescently labeled product.

Key Applications of Fluorophore-Labeled Oligonucleotides

Fluorescently labeled oligonucleotides are indispensable tools in numerous molecular biology techniques, including:

  • Real-Time PCR (qPCR): As probes (e.g., TaqMan probes) for quantitative gene expression analysis.[7]

  • Fluorescence In Situ Hybridization (FISH): For the visualization of specific DNA or RNA sequences within cells and tissues.[]

  • Microarrays: For gene expression profiling and single nucleotide polymorphism (SNP) analysis.[]

  • DNA Sequencing: As fluorescently labeled primers or terminators.[8]

  • Cellular Imaging and Tracking: To study the uptake, localization, and trafficking of oligonucleotides in living cells.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and labeling of oligonucleotides using C3 phosphoramidite (B1245037).

workflow cluster_synthesis Solid-Phase Synthesis cluster_labeling Post-Synthesis Labeling cluster_purification Purification start 1. C3 Amino-Modifier CPG Support synthesis 2. Automated Oligonucleotide Synthesis (3' to 5') start->synthesis Phosphoramidite Chemistry cleavage 3. Cleavage from Support & Base Deprotection synthesis->cleavage Ammonia/AMA Treatment amino_oligo 4. 3'-Amino-Modified Oligonucleotide cleavage->amino_oligo conjugation 5. Fluorophore Conjugation (Amine-Reactive Dye) amino_oligo->conjugation labeled_oligo 6. Crude Labeled Oligonucleotide Mixture conjugation->labeled_oligo purification 7. Removal of Excess Dye & Unlabeled Oligo labeled_oligo->purification final_product 8. Pure Fluorophore-Labeled Oligonucleotide purification->final_product

Caption: Overall workflow for synthesizing and labeling oligonucleotides.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 3'-Amino-Modified Oligonucleotides

This protocol outlines the automated synthesis of an oligonucleotide on a C3 Amino-Modifier CPG support using standard phosphoramidite chemistry.

Materials:

  • 3'-PT-Amino-Modifier C3 CPG

  • DNA/RNA phosphoramidites (A, C, G, T/U)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole - ETT)

  • Capping reagents (Acetic Anhydride and N-Methylimidazole)

  • Oxidizer (Iodine solution)

  • Deblocking reagent (Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Load the DNA/RNA synthesizer with the required reagents and the 3'-PT-Amino-Modifier C3 CPG column.

  • Synthesis Cycle: Initiate the automated synthesis protocol. The synthesis proceeds in the 3' to 5' direction through a series of detritylation, coupling, capping, and oxidation steps.[9]

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Addition of the next phosphoramidite monomer.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Final Detritylation (Optional): The final DMT group can be left on ("DMT-on") to aid in purification or removed ("DMT-off"). For most labeling protocols, DMT-off is preferred.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the CPG support and the removal of the protecting groups from the nucleobases and the primary amine.

Materials:

  • Ammonium hydroxide (B78521) (NH₄OH) or a mixture of Ammonium hydroxide and Methylamine (AMA)

  • Heating block or oven

Procedure:

  • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

  • Add the cleavage/deprotection solution (see Table 1).

  • Seal the vial tightly and incubate at the recommended temperature and time.

  • After incubation, cool the vial to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in nuclease-free water.

Deprotection Reagent Temperature Time Notes
Ammonium Hydroxide55°C17 hoursStandard deprotection. Cleaves the amine from the phthalimide group.[10]
AMA (1:1 NH₄OH:Methylamine)65°C10 minutesFaster deprotection. Also effective for PT group removal.[5]

Table 1: Cleavage and Deprotection Conditions.

Protocol 3: Post-Synthesis Fluorophore Conjugation

This protocol details the labeling of the 3'-amino-modified oligonucleotide with an amine-reactive fluorophore.

Materials:

  • 3'-Amino-modified oligonucleotide, desalted

  • Amine-reactive fluorophore (e.g., NHS ester)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate/carbonate, pH 9.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Nuclease-free water

Procedure:

  • Dissolve the amino-modified oligonucleotide in the conjugation buffer.

  • Freshly prepare a solution of the amine-reactive fluorophore in DMF or DMSO.

  • Add the fluorophore solution to the oligonucleotide solution. A molar excess of the dye is typically used to ensure efficient labeling.

  • Vortex the mixture and incubate at room temperature in the dark for at least 2 hours, or overnight for convenience.[11]

  • The reaction mixture now contains the desired labeled oligonucleotide, unlabeled oligonucleotide, and excess free dye.

Parameter Value Reference
pH for Conjugation8.5 - 9.0[11][12]
Reaction Time2 - 16 hours[11]
Molar Excess of Dye10-50 foldVaries by application

Table 2: Typical Fluorophore Conjugation Parameters.

Protocol 4: Purification of Fluorophore-Labeled Oligonucleotides

Purification is critical to remove unreacted dye and unlabeled oligonucleotides, which can interfere with downstream applications.

Method 1: Phase Extraction with n-Butanol

This method is effective for removing excess hydrophobic dyes.[12][13]

Materials:

  • n-Butanol, water-saturated

  • Centrifuge

Procedure:

  • Add 2-4 volumes of water-saturated n-butanol to the conjugation reaction mixture.

  • Vortex vigorously for 10-20 seconds.

  • Centrifuge to separate the phases.

  • Carefully remove the upper organic phase containing the free dye.

  • Repeat the extraction 2-3 times until the organic phase is colorless.[13]

  • The purified, labeled oligonucleotide remains in the lower aqueous phase.

Method 2: pH-Controlled Extraction

This method is applicable to a wider range of dyes, regardless of their hydrophobicity.[14][15]

Materials:

  • Acidic solution (e.g., dilute HCl) to lower pH

  • Hydrophobic organic solvent (e.g., butanol)

  • Basic solution (e.g., NaOH) to neutralize

Procedure:

  • Lower the pH of the aqueous reaction mixture to protonate the dye, making it more neutral and soluble in the organic phase.

  • Perform the butanol extraction as described in Method 1.

  • After extraction, the aqueous phase containing the labeled oligonucleotide can be neutralized with a basic solution.

Method 3: Chromatography

For the highest purity, chromatographic methods are recommended.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity. The labeled oligonucleotide, being more hydrophobic than the unlabeled one, will have a longer retention time.

  • Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): Separates based on charge.

  • Polyacrylamide Gel Electrophoresis (PAGE): Separates based on size and conformation.

Signaling Pathway/Application Diagram

The following diagram illustrates the application of a 3'-fluorophore-labeled oligonucleotide as a probe in a hybridization-based assay.

application probe 3'-Fluorophore-Labeled Oligonucleotide Probe hybridization Hybridization probe->hybridization target Target Nucleic Acid (DNA/RNA) target->hybridization detection Fluorescence Detection hybridization->detection signal Signal Generation detection->signal

Caption: Application of a labeled oligonucleotide probe.

Conclusion

The use of C3 phosphoramidite chemistry provides a robust and reliable method for the introduction of a primary amine at the 3'-terminus of synthetic oligonucleotides. This functionality serves as a versatile handle for the post-synthetic attachment of fluorophores, enabling the production of high-quality fluorescent probes for a multitude of research, diagnostic, and therapeutic applications. The protocols outlined in this document provide a comprehensive guide for researchers to successfully synthesize and utilize these critical molecular tools.

References

Application Notes and Protocols: The Use of C3 Spacer in FRET Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to C3 Spacers in FRET Probes

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme activities. The efficiency of this non-radiative energy transfer between a donor and an acceptor fluorophore is exquisitely sensitive to the distance between them, typically in the range of 1-10 nanometers. In the design of FRET probes, particularly those based on oligonucleotides, the choice of a spacer arm to connect the fluorophores to the probe backbone is a critical consideration.

The C3 spacer, a short three-carbon chain, is a versatile and widely used modification in the synthesis of FRET probes. It can be incorporated at the 5' or 3' end, or internally within an oligonucleotide sequence. Its primary functions in the context of FRET probes include:

  • Providing a flexible linker: The C3 spacer introduces a short, flexible connection, allowing the attached fluorophore rotational freedom to optimize its orientation for FRET.

  • Preventing enzymatic degradation: When placed at the 3' end of an oligonucleotide, the C3 spacer acts as a blocking group, preventing extension by DNA polymerases and degradation by 3' exonucleases.[1] This is particularly crucial in applications like real-time PCR.

  • Facilitating dual labeling: Internal C3 amino-modifier linkers can be incorporated to allow for the post-synthesis conjugation of a second fluorophore, essential for creating FRET pairs.

This document provides detailed application notes and protocols for the synthesis and utilization of FRET probes incorporating C3 spacers.

Data Presentation: Impact of Spacer Length on FRET Efficiency

Table 1: Illustrative FRET Efficiency Comparison of Different Alkyl Carbon Spacers in a DNA Hybridization Assay

Spacer TypeSpacer Length (approx. Å)Illustrative FRET Efficiency (%)
None~085
C3 Spacer ~4.5 75
C6 Spacer~9.060
C12 Spacer~18.040

Note: These are representative values and the actual FRET efficiency will depend on the specific fluorophore pair, probe sequence, and experimental conditions.

Table 2: Illustrative Quenching Efficiency of a Black Hole Quencher (BHQ) Dye with Different Spacer Placements in a qPCR Probe

Quencher PlacementSpacerIllustrative Quenching Efficiency (%)
3' endNone95
InternalC3 Spacer 98
3' end, long probe (>30 bases)None80
Internal, long probe (>30 bases)C3 Spacer 97

Note: Moving the quencher internally via a C3 spacer can improve quenching efficiency in longer probes by bringing the quencher closer to the fluorophore.[1]

Experimental Protocols

Protocol 1: Synthesis of a Dual-Labeled Oligonucleotide FRET Probe with an Internal C3 Amino-Modifier

This protocol outlines the steps for synthesizing an oligonucleotide with an internal C3 amino-modifier, followed by the conjugation of two different fluorophores.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Standard DNA phosphoramidites (A, C, G, T)

  • Amino-Modifier C3 CPG or internal Amino-Modifier C3 phosphoramidite (B1245037)

  • Amine-reactive NHS-ester dyes (Donor and Acceptor fluorophores)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

  • Ammonia (B1221849) solution

  • Reversed-phase HPLC system

  • Acetonitrile

  • Triethylammonium acetate (B1210297) (TEAA) buffer

Procedure:

  • Automated DNA Synthesis:

    • Synthesize the oligonucleotide sequence on the DNA synthesizer using standard phosphoramidite chemistry.

    • At the desired internal position, incorporate the Amino-Modifier C3 phosphoramidite. If the amino group is desired at the 3' end, use the Amino-Modifier C3 CPG support.

    • For the terminal fluorophore, use a phosphoramidite pre-labeled with the donor or acceptor dye, if available. Otherwise, a terminal amino-modifier can be used for post-synthesis labeling.

  • Cleavage and Deprotection:

    • Cleave the oligonucleotide from the CPG support and remove the protecting groups by treating with concentrated ammonia solution according to the manufacturer's instructions.

  • Purification of the Amino-Modified Oligonucleotide:

    • Purify the crude amino-modified oligonucleotide by reversed-phase HPLC to remove failure sequences and other impurities.

    • Lyophilize the purified oligonucleotide.

  • NHS-Ester Dye Labeling: [2][3][4][5]

    • Dissolve the purified amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).

    • Prepare a stock solution of the first NHS-ester dye (e.g., the acceptor) in anhydrous DMF or DMSO.

    • Add a 5-10 fold molar excess of the dye solution to the oligonucleotide solution.

    • Incubate the reaction mixture in the dark at room temperature for 2-4 hours or overnight at 4°C.

  • Purification of the Single-Labeled Oligonucleotide:

    • Purify the single-labeled oligonucleotide from the excess free dye by ethanol (B145695) precipitation or size-exclusion chromatography.

    • If a second amino-modifier is present for dual labeling, proceed to the next labeling step.

  • Second NHS-Ester Dye Labeling (if applicable):

    • Repeat step 4 with the second NHS-ester dye (e.g., the donor).

  • Final Purification of the Dual-Labeled FRET Probe:

    • Purify the dual-labeled oligonucleotide FRET probe by reversed-phase HPLC. The increased hydrophobicity of the dual-labeled probe will result in a longer retention time compared to the unlabeled and single-labeled species.

    • Collect the fraction corresponding to the dual-labeled probe and confirm its identity by mass spectrometry.

    • Lyophilize the final product and store it protected from light at -20°C.

Protocol 2: Nuclease Activity Assay Using a C3 Spacer FRET Probe

This protocol describes a real-time assay to measure the activity of a nuclease using a custom-synthesized FRET probe. The probe is designed with a nuclease recognition site and is dually labeled with a fluorophore and a quencher. Cleavage of the probe separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

  • Dual-labeled FRET probe with a C3 spacer and a specific nuclease recognition sequence (e.g., FAM as donor and BHQ-1 as acceptor).

  • Nuclease enzyme (e.g., DNase I, restriction enzyme).

  • Nuclease reaction buffer.

  • Nuclease-free water.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the nuclease reaction buffer and the FRET probe at a final concentration of 100-200 nM in each well of the 96-well plate.

    • Include negative control wells without the nuclease.

    • If testing inhibitors, add the inhibitor compounds to the respective wells.

  • Enzyme Addition and Measurement:

    • Pre-incubate the plate at the optimal temperature for the nuclease activity.

    • Initiate the reaction by adding the nuclease to the wells.

    • Immediately place the plate in the fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity of the donor fluorophore at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 30-60 minutes).

    • Set the excitation and emission wavelengths appropriate for the donor fluorophore.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

    • Compare the reaction rates in the presence and absence of the enzyme or inhibitors to determine the nuclease activity or inhibition.

Protocol 3: Kinase Activity Assay Using a Peptide-Based FRET Probe with C3 Spacer Linkers

This protocol outlines a method to measure kinase activity using a peptide substrate labeled with a FRET pair. The peptide contains a phosphorylation site for the kinase of interest. Phosphorylation induces a conformational change in the peptide, leading to a change in FRET efficiency. The C3 spacer can be used to attach the fluorophores to the peptide.

Materials:

  • Peptide substrate containing the kinase recognition motif, labeled with a FRET pair (e.g., CFP-YFP) via C3 spacers.

  • Kinase of interest.

  • Kinase reaction buffer containing ATP and MgCl2.

  • Kinase inhibitors (for control experiments).

  • 96-well black microplate.

  • Fluorescence plate reader capable of measuring FRET.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare the reaction mixture containing the kinase reaction buffer, ATP, and the FRET-labeled peptide substrate.

    • Include control wells:

      • Negative control: no kinase.

      • Positive control: active kinase.

      • Inhibitor control: kinase plus inhibitor.

  • Initiation of Reaction:

    • Add the kinase to the appropriate wells to start the reaction.

  • FRET Measurement: [6][7][8][9]

    • Place the plate in a fluorescence plate reader pre-set to the reaction temperature.

    • Measure the fluorescence emission of both the donor and acceptor fluorophores at regular time intervals. Excite at the donor's excitation wavelength.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each time point.

    • Plot the FRET ratio as a function of time. An increase or decrease in the FRET ratio indicates kinase activity.

    • Determine the initial reaction velocity from the linear phase of the curve.

    • Quantify the effect of inhibitors by comparing the reaction rates.

Visualizations

Signaling Pathway Diagrams

ERK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP Ras_GTP Ras-GTP Ras_GDP->Ras_GTP GEF Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation FRET_Probe ERK FRET Probe (Inactive) ERK->FRET_Probe ERK_nucleus ERK ERK->ERK_nucleus FRET_Probe_Active ERK FRET Probe (Active - High FRET) FRET_Probe->FRET_Probe_Active Phosphorylation Transcription_Factors Transcription Factors ERK_nucleus->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression EGF EGF EGF->EGFR

Caption: ERK signaling pathway showing activation cascade and monitoring by a FRET probe.

Caspase3_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_cytoplasm Cytoplasm Stimulus e.g., UV, Chemotherapy Mitochondrion Mitochondrion Stimulus->Mitochondrion Procaspase9 Procaspase-9 Apoptosome Apoptosome Procaspase9->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Cytochrome_c Cytochrome c Cytochrome_c->Apaf1 Procaspase3 Procaspase-3 Apoptosome->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage FRET_Probe Caspase-3 FRET Probe (Intact - High FRET) Caspase3->FRET_Probe Substrates Cellular Substrates Caspase3->Substrates Cleaved_Probe Cleaved Probe (Low FRET) FRET_Probe->Cleaved_Probe Cleavage Apoptosis Apoptosis Substrates->Apoptosis Mitochondrion->Cytochrome_c Release FRET_Probe_Synthesis_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_labeling Fluorophore Labeling cluster_final Final Product A Automated DNA Synthesis with C3 Amino-Modifier B Cleavage & Deprotection A->B C HPLC Purification B->C D NHS-Ester Dye 1 (e.g., Acceptor) Conjugation C->D E Purification D->E F NHS-Ester Dye 2 (e.g., Donor) Conjugation E->F G Final HPLC Purification F->G H Lyophilization & QC G->H Nuclease_Assay_Workflow A Prepare Reaction Mix (Buffer, FRET Probe) B Add Nuclease/ Inhibitor A->B C Incubate at Optimal Temperature B->C D Real-time Fluorescence Measurement C->D E Data Analysis: Fluorescence vs. Time D->E F Determine Reaction Rate E->F

References

Application Notes and Protocols: Spacer Phosphoramidite C3 for Hairpin Loop Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spacer Phosphoramidite C3 is a versatile chemical modification used in oligonucleotide synthesis to introduce a three-carbon (propyl) spacer. This non-nucleosidic linker can be incorporated at the 5' or 3' terminus, or internally within a nucleic acid sequence. In the context of hairpin loop studies, the C3 spacer offers a unique tool to create synthetic loops, providing a flexible, non-interacting linker between the two strands of the hairpin stem. This allows for the investigation of stem thermodynamics and dynamics in the absence of complex loop-stacking interactions that occur with nucleobase loops. Furthermore, its ability to mimic the three-carbon spacing of the natural sugar-phosphate backbone makes it a valuable component in structural biology and biophysical studies.[1][2]

These application notes provide a comprehensive overview of the use of this compound in hairpin loop research, including detailed protocols for synthesis and analysis, as well as comparative data to aid in experimental design.

Key Applications in Hairpin Loop Studies

  • Thermodynamic Analysis of Hairpin Stems: By forming a simple, flexible loop, the C3 spacer allows for the isolation and characterization of the thermodynamic properties (e.g., melting temperature, enthalpy, entropy) of the hairpin stem, without the confounding influence of loop-base stacking and hydrogen bonding.

  • Structural Biology (NMR and FRET): Hairpins featuring a C3 spacer can serve as simplified models for studying the structure and dynamics of nucleic acid helices. The defined linker can facilitate the positioning of fluorescent probes for Förster Resonance Energy Transfer (FRET) studies of hairpin folding and unfolding.

  • Nuclease Resistance: The phosphodiester bonds of the C3 spacer are resistant to cleavage by certain nucleases, which can enhance the stability of hairpin structures in biological media.[3]

  • Blocking Polymerase Extension: When placed at the 3'-end of an oligonucleotide, the C3 spacer effectively blocks extension by DNA polymerases, a useful feature in various molecular biology applications.[2][3]

Data Presentation: Thermodynamic Parameters of Hairpin Loops

Loop SequenceStem SequenceMelting Temp. (Tm) (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)Reference
T35'-GCGC...GCGC-3'79.1-38.5-109.1-5.9[4]
T55'-GCGC...GCGC-3'68.2-38.5-112.5-4.9[4]
T75'-GCGC...GCGC-3'57.5-38.5-116.5-3.9[4]
TTTT5'-GAAGC...GCTTC-3'60.5-39.3-117.9-4.5[5]
TCTC5'-CGGAATTC...GAATTCCG-3'Not ReportedNot ReportedNot ReportedNot Reported[6]
GNRA familyVariesGenerally HighVariesVariesVaries[7]

Note: Thermodynamic parameters are highly dependent on buffer conditions (especially salt concentration). The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of a DNA Hairpin with a C3 Spacer Loop

This protocol outlines the automated synthesis of a DNA oligonucleotide designed to form a hairpin structure with an internal C3 spacer acting as the loop.

Workflow for Oligonucleotide Synthesis with C3 Spacer

cluster_synthesis Automated DNA Synthesis Cycle cluster_modification C3 Spacer Incorporation cluster_postsynthesis Post-Synthesis Processing Start Start Deblocking 1. Detritylation (TCA) Start->Deblocking Coupling 2. Coupling Deblocking->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Spacer_Coupling Couple Spacer C3 Phosphoramidite Coupling->Spacer_Coupling At desired loop position Oxidation 4. Oxidation (Iodine) Capping->Oxidation Oxidation->Deblocking Repeat for each base End End Oxidation->End Cleavage Cleavage from Support (Ammonium Hydroxide) End->Cleavage Spacer_Coupling->Capping Deprotection Deprotection (Ammonium Hydroxide (B78521), heat) Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification

Caption: Workflow for synthesizing a C3-modified hairpin oligonucleotide.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • This compound (e.g., from Glen Research or other suppliers)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (A and B)

  • Oxidizing solution (iodine/water/pyridine)

  • Deblocking solution (trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (concentrated ammonium (B1175870) hydroxide)

  • HPLC system for purification

Procedure:

  • Sequence Design: Design the oligonucleotide sequence. For a hairpin, this will be a single strand with two complementary regions (the stem) separated by the position for the C3 spacer (the loop). Example: 5'-[Stem Sequence 1]-(C3 Spacer)-[Stem Sequence 2]-3', where Stem Sequence 2 is the reverse complement of Stem Sequence 1.

  • Synthesizer Setup: Program the DNA synthesizer with the desired sequence. For the loop position, program the addition of the this compound.

  • Automated Synthesis:

    • The synthesis proceeds in the 3' to 5' direction.

    • For each standard nucleotide addition, the synthesizer performs a cycle of detritylation, coupling, capping, and oxidation.

    • At the designated loop position, the synthesizer will couple the this compound instead of a standard nucleobase phosphoramidite. No changes to the standard coupling or deprotection protocols are typically required for C3 spacer incorporation.

  • Cleavage and Deprotection:

    • Following synthesis, cleave the oligonucleotide from the CPG support using concentrated ammonium hydroxide.

    • Heat the ammonium hydroxide solution containing the oligonucleotide (e.g., at 55°C for 8-12 hours) to remove the protecting groups from the nucleobases.

  • Purification:

    • Purify the full-length hairpin oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences.

  • Quantification and Storage:

    • Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

    • Store the lyophilized or dissolved oligonucleotide at -20°C.

Protocol 2: Thermodynamic Analysis by UV-Vis Thermal Denaturation

This protocol describes how to determine the melting temperature (Tm) and other thermodynamic parameters of a C3-looped hairpin using UV-Vis spectrophotometry.

Experimental Workflow for UV Melting Analysis

Sample_Prep Prepare hairpin oligo in melting buffer Spectrophotometer Place in temperature-controlled UV-Vis spectrophotometer Sample_Prep->Spectrophotometer Heating Heat sample at a constant rate (e.g., 1°C/min) Spectrophotometer->Heating Data_Acquisition Record Absorbance at 260 nm vs. Temperature Heating->Data_Acquisition Melting_Curve Generate Melting Curve (Absorbance vs. Temp) Data_Acquisition->Melting_Curve Tm_Calc Calculate Tm (First derivative peak) Melting_Curve->Tm_Calc Thermo_Calc Calculate ΔH°, ΔS°, ΔG° (van't Hoff analysis) Tm_Calc->Thermo_Calc

Caption: Workflow for determining hairpin thermodynamic stability.

Materials:

  • UV-Vis spectrophotometer with a temperature controller (Peltier)

  • Quartz cuvettes with a defined path length

  • Purified C3-looped hairpin oligonucleotide

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

Procedure:

  • Sample Preparation:

    • Dissolve the purified oligonucleotide in the melting buffer to a final concentration that gives an initial absorbance at 260 nm between 0.2 and 0.8 at room temperature.

    • Before measurement, anneal the hairpin by heating the solution to 90°C for 2-3 minutes and then allowing it to cool slowly to room temperature. This ensures proper hairpin formation.

  • Data Acquisition:

    • Place the cuvette in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20°C).

    • Set the spectrophotometer to record absorbance at 260 nm while ramping the temperature at a controlled rate (e.g., 1°C/minute) up to a high temperature where the hairpin is fully denatured (e.g., 95°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the hairpins are denatured. This corresponds to the peak of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curve using van't Hoff analysis, which requires measuring melting curves at several different oligonucleotide concentrations.

Protocol 3: Structural Analysis by NMR Spectroscopy

This protocol provides a general outline for the structural analysis of a C3-looped hairpin using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • High-field NMR spectrometer (e.g., 600 MHz or higher)

  • NMR tubes

  • Purified C3-looped hairpin oligonucleotide (isotopically labeled, e.g., with ¹³C or ¹⁵N, if required for specific experiments)

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O for imino proton observation, or 100% D₂O for non-exchangeable protons)

Procedure:

  • Sample Preparation: Dissolve the lyophilized oligonucleotide in the appropriate NMR buffer to a final concentration typically in the range of 0.1 to 1 mM.

  • NMR Experiments:

    • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the imino protons (in H₂O) which are indicative of base pairing in the stem.

    • 2D NMR:

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances, which are crucial for structure calculation.

      • TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each deoxyribose sugar ring.

      • HSQC (Heteronuclear Single Quantum Coherence): If using isotopically labeled samples, to correlate protons with their directly attached ¹³C or ¹⁵N nuclei.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances to specific protons in the hairpin structure.

    • Use the distance restraints from NOESY data and dihedral angle restraints from coupling constants to calculate a three-dimensional structure of the hairpin using molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, AMBER).

Protocol 4: Dynamic Analysis by Förster Resonance Energy Transfer (FRET)

This protocol describes the use of FRET to study the conformational dynamics (folding/unfolding) of a C3-looped hairpin. This requires synthesizing the hairpin with a donor and an acceptor fluorophore on opposite ends of the stem.

Logical Flow for FRET-based Hairpin Dynamics Study

Synthesis Synthesize hairpin with Donor (e.g., Cy3) at 5' end and Acceptor (e.g., Cy5) at 3' end Excitation Excite Donor fluorophore at its excitation wavelength Synthesis->Excitation Emission Measure emission intensity of both Donor and Acceptor Excitation->Emission FRET_Calc Calculate FRET efficiency (E) Emission->FRET_Calc Conformation High E? FRET_Calc->Conformation Folded Hairpin is Folded Conformation->Folded Yes Unfolded Hairpin is Unfolded Conformation->Unfolded No

References

Application Note: Utilizing Multiple C3 Spacers to Synthesize Elongated Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linkers are critical components in the design of complex biomolecules, connecting functional moieties such as fluorophores, affinity tags, or therapeutic payloads to a primary molecule like an oligonucleotide, antibody, or small molecule inhibitor. The length and chemical nature of the linker can profoundly impact the stability, solubility, and biological activity of the final conjugate. In many applications, a longer linker is required to mitigate steric hindrance, span a significant distance between two binding partners, or improve the physicochemical properties of the conjugate.

The C3 spacer (a three-carbon propyl chain) is a versatile and fundamental building block for systematically extending the length of a linker arm.[1] Available as a stable phosphoramidite (B1245037), the C3 spacer can be readily incorporated into standard solid-phase synthesis workflows, particularly for oligonucleotides.[2][3][4] Multiple C3 spacers can be added consecutively to create a flexible, user-defined aliphatic chain, allowing for precise control over linker length.[5][6][] This modular approach is invaluable in applications ranging from labeling nucleic acids to optimizing the efficacy of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Key Applications

Modified Oligonucleotides

The most common application of C3 spacers is in the synthesis of modified DNA and RNA oligonucleotides. Multiple C3 units can be added to the 5'-end, 3'-end, or internally within a sequence.[5][6]

  • Reducing Steric Hindrance: When attaching bulky groups like fluorophores or proteins, a long spacer arm created by multiple C3 additions moves the label away from the oligonucleotide, minimizing interference with probe hybridization or enzyme binding.[5][8]

  • 3'-End Blocking: Adding a C3 spacer to the 3'-terminus renders the oligonucleotide resistant to extension by DNA polymerases and degradation by certain 3'-exonucleases.[8][9][10] This is critical for applications like qPCR probes and antisense oligonucleotides.

  • Creating Abasic Site Mimics: A C3 spacer can be used to introduce a stable, non-nucleosidic gap within a sequence, which is useful for studying DNA repair mechanisms or protein-DNA interactions.[][8]

PROTACs and Bifunctional Degraders

PROTACs are heterobifunctional molecules that induce protein degradation by linking a target protein to an E3 ubiquitin ligase. The linker is a critical determinant of PROTAC efficacy, as it controls the geometry and stability of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase).

  • Optimizing Ternary Complex Formation: The linker must be long enough to span the distance between the two proteins without causing steric clashes.[11] If the linker is too short, the complex cannot form; if it is too long, the complex may be unstable, leading to inefficient ubiquitination.[11]

  • Systematic Length Tuning: While PROTAC linkers are often composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, the principle of modular extension is key.[12][13] Synthesizing a series of PROTACs where the linker is systematically extended—a process achievable with C3 or similar aliphatic building blocks—allows researchers to identify the optimal length for maximal degradation potency.[14][15] Studies have repeatedly shown that linker length has a profound effect on the half-maximal degradation concentration (DC50).[14][15]

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The spacer component of the linker influences the overall physicochemical properties of the ADC, including its stability in circulation and solubility.[16] While more complex linkers are often used, the fundamental role of the spacer in providing distance and modulating properties is a shared principle.

Data Presentation

Quantitative Linker Length

The length of a linker can be precisely controlled by the number of C3 spacer additions. The approximate length added per C3 unit is ~3.8 Å.

Number of C3 SpacersLinker CompositionApproximate Extended Length (Å)
1-(CH₂)₃-~3.8
2-(CH₂)₃-O-P-O-(CH₂)₃-~9.7
3-(CH₂)₃-(O-P-O-(CH₂)₃)₂-~15.6
4-(CH₂)₃-(O-P-O-(CH₂)₃)₃-~21.5
6-(CH₂)₃-(O-P-O-(CH₂)₃)₅-~33.3
Note: Lengths are estimations based on standard bond lengths and angles and include the phosphate (B84403) backbone from phosphoramidite chemistry.
Effect of Linker Length on PROTAC Efficacy (Illustrative Data)

This table presents representative data demonstrating how linker length can impact the degradation potency of a hypothetical PROTAC. An optimal linker length often exists, yielding the lowest DC50 value.

PROTAC CandidateLinker Composition (Alkyl Chain)Approximate Length (Å)DC50 (nM)
PROTAC-1C6 (2 x C3 equivalent)~7.5> 1000
PROTAC-2C9 (3 x C3 equivalent)~11.3250
PROTAC-3C12 (4 x C3 equivalent)~15.135
PROTAC-4C15 (5 x C3 equivalent)~18.985
PROTAC-5C18 (6 x C3 equivalent)~22.7400
Data are for illustrative purposes to show a common trend observed in PROTAC development where potency decreases if the linker is too short or too long.[14][15]
Effect of Internal Spacers on DNA Duplex Stability

Incorporating non-nucleosidic spacers can slightly destabilize a DNA duplex, as measured by a decrease in the melting temperature (Tm).

Oligonucleotide Sequence (20-mer)Number of Internal C3 SpacersTm (°C)ΔTm (°C)
5'-GCGTACGTAC- GTACGTACGC-3'058.2Ref.
5'-GCGTACGTAC[C3] GTACGTACGC-3'156.5-1.7
5'-GCGTACGTAC[C3]₂ GTACGTACGC-3'254.7-3.5
5'-GCGTACGTAC[C3]₃ GTACGTACGC-3'352.8-5.4
Data are representative. The actual ΔTm can vary based on sequence context and buffer conditions.

Experimental Protocols

Protocol: Automated Solid-Phase Synthesis of an Oligonucleotide with a 5'-Hexa-C3 Linker

This protocol describes the synthesis of a DNA oligonucleotide with six consecutive C3 spacers at the 5'-end using standard phosphoramidite chemistry on an automated synthesizer.

4.1.1 Materials and Reagents

  • Solid Support: Controlled Pore Glass (CPG) functionalized with the desired 3'-terminal nucleoside.

  • DNA Phosphoramidites: dG(ib), dC(ac), dA(bz), dT phosphoramidites (0.1 M in anhydrous acetonitrile).

  • Spacer Phosphoramidite: C3 Spacer Phosphoramidite (e.g., Glen Research Cat. No. 10-1913) (0.1 M in anhydrous acetonitrile).[2]

  • Activator: 0.45 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile (B52724).

  • Deblocking Reagent: 3% Trichloroacetic Acid (TCA) in dichloromethane (B109758) (DCM).

  • Capping Reagents: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF).

  • Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

  • Washing Solvent: Anhydrous acetonitrile.

  • Cleavage/Deprotection Reagent: Concentrated Ammonium (B1175870) Hydroxide (B78521).

  • Purification: HPLC system with a reverse-phase column.

4.1.2 Synthesizer Programming

  • Program the desired DNA sequence into the synthesizer.

  • After the final DNA base is added, program six consecutive coupling cycles using the C3 Spacer Phosphoramidite in place of a standard nucleoside phosphoramidite.

  • Ensure the final cycle leaves the 5'-DMT group on for subsequent purification (if using DMT-on purification).

4.1.3 Synthesis Cycle (Repeated for each monomer) The synthesizer will automatically perform the following four steps for each base and each C3 spacer addition.

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed by flushing the column with the Deblocking Reagent. The column is then washed thoroughly with acetonitrile.

  • Coupling: The C3 Spacer Phosphoramidite and Activator are simultaneously delivered to the synthesis column. The coupling reaction time should be standard (e.g., 120 seconds). No changes to the standard coupling method are typically required for C3 spacers.[2]

  • Capping: To block any unreacted 5'-hydroxyl groups, the column is treated with Capping Reagents A and B. This prevents the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester by flushing the column with the Oxidizer solution. The column is then washed with acetonitrile to prepare for the next cycle.

4.1.4 Post-Synthesis Cleavage and Deprotection

  • Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap vial.

  • Add 1.5 mL of concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly and heat at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the base-protecting groups.

  • Cool the vial to room temperature. Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Dry the sample completely using a centrifugal vacuum evaporator.

4.1.5 Purification

  • Resuspend the dried crude product in HPLC-grade water.

  • Purify the full-length product using reverse-phase HPLC. If DMT-on synthesis was performed, the desired product will have a much longer retention time than the failure sequences.

  • Collect the desired peak, perform a final deblocking step to remove the DMT group (if applicable), and desalt the final product.

  • Verify the mass of the final product using ESI-MS.

Visualizations

G cluster_0 Biomolecule cluster_1 Extended C3 Linker cluster_2 Functional Group Oligo Oligonucleotide or Antibody C3_1 C3 Oligo->C3_1 C3_2 C3 C3_1->C3_2 C3_n ... C3_2->C3_n C3_N C3 C3_n->C3_N Payload Fluorophore, Drug, Biotin C3_N->Payload

Caption: Structure with a multi-C3 spacer.

G start Start: CPG Support with First Nucleoside deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add C3 Spacer Phosphoramidite) deblock->couple cap 3. Capping (Block Failures) couple->cap oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize loop_cond More Spacers or Bases? oxidize->loop_cond loop_cond->deblock Yes cleave 5. Cleavage & Deprotection loop_cond->cleave No purify 6. Purification (HPLC) cleave->purify finish End: Purified Product purify->finish

Caption: Solid-phase synthesis workflow.

G Short Too Short Clash Steric Clash (No Ternary Complex) Short->Clash Optimal Optimal Productive Stable Ternary Complex (High Degradation) Optimal->Productive Long Too Long Unstable Unstable Complex (Low Degradation) Long->Unstable

Caption: Linker length vs. PROTAC efficacy.

References

Application Notes and Protocols for C3 Spacers in Probe Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of C3 spacers (a three-carbon chain) to mitigate steric hindrance in molecular probes. Included are summaries of the impact of C3 spacers on probe performance, detailed experimental protocols for their synthesis and application, and visual diagrams to illustrate key concepts and workflows.

Introduction to C3 Spacers

A C3 spacer is a short, flexible three-carbon chain that can be incorporated into oligonucleotide probes at the 5' or 3' end, or internally.[1][2] This modification is primarily employed to introduce a physical gap between the oligonucleotide and a functional moiety (such as a fluorophore, quencher, or biotin) or a solid surface.[2] This separation is critical for reducing steric hindrance, which can otherwise interfere with the probe's binding affinity and the proper functioning of attached molecules.[2][3]

Key Applications of C3 Spacers

The versatility of the C3 spacer makes it a valuable tool in a variety of molecular biology and drug development applications:

  • Blocking Polymerase Extension in qPCR Probes: When incorporated at the 3' end of a hydrolysis probe, a C3 spacer effectively blocks the extension of the probe by DNA polymerase.[3][4][5] This is particularly useful in probe designs where the quencher is moved from the 3' end to an internal position to improve quenching efficiency, leaving the 3' end free to potentially act as a primer.[4] The C3 spacer prevents this unwanted priming, ensuring the specificity of the qPCR assay.[4]

  • Reducing Steric Hindrance in Surface-Immobilized Probes: For applications such as microarrays and biosensors, where probes are attached to a solid support, a C3 spacer can significantly improve hybridization efficiency.[2] By creating distance between the probe and the surface, the spacer allows the target molecule to access the probe more easily.

  • Facilitating Bioconjugation: C3 spacers can serve as a flexible linker for the attachment of various molecules, including fluorophores, quenchers, and biotin, without compromising the hybridization properties of the oligonucleotide.[1]

  • Mimicking Abasic Sites: A C3 spacer can be used to create a stable mimic of an abasic site within an oligonucleotide, which is useful for studying DNA repair mechanisms and protein-DNA interactions.[1]

  • Enhancing Nuclease Resistance: The presence of a C3 spacer at the 3' end can provide some resistance to cleavage by 3' exonucleases.[4]

Data Presentation: Impact of Spacers on Probe Performance

While direct quantitative comparisons for C3 spacers are not extensively documented in readily available literature, the principles of using spacers to reduce steric hindrance are well-established. The following table summarizes the expected qualitative and potential quantitative impact of incorporating spacers in various probe-based applications.

ApplicationProbe TypeParameter MeasuredExpected Effect of SpacerPotential Quantitative Improvement
DNA Biosensors Surface-Immobilized ProbesHybridization EfficiencyIncreasedHigher signal intensity, lower limit of detection
qPCR Hydrolysis ProbesAssay SpecificityPrevention of non-specific amplificationElimination of false-positive signals
Fluorescence Resonance Energy Transfer (FRET) Dual-Labeled ProbesFRET EfficiencyOptimized donor-acceptor distanceImproved signal-to-noise ratio
DNA-Protein Interaction Studies Labeled Probes (e.g., for EMSA)Binding Affinity (Kd)Reduced steric hindrance for protein bindingLower Kd value indicating stronger binding

Experimental Protocols

Protocol 1: Synthesis of an Oligonucleotide with a 3'-C3 Spacer

This protocol outlines the general steps for synthesizing an oligonucleotide with a 3'-C3 spacer using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the desired initial nucleoside

  • Standard DNA phosphoramidites (A, C, G, T)

  • C3 spacer phosphoramidite (e.g., Spacer Phosphoramidite C3)[6]

  • Activator solution (e.g., ethylthiotetrazole)

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • HPLC-grade water and acetonitrile

  • Triethylammonium acetate (B1210297) (TEAA) buffer

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.

  • Standard Synthesis Cycles: The synthesis proceeds from the 3' to the 5' direction. Each cycle consists of deblocking, coupling, capping, and oxidation steps for the addition of each standard nucleoside phosphoramidite.[7]

  • Incorporation of the 3'-C3 Spacer: At the final coupling step (after the last nucleoside of the sequence has been added), program the synthesizer to use the C3 spacer phosphoramidite instead of a standard nucleoside phosphoramidite. The standard coupling protocol is typically sufficient for the incorporation of the C3 spacer.[8]

  • Final Detritylation (Optional): The final 5'-DMT group can be left on for purification purposes ("DMT-on") or removed on the synthesizer ("DMT-off").[7]

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases are removed by incubation in concentrated ammonium hydroxide.[7]

  • Purification: The crude oligonucleotide product should be purified by High-Performance Liquid Chromatography (HPLC) to remove truncated sequences and other impurities.[1] Reverse-phase HPLC is commonly used for this purpose.[9]

  • Quality Control: The final product should be analyzed by mass spectrometry to confirm its identity and purity.

Protocol 2: Quantitative PCR (qPCR) using a 3'-C3 Spacer Blocked Hydrolysis Probe

This protocol describes a typical qPCR experiment using a dual-labeled hydrolysis probe that incorporates a 3'-C3 spacer to prevent probe extension.

Materials:

  • qPCR instrument

  • Forward and reverse primers for the target sequence

  • Dual-labeled hydrolysis probe with a 5'-fluorophore, a 3'-quencher, and a 3'-C3 spacer

  • qPCR master mix (containing DNA polymerase, dNTPs, and reaction buffer)

  • Template DNA

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • Prepare a reaction mix containing the qPCR master mix, forward primer, reverse primer, and the 3'-C3 spacer blocked probe at their optimized concentrations.

    • Add the template DNA to the reaction mix.

    • Include appropriate controls, such as a no-template control (NTC) and a positive control.

  • Thermal Cycling:

    • Perform the qPCR reaction using a standard three-step cycling protocol:

      • Initial Denaturation: 95°C for 2-10 minutes.

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15-30 seconds.

        • Annealing/Extension: 60°C for 30-60 seconds (data collection step).

  • Data Analysis:

    • The qPCR instrument will monitor the fluorescence signal at each cycle.

    • The cycle at which the fluorescence signal crosses a predetermined threshold is the quantification cycle (Cq).

    • The Cq values are used to determine the initial quantity of the target DNA.

Mandatory Visualizations

Steric_Hindrance_Reduction cluster_0 Without C3 Spacer cluster_1 With C3 Spacer Probe1 Probe Surface1 Solid Surface Probe1->Surface1 Direct Attachment Target1 Target Molecule Target1->Probe1 Steric Hindrance Probe2 Probe Spacer C3 Spacer Probe2->Spacer Surface2 Solid Surface Spacer->Surface2 Attachment Target2 Target Molecule Target2->Probe2 Improved Binding

Caption: Reduction of steric hindrance by a C3 spacer.

qPCR_Probe_Blocking cluster_0 Probe without 3'-C3 Spacer cluster_1 Probe with 3'-C3 Spacer Probe1 5'-Fluorophore-Probe-Quencher-3'-OH Polymerase1 DNA Polymerase Probe1->Polymerase1 Binds Extension1 Unwanted Extension Polymerase1->Extension1 Causes Probe2 5'-Fluorophore-Probe-Quencher-C3 Spacer-3' Polymerase2 DNA Polymerase Probe2->Polymerase2 Binds NoExtension No Extension Polymerase2->NoExtension Results in

Caption: C3 spacer as a polymerase extension blocker in qPCR.

Oligo_Synthesis_Workflow Start Start Synthesis CPG CPG Solid Support Start->CPG Deblock1 Deblocking CPG->Deblock1 Couple1 Coupling (Nucleoside) Deblock1->Couple1 Cap1 Capping Couple1->Cap1 Oxidize1 Oxidation Cap1->Oxidize1 Repeat Repeat Cycles for Sequence Oxidize1->Repeat Repeat->Deblock1 More bases Couple_Spacer Coupling (C3 Spacer Phosphoramidite) Repeat->Couple_Spacer Last addition Cleave Cleavage & Deprotection Couple_Spacer->Cleave Purify HPLC Purification Cleave->Purify QC Mass Spec QC Purify->QC End Final Product QC->End

Caption: Workflow for C3 spacer-modified oligonucleotide synthesis.

References

Application Notes and Protocols for Oligonucleotide Synthesis with Internal C3 Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides with internal modifications are indispensable tools in modern molecular biology, diagnostics, and drug development. The incorporation of spacer molecules within the oligonucleotide chain can confer unique structural and functional properties. Among these, the internal C3 spacer, a three-carbon aliphatic chain, is a versatile modification used to introduce flexibility, create distance between functional moieties, or mimic abasic sites.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, purification, and application of oligonucleotides containing an internal C3 spacer.

Applications of Oligonucleotides with Internal C3 Spacers

The integration of an internal C3 spacer into an oligonucleotide sequence opens up a range of applications:

  • Structural Flexibility: The three-carbon chain introduces a flexible hinge within the oligonucleotide backbone. This can be advantageous in structural biology studies, such as investigating DNA bending or protein-induced conformational changes.

  • Distance Scaffolding: The C3 spacer can be used to create a defined distance between two functional groups within an oligonucleotide. This is particularly useful in fluorescence resonance energy transfer (FRET) studies, where precise positioning of donor and acceptor fluorophores is critical.[1][3]

  • Mimicking Abasic Sites: The C3 spacer can serve as a stable mimic of an abasic site, a common form of DNA damage. Oligonucleotides containing such mimics are valuable substrates for studying DNA repair mechanisms and the enzymes involved.[2]

  • Blocking Polymerase Extension: When placed internally, a C3 spacer can act as a roadblock for DNA polymerases, effectively terminating DNA synthesis at that position. This property can be exploited in various molecular biology techniques, including certain PCR applications and DNA sequencing approaches.[2]

  • Attachment of Labels and Conjugates: While often used for spacing, the principles of incorporating modifications can be extended to the attachment of various labels, such as fluorophores or biotin, and for conjugation to other molecules like peptides or antibodies.[4]

Oligonucleotide Synthesis with an Internal C3 Spacer

The synthesis of oligonucleotides with an internal C3 spacer is readily achievable using standard automated solid-phase phosphoramidite (B1245037) chemistry. The C3 spacer is introduced as a phosphoramidite building block during the synthesis cycle.

Key Reagents and Equipment
  • Automated DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • C3 Spacer Phosphoramidite

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Oxidizer solution (Iodine in THF/Water/Pyridine)

  • Capping reagents (Acetic Anhydride and N-Methylimidazole)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)

  • Anhydrous acetonitrile (B52724)

Synthesis Workflow Diagram

G cluster_synthesis Automated Solid-Phase Synthesis Cycle cluster_modification Internal C3 Spacer Incorporation start Start Synthesis (CPG with first nucleoside) deblock 1. Detritylation (Remove 5'-DMT group) start->deblock coupling 2. Coupling (Add next phosphoramidite) deblock->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping c3_coupling Couple with C3 Spacer Phosphoramidite coupling->c3_coupling At desired internal position oxidation 4. Oxidation (Stabilize phosphate (B84403) linkage) capping->oxidation next_cycle Repeat for next base oxidation->next_cycle next_cycle->deblock No cleavage 5. Cleavage & Deprotection (Release from support and remove protecting groups) next_cycle->cleavage Yes (Final Base) end Crude Oligonucleotide cleavage->end c3_coupling->capping

Caption: Workflow for automated oligonucleotide synthesis with internal C3 spacer incorporation.

Experimental Protocol: Solid-Phase Synthesis

Standard phosphoramidite synthesis protocols are generally applicable for the incorporation of a C3 spacer.[5] The following is a generalized protocol for an automated DNA synthesizer.

  • Preparation:

    • Dissolve the C3 Spacer Phosphoramidite in anhydrous acetonitrile to the same concentration as the standard nucleoside phosphoramidites (e.g., 0.1 M).

    • Install the vial on an available port on the DNA synthesizer.

    • Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the C3 spacer insertion.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps:

    • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with a mild acid (e.g., 3% TCA in DCM). This generates a free 5'-hydroxyl group.

    • Coupling: The C3 spacer phosphoramidite (or a standard nucleoside phosphoramidite) is activated by an activator (e.g., tetrazole) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. Standard coupling times for phosphoramidites are typically sufficient.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine solution).

  • Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide or modification in the sequence.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG solid support using concentrated ammonium hydroxide (B78521).

    • The same reagent also removes the protecting groups from the phosphate backbone and the nucleobases. The cleavage and deprotection are typically performed by heating the oligonucleotide with ammonium hydroxide at 55°C for 8-12 hours.

  • Post-Synthesis Work-up: The crude oligonucleotide solution is dried (e.g., by vacuum centrifugation) to remove the ammonium hydroxide. The resulting pellet is resuspended in nuclease-free water for subsequent purification.

Purification of C3 Spacer-Modified Oligonucleotides

Purification is a critical step to remove truncated sequences (n-1, n-2mers) and other impurities generated during chemical synthesis. The choice of purification method depends on the desired purity and the downstream application. For most applications involving modified oligonucleotides, desalting or cartridge purification is not sufficient, and either HPLC or PAGE purification is strongly recommended.[2][4]

Comparison of Purification Methods
Purification MethodPrincipleTypical Purity (% Full-Length Product)Typical RecoveryRecommended For
Reverse-Phase HPLC Separation based on hydrophobicity.>85%50-70%Shorter oligonucleotides (<50 bases), oligonucleotides with hydrophobic modifications.[6][7]
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.>90%20-50%Longer oligonucleotides (>50 bases), applications requiring very high purity.[6][8]

Note: Purity and recovery are general estimates and can vary depending on the synthesis efficiency, oligonucleotide length, and specific sequence.

Experimental Protocol: Reverse-Phase HPLC Purification
  • Sample Preparation: Resuspend the crude, deprotected oligonucleotide in a suitable buffer (e.g., 0.1 M Triethylammonium acetate (B1210297), pH 7.0).

  • HPLC System: Use a reverse-phase HPLC column (e.g., C18).

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium acetate in water.

    • Buffer B: 0.1 M Triethylammonium acetate in 80% acetonitrile.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of Buffer B. The hydrophobic full-length product will elute later than the more hydrophilic truncated sequences.

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents the full-length oligonucleotide.

  • Desalting: Desalt the collected fractions using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

  • Quantification: Quantify the purified oligonucleotide by measuring its absorbance at 260 nm (A260).

Experimental Protocol: PAGE Purification
  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7 M urea) in TBE buffer.

  • Sample Loading: Resuspend the crude oligonucleotide in a formamide-based loading buffer and load it onto the gel.

  • Electrophoresis: Run the gel until the desired separation is achieved.

  • Visualization: Visualize the oligonucleotide bands using UV shadowing. The most intense band, which migrates the slowest, corresponds to the full-length product.

  • Excision and Elution: Excise the gel slice containing the full-length oligonucleotide. Crush the gel slice and elute the oligonucleotide overnight in an appropriate elution buffer (e.g., 0.5 M Ammonium acetate).

  • Purification and Desalting: Purify the eluted oligonucleotide from the gel fragments and desalt it.

  • Quantification: Quantify the purified oligonucleotide by measuring its absorbance at 260 nm.

Application Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique to study DNA-protein interactions. An oligonucleotide probe containing an internal C3 spacer can be used to investigate how a protein interacts with a flexible or distorted DNA structure.

Experimental Workflow Diagram

G cluster_emsa EMSA Workflow probe_prep 1. Probe Preparation (Oligo with internal C3 spacer, radiolabeled or fluorescently tagged) binding_rxn 2. Binding Reaction (Incubate probe with protein extract) probe_prep->binding_rxn electrophoresis 3. Native PAGE (Separate free probe from protein-DNA complexes) binding_rxn->electrophoresis detection 4. Detection (Autoradiography or fluorescence imaging) electrophoresis->detection analysis 5. Analysis (Identify shifted bands) detection->analysis

References

Application Notes and Protocols for Spacer C3 Modification in Blocking Polymerase Extension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In molecular biology and diagnostics, the precise control of DNA polymerase activity is crucial for the specificity and accuracy of various applications, including PCR, qPCR, and sequencing. Unwanted extension of oligonucleotides can lead to non-specific amplification, false positives, and a reduction in assay sensitivity. A common and effective method to prevent this is the modification of the 3'-end of an oligonucleotide to block polymerase-mediated extension. The Spacer C3 (a three-carbon chain) modification is a widely used and robust method for this purpose.[1][2] This document provides detailed application notes and protocols for the use of Spacer C3-modified oligonucleotides.

The primary mechanism by which the 3'-Spacer C3 modification inhibits polymerase extension is through steric hindrance.[2] The three-carbon propyl spacer attached to the terminal 3'-hydroxyl group of the oligonucleotide creates a non-nucleosidic structure that cannot be recognized and utilized by DNA polymerases for the addition of subsequent nucleotides, effectively terminating the extension process.[1][2]

Applications

The 3'-Spacer C3 modification is a versatile tool with a broad range of applications in molecular biology and diagnostics:

  • Quantitative PCR (qPCR) Probes: In designing dual-labeled hydrolysis probes for qPCR, it is sometimes necessary to move the quencher dye internally for optimal quenching, leaving the 3'-end unmodified and susceptible to extension. A 3'-Spacer C3 modification effectively blocks this extension, preventing the probe from acting as a primer.[1]

  • Blocking Primers in Multiplex PCR: In multiplex PCR or when amplifying a specific target from a complex mixture of templates, non-specific amplification of a dominant or unwanted template can be suppressed by using a blocking primer. This blocking primer is designed to be a perfect match to the unwanted template and is modified with a 3'-Spacer C3 to prevent its extension.

  • Allele-Specific PCR: Spacer C3 modification can be used on allele-specific primers to enhance the discrimination between different alleles.

  • Protection against 3'-Exonucleases: The C3 spacer can also offer some resistance to cleavage by 3'-exonucleases, thereby increasing the stability of the oligonucleotide in enzymatic reactions.[2]

Data Presentation: Comparison of 3'-End Blocking Modifications

While direct head-to-head quantitative comparisons of blocking efficiency in a single study are limited, the following table summarizes the characteristics of common 3'-end modifications used to block polymerase extension, based on available literature. The efficiency of blocking can be influenced by the specific polymerase used and the reaction conditions.

ModificationMechanism of BlockingReported Blocking EfficiencyKey AdvantagesPotential Considerations
Spacer C3 Steric hindrance due to a three-carbon chain.[2]Generally effective.[1]Robust, stable, and widely available. Also provides some protection against 3'-exonucleases.[2]Efficiency may vary slightly with different polymerases.
3'-Phosphate The phosphate (B84403) group at the 3'-hydroxyl position prevents the formation of a phosphodiester bond.Effective, but can be susceptible to enzymatic removal by phosphatases.Simple and commonly used.Can be less stable than other modifications. Some reports suggest potential partial cleavage during assays.
Inverted dT A 3'-3' linkage is created by inverting the terminal deoxythymidine, which is not recognized by polymerases.Highly effective.Provides a very stable block and protection against 3'-exonucleases.May be more expensive than other modifications.
Dideoxynucleotide (ddNTP) Lacks the 3'-hydroxyl group necessary for phosphodiester bond formation.Highly effective, providing complete termination.Gold standard for sequencing termination.Typically introduced as the final base of the oligonucleotide.
Amino Modifier (e.g., Amino C6) A primary amine group at the 3'-terminus.Effective at blocking extension.Can also be used for conjugation to other molecules.Efficiency can be polymerase-dependent.

Experimental Protocols

Synthesis, Purification, and Quality Control of 3'-Spacer C3 Modified Oligonucleotides

Objective: To obtain high-purity 3'-Spacer C3 modified oligonucleotides suitable for polymerase blocking applications.

Materials:

  • DNA synthesizer

  • 3'-Spacer C3 CPG (Controlled Pore Glass) support

  • Standard phosphoramidites and synthesis reagents

  • Cleavage and deprotection solutions (e.g., ammonium (B1175870) hydroxide)

  • HPLC system with a reverse-phase column (e.g., C18)

  • MALDI-TOF mass spectrometer

Protocol:

  • Synthesis:

    • The oligonucleotide is synthesized in the 3' to 5' direction on the DNA synthesizer.

    • To introduce the 3'-Spacer C3 modification, a C3 CPG support is used as the solid support for the first nucleotide addition.

    • Subsequent nucleotides are added using standard phosphoramidite (B1245037) chemistry.

  • Cleavage and Deprotection:

    • Following synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation in an appropriate cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) according to the manufacturer's protocol.

  • Purification:

    • While desalting or cartridge purification may be sufficient for some applications, HPLC purification is strongly recommended for applications requiring high-purity oligonucleotides, such as quantitative assays.[3]

    • Reverse-Phase HPLC:

      • Dissolve the crude oligonucleotide in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

      • Inject the sample onto a reverse-phase HPLC column.

      • Elute the oligonucleotide using a gradient of an organic solvent (e.g., acetonitrile) in a buffer solution.

      • Collect the fractions corresponding to the full-length, modified oligonucleotide.

      • Combine the pure fractions and lyophilize to dryness.

  • Quality Control:

    • Mass Spectrometry: The molecular weight of the purified oligonucleotide should be confirmed using MALDI-TOF mass spectrometry to ensure the correct incorporation of the Spacer C3 modification and the desired nucleotide sequence.

    • Purity Analysis: The purity of the final product can be assessed by analytical HPLC or capillary gel electrophoresis (CGE).

Protocol for Evaluating the Blocking Efficiency of 3'-Spacer C3 Modified Primers

Objective: To quantitatively assess the effectiveness of a 3'-Spacer C3 modification in blocking polymerase extension in a PCR assay. This protocol is adapted from methodologies used to compare different 3'-blocking groups.

Materials:

  • Template DNA (a known sequence for which the primers are designed)

  • Forward Primer (unmodified)

  • Reverse Primer (unmodified control)

  • Reverse Primer with 3'-Spacer C3 modification

  • Reverse Primer with another 3'-blocking modification for comparison (e.g., 3'-phosphate or inverted dT)

  • dNTPs

  • Taq DNA Polymerase (or another non-proofreading polymerase)

  • PCR buffer

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis system

  • DNA staining dye (e.g., SYBR Safe)

  • Gel documentation system

  • Quantitative PCR (qPCR) system (for more precise quantification)

Experimental Design:

A series of PCR reactions will be set up to compare the amplification product generated using an unmodified reverse primer versus a 3'-Spacer C3 modified reverse primer.

Protocol:

  • Primer and Template Preparation:

    • Resuspend all primers and the DNA template in nuclease-free water or TE buffer to a stock concentration of 100 µM.

    • Prepare working solutions of primers at 10 µM.

  • PCR Reaction Setup:

    • Prepare a master mix for each primer set to ensure consistency. For a 25 µL reaction, the components are as follows:

ComponentVolumeFinal Concentration
10x PCR Buffer2.5 µL1x
10 mM dNTPs0.5 µL200 µM
10 µM Forward Primer1.0 µL0.4 µM
10 µM Reverse Primer (Unmodified or Modified)1.0 µL0.4 µM
Template DNA (e.g., 10 ng/µL)1.0 µL10 ng
Taq DNA Polymerase (5 U/µL)0.25 µL1.25 U
Nuclease-free water18.75 µL-
Total Volume 25 µL
  • PCR Amplification:

    • Perform PCR using a standard three-step cycling protocol. The annealing temperature and extension time should be optimized for the specific primers and template. A representative protocol is as follows:

StepTemperatureTimeCycles
Initial Denaturation95°C2 min1
Denaturation95°C30 sec\multirow{3}{*}{30-35}
Annealing55-65°C30 sec
Extension72°C1 min/kb
Final Extension72°C5 min1
Hold4°C1
  • Analysis of Results:

    • Agarose Gel Electrophoresis:

      • Load 5-10 µL of each PCR product onto a 1.5-2% agarose gel containing a DNA stain.

      • Run the gel until the bands are well-separated.

      • Visualize the DNA bands under UV light.

      • Expected Outcome: The positive control should show a strong band of the expected size. The test reaction with the 3'-Spacer C3 modified primer should show no band or a significantly fainter band, indicating effective blocking of polymerase extension.

    • Quantitative Analysis (Optional but Recommended):

      • For a more precise measurement of blocking efficiency, perform the reactions on a qPCR instrument using a DNA-intercalating dye like SYBR Green.

      • The Ct (cycle threshold) value for the positive control will indicate efficient amplification.

      • A significantly higher Ct value or no amplification for the 3'-Spacer C3 modified primer reaction will indicate effective blocking.

      • The blocking efficiency can be calculated as a percentage reduction in product yield (based on fluorescence intensity) compared to the unmodified primer.

Visualizations

G cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_qc Quality Control s1 Start with 3'-Spacer C3 CPG Support s2 Automated Phosphoramidite Chemistry s1->s2 s3 Cleavage and Deprotection s2->s3 p1 Crude Oligonucleotide s3->p1 p2 Reverse-Phase HPLC p1->p2 p3 Purified Oligonucleotide p2->p3 q1 MALDI-TOF Mass Spectrometry (Verify Mass) p3->q1 q2 Analytical HPLC/CGE (Assess Purity) p3->q2

Caption: Workflow for Synthesis and Quality Control of 3'-Spacer C3 Modified Oligonucleotides.

G cluster_unmodified Unmodified Primer cluster_modified 3'-Spacer C3 Modified Primer u1 Primer Annealing u2 Polymerase Binding and Extension u1->u2 u3 DNA Amplification u2->u3 m1 Primer Annealing m2 Polymerase Binding m1->m2 m3 Extension Blocked (Steric Hindrance) m2->m3 m4 No Amplification m3->m4 start PCR Reaction start->u1 start->m1

Caption: Logical Flow of Polymerase Interaction with Unmodified vs. 3'-Spacer C3 Modified Primers.

References

Application Notes and Protocols for Utilizing C3 Spacers in Aptamer Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, single-stranded DNA or RNA molecules, are recognized for their high affinity and specificity in binding a wide range of targets, positioning them as compelling alternatives to antibodies in diagnostics, therapeutics, and bio-sensing. The performance of these oligonucleotides can be significantly enhanced through chemical modifications. Among these, the incorporation of a C3 spacer (a three-carbon propyl group) is a fundamental and versatile strategy.

This document provides a detailed overview of the applications of C3 spacers in aptamer design, their impact on aptamer functionality, and comprehensive protocols for their incorporation and characterization.

Applications of C3 Spacers in Aptamer Design

C3 spacers are primarily utilized to introduce a flexible, non-nucleotidic linker within an aptamer sequence. This modification can be strategically placed at the 3' end, 5' end, or internally.

  • Blocking Polymerase Extension: When placed at the 3' terminus, a C3 spacer effectively blocks the addition of nucleotides by DNA polymerases.[1][2] This is critical in applications like qPCR probes where the aptamer should not act as a primer.[1][2]

  • Enhancing Nuclease Resistance: The 3'-hydroxyl group is a primary site for exonuclease activity. Capping the 3' end with a C3 spacer provides a non-biological linkage that is resistant to cleavage by 3'-exonucleases, thereby increasing the aptamer's stability in biological fluids.[1][2]

  • Facilitating Surface Immobilization: In the development of aptamer-based biosensors (aptasensors), a C3 spacer can be used to distance the aptamer from a solid support. This reduces steric hindrance and provides the flexibility needed for the aptamer to fold into its correct three-dimensional structure for target binding.

  • Structural Probing and Optimization: C3 spacers can be used to replace nucleosides to determine the importance of individual residues for the aptamer's structure and function, aiding in the optimization of the aptamer sequence.

Impact of C3 Spacers on Aptamer Performance: Quantitative Data

While the qualitative benefits of C3 spacers are well-established, direct quantitative comparisons of aptamers with and without C3 spacers are not extensively documented in readily available literature. However, the effects of similar 3'-end capping modifications, such as the 3'-inverted deoxythymidine (dT), have been studied and provide insight into the expected improvements in stability.

Binding Affinity (Kd)

The primary role of a terminal C3 spacer is not to directly participate in target binding. Therefore, its effect on the dissociation constant (Kd) is generally expected to be minimal, provided it does not disrupt the aptamer's binding-competent conformation. In some cases, the increased flexibility afforded by a spacer during surface immobilization can lead to improved apparent affinity.

Table 1: Illustrative Effect of 3'-End Modification on Aptamer Binding Affinity

Aptamer TargetModificationKd (nM)Fold ChangeReference
ThrombinUnmodified25-(Hypothetical Data)
Thrombin3'-C3 Spacer281.12x(Hypothetical Data)
Target XUnmodified10-(Illustrative Example)
Target X3'-Inverted dT121.2x(Illustrative Example)

Thermostability (Tm)

A terminal C3 spacer is not expected to significantly alter the melting temperature (Tm) of the aptamer's core structure, as it does not participate in base-pairing interactions that contribute to the overall thermal stability.

Table 2: Illustrative Effect of 3'-End Modification on Aptamer Thermostability

AptamerModificationTm (°C)ΔTm (°C)Reference
Aptamer YUnmodified55.0-(Hypothetical Data)
Aptamer Y3'-C3 Spacer54.8-0.2(Hypothetical Data)

Note: The data is hypothetical and for illustrative purposes. The change in Tm is expected to be negligible.

Nuclease Resistance (Serum Half-life)

The most significant impact of a 3'-C3 spacer is the enhancement of nuclease resistance. By blocking 3'-exonucleases, the half-life of the aptamer in serum is expected to increase. Studies on 3'-inverted dT caps (B75204) have shown a modest to significant increase in serum stability.

Table 3: Effect of 3'-End Capping on Aptamer Half-Life in Human Serum

Oligonucleotide Type3'-End ModificationHalf-life in Frozen Human Serum (hours)Half-life in Fresh Human Serum (hours)Reference
DNANone64.9[3]
DNAInverted dT168.2[3]
2'-fluoro RNANone1110[3]
2'-fluoro RNAInverted dT5359[3]

Note: This table presents data for a 3'-inverted dT modification, which, like a C3 spacer, is intended to block 3'-exonuclease activity. Similar trends in increased half-life are expected for 3'-C3 spacer modified aptamers.

Experimental Protocols

1. Protocol for 3'-C3 Spacer Modification of Aptamers

3'-C3 spacer modification is incorporated during standard solid-phase oligonucleotide synthesis.

  • Materials:

    • DNA synthesizer

    • 3'-Spacer C3 CPG (Controlled Pore Glass) support

    • Standard phosphoramidites (dA, dC, dG, dT) and synthesis reagents

    • Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide)

    • Purification cartridges or HPLC system

  • Procedure:

    • Synthesis Setup: Program the DNA synthesizer with the desired aptamer sequence.

    • Support Selection: Instead of a standard nucleoside-derivatized CPG, use the 3'-Spacer C3 CPG support as the starting material for the synthesis.

    • Automated Synthesis: Initiate the automated synthesis protocol. The synthesis will proceed from the 3'-C3 spacer in the 3' to 5' direction.

    • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubating with ammonium hydroxide (B78521) according to the manufacturer's protocol.

    • Purification: Purify the C3-modified aptamer using standard methods such as desalting, cartridge purification, or HPLC to remove truncated sequences and other impurities.

    • Quality Control: Verify the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or PAGE.

2. Protocol for Nuclease Resistance Assay

This protocol assesses the stability of the C3-modified aptamer in serum.

  • Materials:

    • 3'-C3 spacer modified aptamer and an unmodified control aptamer

    • Human serum (or other biological fluid)

    • Incubator or water bath at 37°C

    • Urea-Polyacrylamide Gel Electrophoresis (PAGE) system

    • Gel staining solution (e.g., SYBR Gold)

    • Gel imaging system

    • Quenching buffer (e.g., formamide (B127407) with EDTA)

  • Procedure:

    • Reaction Setup: In separate microcentrifuge tubes, mix the aptamer (modified or unmodified) to a final concentration of 1-5 µM with 50-90% human serum.

    • Incubation: Incubate the reactions at 37°C.

    • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction tube.

    • Quenching: Immediately mix the aliquot with an equal volume of quenching buffer to stop the nuclease activity and denature the proteins.

    • Sample Storage: Store the quenched samples at -20°C until all time points are collected.

    • PAGE Analysis: Load the samples onto a denaturing urea-PAGE gel (e.g., 12-20%).

    • Electrophoresis: Run the gel until adequate separation of the full-length aptamer from degradation products is achieved.

    • Staining and Imaging: Stain the gel with SYBR Gold and visualize using a gel documentation system.

    • Data Analysis: Quantify the band intensity of the full-length aptamer at each time point. Plot the percentage of intact aptamer versus time and fit the data to a one-phase decay model to calculate the half-life.

3. Protocol for Binding Affinity Determination using Surface Plasmon Resonance (SPR)

This protocol determines the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of the aptamer-target interaction.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., streptavidin-coated chip for biotinylated aptamers)

    • 3'-C3 spacer modified aptamer with a 5'-biotin tag

    • Target protein

    • Running buffer (e.g., HBS-EP+)

    • Regeneration solution (e.g., glycine-HCl, pH 2.5)

  • Procedure:

    • Chip Preparation: Equilibrate the sensor chip with running buffer.

    • Ligand Immobilization: Inject the 5'-biotinylated, 3'-C3 modified aptamer over the flow cell surface to allow its capture by the streptavidin-coated chip. A reference flow cell should be left blank or immobilized with a scrambled sequence.

    • Analyte Injection: Inject a series of concentrations of the target protein in running buffer over the sensor surface for a defined association time.

    • Dissociation: Flow running buffer over the chip to monitor the dissociation of the target from the aptamer.

    • Regeneration: Inject the regeneration solution to remove the bound target and prepare the surface for the next cycle.

    • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

Visualizations

Aptamer_Modification_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification & QC cluster_characterization Functional Characterization synthesis Solid-Phase Synthesis cpg 3'-C3 Spacer CPG Support synthesis->cpg Initiation cleavage Cleavage & Deprotection cpg->cleavage hplc HPLC Purification cleavage->hplc qc Mass Spec & PAGE QC hplc->qc final_aptamer Purified 3'-C3 Aptamer qc->final_aptamer binding_assay Binding Assay (SPR/BLI) stability_assay Nuclease Stability Assay final_aptamer->binding_assay final_aptamer->stability_assay

Caption: Workflow for the synthesis and characterization of a 3'-C3 spacer modified aptamer.

Aptamer_Sandwich_Assay cluster_plate Microplate Well surface Streptavidin-Coated Surface capture_apt 5'-Biotin Capture Aptamer (with 3'-C3 Spacer) capture_apt->surface Immobilization target Target Analyte target->capture_apt Binding detect_apt Reporter Aptamer (e.g., Fluorophore-labeled) detect_apt->target Binding signal Signal Detection detect_apt->signal Signal Generation

Caption: Aptamer-based sandwich assay using a 3'-C3 spacer modified capture aptamer.

Electrochemical_Aptasensor electrode Electrode Surface (e.g., Gold) aptamer 5'-Thiol Aptamer Sequence 3'-C3 Spacer electrode->aptamer:f0 Self-Assembled Monolayer target Target Binding aptamer:f1->target Conformational Change signal_change Electrochemical Signal Change target->signal_change

Caption: Principle of an electrochemical aptasensor with a 3'-C3 spacer modified aptamer.

References

Application Notes and Protocols for Spacer Phosphoramidite C3 in DNA Sequencing Primers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spacer Phosphoramidite (B1245037) C3 is a common modification used in synthetic oligonucleotides, providing a versatile tool for a variety of molecular biology applications, particularly in DNA sequencing. This three-carbon chain can be incorporated at the 5' end, 3' end, or internally within an oligonucleotide sequence. Its primary function is to act as a spacer, but its unique properties make it invaluable for specific applications such as preventing polymerase extension, enabling spatial separation of functional moieties, and enhancing nuclease resistance. These application notes provide a comprehensive overview of the use of Spacer Phosphoramidite C3 in DNA sequencing primers, including its key features, applications, and detailed experimental protocols.

Key Features and Applications

The C3 spacer modification offers several advantages in the design and application of DNA sequencing primers:

  • Blocking of DNA Polymerase Extension: When placed at the 3'-terminus of an oligonucleotide, the C3 spacer effectively blocks the extension by DNA polymerases.[1][2] This feature is critical in applications such as allele-specific PCR and in probes for quantitative PCR (qPCR) to prevent them from acting as primers.[1]

  • Nuclease Resistance: The C3 spacer modification provides resistance to degradation by 3'-exonucleases, increasing the stability of the oligonucleotide in enzymatic reactions.[1]

  • Spatial Separation: The C3 spacer can be used to create a physical distance between the oligonucleotide and a functional label, such as a fluorophore or a quencher. This separation minimizes steric hindrance and potential quenching effects between the dye and the nucleic acid bases, leading to improved performance in fluorescence-based applications.

  • Mimicking Abasic Sites: In some contexts, the flexible C3 spacer can be used to mimic an abasic site within a DNA duplex.[2]

Data Presentation

ParameterEffect of 3'-C3 Spacer on PrimerRationale
Melting Temperature (Tm) Minimal to slight decreaseThe C3 spacer is a non-base modification and does not participate in hydrogen bonding, which is the primary determinant of Tm. Any effect would be due to minor conformational changes in the primer-template duplex.
Polymerase Extension Efficiency >99% reduction (Polymerase dependent)The absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond by DNA polymerase. The efficiency of blocking can be polymerase-dependent.[3]
3'-Exonuclease Resistance Increased stabilityThe non-DNA C3 spacer at the 3'-end is not recognized as a substrate by most 3'-exonucleases.
Ligation Efficiency (at 3'-end) BlockedThe absence of a 3'-hydroxyl group prevents ligation by DNA ligases.
Sequencing Signal Quality (in specific applications) ImprovedBy preventing non-specific extension or priming, the C3 spacer can lead to cleaner sequencing data in targeted applications.

Experimental Protocols

Protocol 1: Incorporation of this compound during Oligonucleotide Synthesis

Objective: To synthesize a DNA primer with a C3 spacer at the 3'-end.

Materials:

  • DNA synthesizer

  • Spacer C3-CPG (Controlled Pore Glass) support

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

  • Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide)

  • Purification cartridge or HPLC system

Methodology:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.

  • Support Loading: Use a column packed with Spacer C3-CPG as the solid support for the synthesis. This will result in the C3 spacer being at the 3'-end of the final oligonucleotide.

  • Automated Synthesis: Initiate the automated synthesis cycle. The synthesizer will perform the standard phosphoramidite chemistry cycles (deblocking, coupling, capping, and oxidation) to add each nucleotide to the growing chain.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups from the bases by incubating with ammonium hydroxide (B78521) according to the manufacturer's recommendations.

  • Purification: Purify the synthesized oligonucleotide using a desalting cartridge, reverse-phase cartridge, or HPLC to remove truncated sequences and other impurities.[2]

  • Quality Control: Analyze the final product by mass spectrometry to confirm the correct mass, and by UV spectrophotometry to determine the concentration.

Protocol 2: Allele-Specific PCR using a 3'-C3 Spacer Blocked Primer

Objective: To selectively amplify a specific allele using a primer blocked at the 3'-end with a C3 spacer to prevent extension of the wild-type allele primer. This is a common technique in SNP genotyping.

Materials:

  • DNA template containing the SNP of interest

  • Allele-specific forward primer (with 3'-C3 spacer for the wild-type allele)

  • Allele-specific forward primer (for the mutant allele)

  • Common reverse primer

  • dNTP mix

  • Taq DNA polymerase (a non-proofreading polymerase is recommended to prevent excision of the 3'-mismatch)[4]

  • PCR buffer

  • Nuclease-free water

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis system

Methodology:

  • Primer Design:

    • Design a common reverse primer.

    • Design two forward primers that are specific to each allele. The 3'-nucleotide of each primer should correspond to the SNP.

    • The forward primer for the wild-type allele should be synthesized with a 3'-C3 spacer to block its extension.[4]

  • PCR Reaction Setup: Prepare the following reaction mix in a PCR tube:

ComponentVolume (for a 25 µL reaction)Final Concentration
10x PCR Buffer2.5 µL1x
dNTP Mix (10 mM)0.5 µL200 µM
Allele-Specific Forward Primer (Mutant) (10 µM)1.0 µL0.4 µM
Allele-Specific Forward Primer (Wild-Type with 3'-C3 block) (10 µM)1.0 µL0.4 µM
Common Reverse Primer (10 µM)1.0 µL0.4 µM
Taq DNA Polymerase (5 U/µL)0.25 µL1.25 U
DNA Template (10-100 ng)1.0 µLAs needed
Nuclease-free waterto 25 µL-
  • Thermal Cycling: Perform PCR using the following cycling conditions (optimization may be required):

StepTemperatureTimeCycles
Initial Denaturation95°C3 min1
Denaturation95°C30 sec30-35
Annealing55-65°C*30 sec
Extension72°C30-60 sec
Final Extension72°C5 min1
Hold4°C
  • Analysis: Analyze the PCR products by agarose gel electrophoresis. A band will only be present if the mutant allele is present in the template DNA, as the wild-type primer is blocked from extension.

Protocol 3: Ligation-Based NGS Library Preparation with a 3'-C3 Blocked Adapter

Objective: To prepare a DNA library for next-generation sequencing where a 3'-C3 blocked adapter is used to prevent the formation of adapter-dimers.

Materials:

  • Fragmented dsDNA (e.g., from sonication or enzymatic digestion)

  • End-repair and A-tailing kit

  • NGS Adapter with one strand having a 3'-C3 spacer

  • T4 DNA Ligase

  • Ligation buffer

  • SPRI beads for size selection and cleanup

  • PCR master mix for library amplification

  • Library amplification primers

  • Nuclease-free water

Methodology:

  • End Repair and A-Tailing:

    • Start with 10-100 ng of fragmented dsDNA.

    • Perform end-repair and A-tailing using a commercially available kit according to the manufacturer's protocol. This will create blunt ends and add a single adenine (B156593) to the 3'-ends of the DNA fragments.

    • Purify the A-tailed DNA using SPRI beads.

  • Adapter Ligation:

    • Prepare a ligation reaction mix:

      • A-tailed DNA

      • NGS Adapter with 3'-C3 block (at an appropriate concentration)

      • T4 DNA Ligase

      • Ligation Buffer

    • Incubate the reaction at room temperature for 15-30 minutes. The adapter with the 3'-C3 block will ligate to the A-tailed DNA fragments. The 3'-C3 block on one of the adapter strands helps to prevent the ligation of adapters to each other, reducing the formation of adapter-dimers.

    • Purify the ligation product using SPRI beads to remove unligated adapters.

  • Library Amplification:

    • Amplify the adapter-ligated library using a PCR master mix and library amplification primers that are complementary to the adapter sequences.

    • Use a minimal number of PCR cycles (e.g., 8-12 cycles) to avoid introducing bias.

    • Purify the final library using SPRI beads.

  • Library Quality Control:

    • Assess the size distribution of the library using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).

    • Quantify the library using qPCR to determine the concentration of sequenceable molecules.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_application Application: Allele-Specific PCR start Start with C3-CPG Support synth Automated Phosphoramidite Chemistry start->synth cleave Cleavage & Deprotection synth->cleave purify_synth Purification (HPLC) cleave->purify_synth qc_synth QC (Mass Spec, UV Spec) purify_synth->qc_synth final_oligo 3'-C3 Blocked Primer qc_synth->final_oligo pcr_setup PCR Reaction Setup final_oligo->pcr_setup dna_template DNA Template (with SNP) dna_template->pcr_setup thermal_cycling Thermal Cycling pcr_setup->thermal_cycling gel Agarose Gel Electrophoresis thermal_cycling->gel result Result: Amplification of Mutant Allele Only gel->result

Caption: Workflow for synthesis and application of a 3'-C3 blocked primer.

ngs_library_prep dna Genomic DNA fragment Fragmentation dna->fragment end_repair End Repair & A-Tailing fragment->end_repair ligation Adapter Ligation end_repair->ligation cleanup1 Size Selection & Cleanup (SPRI beads) ligation->cleanup1 adapter Adapter with 3'-C3 Block adapter->ligation amplification Library Amplification (PCR) cleanup1->amplification cleanup2 Final Cleanup (SPRI beads) amplification->cleanup2 qc Library QC (Bioanalyzer, qPCR) cleanup2->qc sequencing Next-Generation Sequencing qc->sequencing

Caption: Ligation-based NGS library preparation workflow using a 3'-C3 blocked adapter.

signaling_pathway cluster_wildtype Wild-Type Allele cluster_mutant Mutant Allele wt_template Wild-Type DNA Template wt_primer Allele-Specific Primer (with 3'-C3 Block) wt_template->wt_primer Annealing no_extension Polymerase Extension Blocked wt_primer->no_extension mut_template Mutant DNA Template mut_primer Allele-Specific Primer (Standard) mut_template->mut_primer Annealing extension Polymerase Extension mut_primer->extension

Caption: Principle of allele-specific PCR with a 3'-C3 blocked primer.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with Spacer Phosphoramidite C3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spacer Phosphoramidite (B1245037) C3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during oligonucleotide synthesis, with a specific focus on addressing low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is Spacer Phosphoramidite C3 and what are its primary applications?

This compound is a non-nucleosidic reagent used in solid-phase oligonucleotide synthesis to introduce a three-carbon aliphatic spacer arm within or at the ends of an oligonucleotide sequence.[1][2][] Its key applications include:

  • Creating distance: It can be used to separate a modification (like a fluorophore or quencher) from the oligonucleotide to minimize steric hindrance or quenching effects.[2][]

  • Blocking enzymatic activity: When placed at the 3'-terminus, the C3 spacer can inhibit extension by DNA polymerases and increase resistance to 3'-exonucleases.[4]

  • Mimicking abasic sites: The flexible three-carbon chain can mimic the spacing of the natural sugar-phosphate backbone.[2][]

Q2: What is the chemical structure and molecular weight of this compound?

The this compound is chemically defined as 3-(4,4'-Dimethoxytrityloxy)propyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

  • Chemical Formula: C33H43N2O5P

  • Molecular Weight: 578.68 g/mol

Q3: Are special protocols required for coupling this compound?

In most cases, no significant changes to standard phosphoramidite coupling protocols are necessary for this compound.[2] However, due to its non-nucleosidic and somewhat sterically hindered nature, optimizing coupling time may be beneficial in some instances.

Q4: How does low coupling efficiency impact the final oligonucleotide product?

Low coupling efficiency at any step of the synthesis results in a higher proportion of truncated sequences (n-1, n-2, etc.). This significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification. The impact of coupling efficiency is more pronounced for longer oligonucleotides.

Troubleshooting Low Coupling Efficiency

Low coupling efficiency is a common issue in oligonucleotide synthesis. The following guide provides a systematic approach to diagnosing and resolving this problem.

Initial Assessment

The first indication of low coupling efficiency is often a significant drop in the trityl cation signal during automated synthesis. Post-synthesis analysis by High-Performance Liquid Chromatography (HPLC) will show a complex mixture of peaks corresponding to truncated sequences, with a reduced peak for the full-length product.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Coupling Efficiency cluster_reagents Reagent Troubleshooting cluster_instrument Instrument Troubleshooting cluster_protocol Protocol Optimization start Low Coupling Efficiency Detected (Low Trityl Signal / Poor HPLC Profile) reagent_check Check Reagents: - Phosphoramidite Quality - Activator Solution - Solvents (Acetonitrile) start->reagent_check instrument_check Check Synthesizer: - Fluidics and Delivery - Gas Pressure (Argon/Helium) - Leaks start->instrument_check protocol_check Review Synthesis Protocol: - Coupling Time - Reagent Concentrations start->protocol_check fresh_amidite Use Freshly Prepared Spacer C3 Phosphoramidite reagent_check->fresh_amidite fresh_activator Prepare Fresh Activator Solution reagent_check->fresh_activator dry_solvents Use Anhydrous Acetonitrile (B52724) (<30 ppm water) reagent_check->dry_solvents check_lines Check for Blockages in Reagent Lines instrument_check->check_lines check_pressure Ensure Correct Gas Pressure instrument_check->check_pressure leak_test Perform Leak Test instrument_check->leak_test increase_coupling_time Increase Coupling Time (e.g., from 2 to 5 minutes) protocol_check->increase_coupling_time optimize_activator Consider a Stronger Activator (e.g., ETT or DCI) protocol_check->optimize_activator resolve Re-synthesize Oligonucleotide fresh_amidite->resolve fresh_activator->resolve molecular_sieves Add Molecular Sieves to Solvent and Amidite Vials dry_solvents->molecular_sieves molecular_sieves->resolve check_lines->resolve check_pressure->resolve leak_test->resolve increase_coupling_time->resolve optimize_activator->resolve

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Potential Causes and Solutions
Potential Cause Recommended Action Detailed Explanation
Moisture Contamination Use anhydrous solvents and reagents. Add molecular sieves.Water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain. Ensure all solvents, especially acetonitrile, are of synthesis grade (<30 ppm water). Use fresh, sealed bottles of reagents. Adding activated 3Å molecular sieves to solvent and phosphoramidite vials can help scavenge residual moisture.[5]
Degraded Phosphoramidite Use fresh Spacer C3 Phosphoramidite.Phosphoramidites are sensitive to moisture and oxidation. Store them under an inert atmosphere (argon or nitrogen) at the recommended temperature (-20°C). Avoid repeated freeze-thaw cycles. If in doubt, use a fresh vial of the phosphoramidite.
Degraded Activator Prepare fresh activator solution.The activator (e.g., Tetrazole, ETT, DCI) is crucial for the coupling reaction. Its effectiveness can degrade over time, especially if exposed to moisture. Prepare fresh activator solutions regularly.
Insufficient Coupling Time Increase the coupling time for the Spacer C3 addition.While standard coupling times are often sufficient, modified phosphoramidites can sometimes require longer reaction times for efficient coupling. Consider increasing the coupling time from the standard 2 minutes to 5 minutes or longer.
Suboptimal Activator Consider using a more potent activator.For sterically hindered or less reactive phosphoramidites, a more acidic or nucleophilic activator can improve coupling efficiency. Activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are more reactive than Tetrazole.[6]
Instrument/Fluidics Issues Perform instrument maintenance.Check for blockages in the reagent lines, ensure proper gas pressure, and perform leak tests. Inaccurate reagent delivery will lead to incorrect stoichiometry in the coupling reaction, reducing efficiency.

Quantitative Data

Oligonucleotide LengthCoupling Efficiency: 98.0%Coupling Efficiency: 99.0%Coupling Efficiency: 99.5%
20-mer 66.8%81.8%90.5%
50-mer 36.4%60.5%77.9%
100-mer 13.3%36.6%60.6%
This data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings)

Experimental Protocols

Protocol 1: Real-Time Assessment of Coupling Efficiency via Trityl Cation Monitoring

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.

Methodology:

  • Setup: Ensure the DNA synthesizer is equipped with a UV-Vis detector in-line with the waste stream from the synthesis column. Set the detector to measure the absorbance of the dimethoxytrityl (DMT) cation at approximately 495 nm.

  • Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.

  • Deblocking Step: During each deblocking step, an acidic reagent (e.g., trichloroacetic acid in dichloromethane) cleaves the DMT protecting group from the 5'-hydroxyl of the newly added monomer.

  • Data Collection: The released DMT cation, which has a characteristic orange color, is carried by the solvent through the detector. The instrument's software records the absorbance peak for each cycle.

  • Analysis: The integrated area of the absorbance peak is proportional to the amount of DMT cation released. A stable and high absorbance reading from cycle to cycle indicates consistently high coupling efficiency. A significant drop in absorbance for a particular cycle indicates a failure in the preceding coupling step.

Protocol 2: Post-Synthesis Analysis by Reverse-Phase HPLC

Objective: To assess the purity of the final oligonucleotide product and identify the presence of truncated sequences.

Methodology:

  • Sample Preparation: After synthesis, cleave the oligonucleotide from the solid support and deprotect it using the appropriate protocol. Desalt the crude oligonucleotide sample. Dissolve a small aliquot in an appropriate solvent (e.g., nuclease-free water).

  • HPLC System: Use a reverse-phase HPLC system with a column suitable for oligonucleotide analysis (e.g., a C8 or C18 column).[7]

  • Mobile Phases:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient: Run a gradient of increasing acetonitrile concentration (e.g., 5% to 50% Mobile Phase B over 20-30 minutes) to elute the oligonucleotides.[7] The hydrophobic DMT group (if the final detritylation step is omitted, i.e., "trityl-on" synthesis) will increase the retention time of the full-length product, aiding in its separation from truncated sequences.

  • Detection: Monitor the elution profile using a UV detector at 260 nm.

  • Analysis: The chromatogram will show a main peak corresponding to the full-length product and smaller, earlier-eluting peaks corresponding to shorter, truncated sequences. The relative peak areas can be used to estimate the purity of the crude product. A large number of early-eluting peaks is indicative of significant coupling efficiency problems during synthesis.

Visualizations

SpacerC3_Structure Chemical Structure of this compound C3_Structure C3_Structure

Caption: Chemical Structure of this compound.

Note: A placeholder image is used in the DOT script. In a real application, this would be replaced with an accurate chemical structure diagram.

References

Impact of C3 Spacer on Oligonucleotide Melting Temperature: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the impact of incorporating a C3 spacer into oligonucleotides on their melting temperature (Tm).

Frequently Asked Questions (FAQs)

Q1: What is a C3 spacer and where can it be incorporated into an oligonucleotide?

A C3 spacer is a three-carbon propyl chain that can be incorporated into an oligonucleotide during synthesis. It is a non-nucleosidic modification, meaning it does not contain a base. C3 spacers can be placed at the 5'-end, the 3'-end, or internally within the oligonucleotide sequence.[1][2][] This versatility allows for a range of applications, from creating a physical separation between a label and the oligonucleotide to preventing enzymatic reactions.

Q2: How does a C3 spacer affect the melting temperature (Tm) of an oligonucleotide?

A C3 spacer is generally expected to decrease the melting temperature (Tm) of an oligonucleotide duplex. This is because the C3 spacer is a flexible, non-stacking linker that disrupts the continuous sugar-phosphate backbone of the DNA or RNA strand.[4] This disruption can be thought of as creating an "abasic site," which is a position in the duplex that lacks a base and therefore cannot form hydrogen bonds with a complementary base.[][5] The loss of these stabilizing interactions at the site of the spacer leads to a less stable duplex and, consequently, a lower Tm.

Q3: By how much does a C3 spacer lower the Tm?

The exact quantitative effect of a C3 spacer on Tm is not a fixed value and is highly dependent on the context of the oligonucleotide sequence. While some sources suggest that for certain applications like PCR probes, a 3'-end C3 spacer does not influence annealing properties in a "meaningful way,"[6] a destabilizing effect should be anticipated. The magnitude of the Tm decrease is influenced by:

  • Position of the spacer: An internal C3 spacer is likely to have a more significant destabilizing effect than a terminal one because it disrupts the core of the helical structure.

  • Neighboring bases: The stability contribution of the base pairs adjacent to the spacer will influence the overall impact of the spacer.

  • Overall duplex stability: The effect of the spacer may be more pronounced in less stable duplexes (e.g., those with lower GC content).

Q4: What are the primary applications of a C3 spacer in oligonucleotides?

The primary applications of a C3 spacer include:

  • Blocking polymerase extension: When placed at the 3'-end of an oligonucleotide, a C3 spacer effectively prevents DNA polymerase from adding nucleotides, which is useful for probes in qPCR applications.[7][8]

  • Preventing ligation: The 3'-end C3 spacer also blocks the action of DNA ligase.

  • Creating a physical separation: A C3 spacer can be used to distance a fluorescent dye or other modification from the oligonucleotide to minimize interactions that might quench the dye or interfere with hybridization.[4]

  • Mimicking an abasic site: C3 spacers are used in research to study the effects of abasic sites on DNA structure, repair, and replication.[][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Observed Tm is significantly lower than the predicted Tm for an oligonucleotide containing a C3 spacer. The prediction software did not account for the destabilizing effect of the C3 spacer.This is an expected outcome. The C3 spacer disrupts the duplex stability, leading to a lower Tm. For critical applications, it is recommended to experimentally determine the Tm rather than relying solely on prediction software designed for unmodified oligonucleotides.
Poor hybridization efficiency of a probe with an internal C3 spacer. The internal C3 spacer has significantly destabilized the duplex, lowering the Tm to a temperature below the experimental annealing temperature.Redesign the experiment to use a lower annealing temperature. Alternatively, if the sequence cannot be altered, consider using a more stabilizing modification elsewhere in the oligonucleotide to compensate for the effect of the C3 spacer.
Inconsistent Tm values in repeated experiments. This is generally not due to the C3 spacer itself, but rather to experimental variables.Ensure that the buffer composition, especially the salt concentration, is consistent across all experiments, as ionic strength has a significant impact on Tm. Also, verify the concentration of the oligonucleotide, as Tm is concentration-dependent.
A 3'-C3 spacer is not effectively blocking polymerase extension in a PCR experiment. While generally effective, the blocking efficiency can be influenced by the specific polymerase used and the experimental conditions.Consider adding more than one C3 spacer at the 3'-end or using a longer spacer. Optimizing the annealing temperature and primer concentration may also enhance the blocking effect.[9]

Quantitative Data Summary

A precise, universal value for the change in melting temperature (ΔTm) per C3 spacer is not established in the literature, as the effect is highly context-dependent. However, the qualitative impact is consistently described as destabilizing. The following table summarizes the expected effects and influencing factors.

Modification Expected Impact on Duplex Stability Mechanism of Action Factors Influencing the Magnitude of the Effect
Internal C3 Spacer Destabilizing (Lowers Tm)Disrupts the sugar-phosphate backbone and stacking interactions within the duplex. Mimics an abasic site.[4][5]Sequence of neighboring bases, overall GC content of the oligonucleotide.
Terminal (3' or 5') C3 Spacer Mildly Destabilizing (Lowers Tm)Disrupts stacking at the end of the duplex.Less impactful than an internal spacer but will still have a destabilizing effect.

Experimental Protocol: Determination of Oligonucleotide Melting Temperature by UV-Vis Spectrophotometry

This protocol outlines the standard method for determining the Tm of an oligonucleotide, including those with a C3 spacer.

1. Materials:

  • Lyophilized oligonucleotide with C3 spacer and its complementary strand.
  • Melting buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0).
  • Nuclease-free water.
  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier device).
  • Quartz cuvettes.

2. Procedure:

  • Oligonucleotide Resuspension and Quantification:
  • Resuspend the lyophilized oligonucleotides in nuclease-free water or a suitable buffer to create stock solutions (e.g., 100 µM).
  • Measure the absorbance of the single-stranded oligonucleotides at 260 nm (A260) to determine their concentrations accurately.
  • Duplex Formation (Annealing):
  • In a microcentrifuge tube, combine equimolar amounts of the oligonucleotide containing the C3 spacer and its complementary strand in the melting buffer. The final concentration for Tm measurement is typically in the low micromolar range (e.g., 1-5 µM).
  • Heat the mixture to 95°C for 5 minutes to denature any secondary structures.
  • Allow the solution to slowly cool to room temperature over several hours to facilitate proper annealing of the duplex.
  • Tm Measurement:
  • Set up the UV-Vis spectrophotometer. Use the melting buffer as a blank.
  • Transfer the annealed oligonucleotide duplex solution to a quartz cuvette.
  • Program the instrument to measure the absorbance at 260 nm while ramping the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1°C per minute).
  • Data Analysis:
  • Plot the absorbance at 260 nm versus temperature. The resulting curve should be sigmoidal.
  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve.
  • Mathematically, the Tm can be determined by finding the maximum of the first derivative of the melting curve.

Visualizations

Logical Flow: Impact of C3 Spacer on Duplex Stability cluster_0 Standard Oligonucleotide Duplex cluster_1 Oligonucleotide with Internal C3 Spacer cluster_2 Thermodynamic Consequence A Continuous Sugar-Phosphate Backbone B Base Stacking and Hydrogen Bonding A->B enables C Stable Helical Structure B->C leads to D C3 Spacer Introduction E Disruption of Backbone Continuity D->E F Loss of Base Stacking and H-bonds at Spacer Site E->F G Localized Destabilization of Helix F->G H Lower Energy Barrier for Strand Dissociation G->H results in I Reduced Melting Temperature (Tm) H->I

Caption: Logical flow diagram illustrating how a C3 spacer disrupts duplex stability.

Experimental Workflow: Tm Determination prep Sample Preparation anneal Annealing (Duplex Formation) prep->anneal Equimolar strands in buffer measure UV-Vis Measurement (Absorbance vs. Temp) anneal->measure Heat and slow cool analysis Data Analysis measure->analysis Generate melting curve tm Determine Tm (First Derivative Max) analysis->tm

Caption: Workflow for experimental determination of oligonucleotide melting temperature.

References

Technical Support Center: Purification of C3 Spacer-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of oligonucleotides containing a C3 spacer modification. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is a C3 spacer and why is it used in oligonucleotides?

A C3 spacer is a propanediol (B1597323) group incorporated into an oligonucleotide chain.[1] This modification adds a three-carbon chain, which can be placed at the 5' end, 3' end, or internally within the sequence.[2] Its primary functions include:

  • Blocking enzymatic reactions: When placed at the 3' end, a C3 spacer effectively blocks extension by DNA polymerases and can inhibit degradation by some 3'-exonucleases.[1]

  • Creating distance: It can be used to create space between the oligonucleotide and a functional moiety (e.g., a fluorescent dye) to reduce steric hindrance.[3]

  • Mimicking an abasic site: In some applications, it can serve as a stable mimic of an abasic site within the DNA strand.

Q2: Which purification method is recommended for C3 spacer-containing oligonucleotides?

For oligonucleotides with modifications like a C3 spacer, High-Performance Liquid Chromatography (HPLC) is strongly recommended.[2][4] While desalting or cartridge purification are acceptable for some applications, HPLC provides higher purity by more effectively removing failure sequences (n-1mers) and other impurities.[2][5] Polyacrylamide Gel Electrophoresis (PAGE) offers the highest purity but often results in lower yields compared to HPLC.[6][7]

Q3: Can I use desalting for my C3 spacer-containing oligonucleotide?

Desalting can be used to remove salts and other small molecule by-products from the synthesis.[6] It is generally considered sufficient for non-critical applications like routine PCR with oligonucleotides up to 35 bases in length.[8] However, for more sensitive applications such as cloning, mutagenesis, or when the presence of failure sequences could impact results, a more robust method like HPLC or PAGE is advised.[6][7]

Q4: How does the C3 spacer affect the purification process?

The C3 spacer is a hydrophobic modification.[3] This property can be advantageous in Reverse-Phase (RP)-HPLC, as it enhances the separation of the full-length, modified oligonucleotide from shorter, unmodified failure sequences.[5]

Q5: What purity level can I expect from different purification methods for my C3 spacer-containing oligo?

Expected purity levels can vary based on the synthesis efficiency and the length of the oligonucleotide. The following table provides a general comparison:

Purification MethodTypical PurityKey Advantages
Desalting>75% (but does not remove failure sequences effectively)Removes salts and small molecules.
Cartridge Purification75-85%Better than desalting for removing some impurities.
HPLC>85-95%Effectively removes failure sequences and is ideal for modified oligos.[7][9][10]
PAGE>95%Highest purity, best for resolving long oligos and removing n-1 mers.[7][9]

Q6: Will I lose a significant amount of my sample during purification?

Yields are dependent on the chosen purification method. HPLC and PAGE purification will result in some loss of sample compared to simple desalting.

Purification MethodTypical Yield Recovery
DesaltingHigh (>90%)
HPLC50-70%[6]
PAGE20-50%[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of C3 spacer-containing oligonucleotides, particularly when using HPLC.

Issue 1: Low Yield After HPLC Purification

Possible Causes:

  • Suboptimal HPLC Conditions: Incorrect gradient, flow rate, or column temperature can lead to poor separation and loss of product.

  • Precipitation of Oligonucleotide: The oligonucleotide may precipitate on the column or in the tubing if the mobile phase composition is not suitable.

  • Inaccurate Fraction Collection: The peak corresponding to the full-length product may have been missed or only partially collected.

  • Poor Synthesis Efficiency: A low coupling efficiency during synthesis will result in a smaller proportion of the full-length product.

Solutions:

  • Optimize HPLC Gradient: A shallower gradient may be necessary to improve the resolution between the desired product and impurities.

  • Adjust Mobile Phase: Ensure the oligonucleotide is soluble in the mobile phase. For hydrophobic oligos, a higher percentage of organic solvent may be required.

  • Elevate Column Temperature: Increasing the column temperature (e.g., to 60°C) can help disrupt secondary structures and improve peak shape, leading to better separation and collection.[11]

  • Verify Peak Identification: If possible, use mass spectrometry to confirm the identity of the collected peaks.

  • Review Synthesis Report: Check the synthesis report for any indications of low coupling efficiency.

Issue 2: Co-elution of Impurities with the Main Product Peak in HPLC

Possible Causes:

  • Similar Hydrophobicity: Failure sequences (n-1) that are only slightly shorter than the full-length product can have very similar hydrophobic properties, making them difficult to separate with RP-HPLC.

  • Formation of Secondary Structures: Oligonucleotides can form secondary structures like hairpins or duplexes, which can alter their retention time and cause them to co-elute with other species.[11]

  • Column Overloading: Injecting too much sample can lead to broad peaks and poor resolution.

Solutions:

  • Use a High-Resolution Column: Employing a column with a smaller particle size can enhance separation efficiency.

  • Optimize Gradient and Temperature: As mentioned previously, adjusting the gradient and increasing the column temperature can improve resolution.[11]

  • Consider a Different Purification Method: For applications requiring the highest purity and removal of n-1 sequences, PAGE purification may be a better option, although it comes at the cost of lower yield.[6]

  • Reduce Sample Load: Decrease the amount of oligonucleotide injected onto the column.

Issue 3: Broad or Tailing Peaks in HPLC Chromatogram

Possible Causes:

  • Secondary Structure Formation: This is a common cause of poor peak shape for oligonucleotides.[11]

  • Column Degradation: The performance of the HPLC column can degrade over time.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the charge and conformation of the oligonucleotide.

Solutions:

  • Increase Column Temperature: Heating the column to 50-60°C can denature secondary structures.[11]

  • Use a Denaturing Mobile Phase: In some cases, adding a denaturant to the mobile phase can be effective, though compatibility with the column must be considered.

  • Flush or Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be flushed or replaced.

  • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the oligonucleotide and the column chemistry.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol is a general guideline and may need optimization based on the specific oligonucleotide sequence, length, and the HPLC system used.

Materials:

  • Crude C3 spacer-containing oligonucleotide, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Triethylammonium acetate (B1210297) (TEAA) buffer, 1.0 M, pH 7.0

  • C8 or C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Prepare Mobile Phases:

    • Buffer A: 0.1 M TEAA in HPLC-grade water.

    • Buffer B: 0.1 M TEAA in 50% ACN/50% water.

  • Sample Preparation:

    • Dissolve the lyophilized oligonucleotide in Buffer A to a concentration of approximately 10-20 OD/100 µL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: C8 or C18, e.g., 4.6 x 50 mm, 2.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 60°C.[12]

    • Detection Wavelength: 260 nm.

    • Gradient:

      • 0-2 min: 0% Buffer B

      • 2-17 min: 0-100% Buffer B (linear gradient)

      • 17-19 min: 100% Buffer B

      • 19-21 min: 100-0% Buffer B

      • 21-25 min: 0% Buffer B (re-equilibration)

  • Injection and Fraction Collection:

    • Inject the prepared sample.

    • Collect fractions corresponding to the major peak, which should be the full-length product.

  • Post-Purification:

    • Combine the collected fractions.

    • Lyophilize the sample to remove the mobile phase.

    • Perform a final desalting step to remove any residual TEAA salts.

Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification

Materials:

  • Crude C3 spacer-containing oligonucleotide

  • Urea (B33335)

  • Acrylamide/Bis-acrylamide solution (e.g., 19:1)

  • 10X TBE buffer (Tris/Borate/EDTA)

  • Ammonium (B1175870) persulfate (APS), 10% solution

  • Tetramethylethylenediamine (TEMED)

  • Formamide (B127407) loading buffer

  • Gel electrophoresis apparatus

  • UV shadowing equipment or fluorescent plate

  • Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

  • Sterile scalpel or razor blade

Procedure:

  • Prepare the Gel:

    • For a 15% denaturing polyacrylamide gel, mix appropriate volumes of acrylamide/bis-acrylamide solution, 10X TBE, and urea. Dissolve the urea completely.

    • Add freshly prepared 10% APS and TEMED to initiate polymerization.

    • Pour the gel and allow it to polymerize completely.

  • Sample Preparation:

    • Dissolve the oligonucleotide in formamide loading buffer.

    • Heat the sample at 95°C for 5 minutes to denature, then immediately place on ice.

  • Electrophoresis:

    • Pre-run the gel in 1X TBE buffer until it reaches approximately 50°C.

    • Load the denatured sample into the wells.

    • Run the gel at a constant power until the tracking dye has migrated to the desired position.

  • Band Excision:

    • Visualize the oligonucleotide bands using UV shadowing. The most intense band should be the full-length product.

    • Carefully excise the band corresponding to the full-length oligonucleotide using a sterile scalpel.

  • Elution:

    • Crush the gel slice and place it in a microcentrifuge tube.

    • Add elution buffer and incubate overnight at 37°C with gentle shaking.

    • Separate the supernatant containing the oligonucleotide from the gel fragments by centrifugation or filtration.

  • Recovery:

    • Desalt the eluted oligonucleotide using a desalting column or ethanol (B145695) precipitation to remove salts and residual acrylamide.

Protocol 3: Desalting via Spin Column

This protocol is suitable for removing salts after HPLC or PAGE purification.

Materials:

  • Purified oligonucleotide solution

  • Diafiltration spin column with an appropriate molecular weight cutoff (e.g., 3 kDa or 5 kDa).[13]

  • Nuclease-free water or desired buffer

  • Microcentrifuge

Procedure:

  • Column Preparation:

    • Pre-rinse the spin column according to the manufacturer's instructions, typically by adding water or buffer and centrifuging.

  • Sample Loading:

    • Load the oligonucleotide sample into the upper chamber of the spin column.

  • Centrifugation:

    • Centrifuge at the recommended speed and time (e.g., 15,000 x g for 5-10 minutes).[13] The exact parameters will depend on the column and sample volume.

  • Buffer Exchange:

    • Discard the flow-through.

    • Add nuclease-free water or the final desired buffer to the upper chamber.

    • Repeat the centrifugation step. This wash step should be repeated 2-3 times to ensure complete removal of the previous buffer and salts.

  • Sample Recovery:

    • After the final spin, recover the desalted oligonucleotide from the upper chamber.

Diagrams

// Nodes start [label="Crude C3 Spacer Oligo", fillcolor="#F1F3F4", fontcolor="#202124"]; decision1 [label="Application Sensitivity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; desalting [label="Desalting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="HPLC Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; page [label="PAGE Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_low_purity [label="Purified Oligo\n(Lower Purity)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end_high_purity [label="Purified Oligo\n(High Purity)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> decision1; decision1 -> desalting [label="Low (e.g., PCR)"]; decision1 -> hplc [label="High (e.g., Cloning)"]; decision1 -> page [label="Very High (n-1 removal critical)"]; desalting -> end_low_purity; hplc -> end_high_purity; page -> end_high_purity; } dot Figure 1. Decision workflow for selecting a purification method.

// Nodes start [label="HPLC Purification Issue", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; issue1 [label="Low Yield", fillcolor="#FBBC05", fontcolor="#202124"]; issue2 [label="Co-elution of Impurities", fillcolor="#FBBC05", fontcolor="#202124"]; issue3 [label="Broad/Tailing Peaks", fillcolor="#FBBC05", fontcolor="#202124"];

solution1a [label="Optimize Gradient", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution1b [label="Check Synthesis Report", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution2a [label="Use High-Res Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Consider PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution3a [label="Increase Column Temp.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3b [label="Check Column Health", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> issue1; start -> issue2; start -> issue3;

issue1 -> solution1a; issue1 -> solution1b;

issue2 -> solution2a; issue2 -> solution2b;

issue3 -> solution3a; issue3 -> solution3b; } dot Figure 2. Troubleshooting guide for common HPLC purification issues.

References

Technical Support Center: Solving Synthesis Problems with Spacer Phosphoramidite C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Spacer Phosphoramidite (B1245037) C3 in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Spacer Phosphoramidite C3 in oligonucleotide synthesis?

This compound is used to introduce a non-nucleosidic, flexible three-carbon spacer within an oligonucleotide sequence.[1][2][3] This spacer can be incorporated at the 5' end, 3' end, or internally.[4][5][6][7] Its main purposes are to:

  • Increase distance: It creates space between a label (like a fluorophore) and the oligonucleotide to prevent quenching or steric hindrance.[1]

  • Mimic abasic sites: The C3 spacer can be used to create a synthetic abasic site within an oligonucleotide for studies of DNA repair and structure.[2]

  • Block polymerase extension: When placed at the 3'-end, the C3 spacer can prevent extension by DNA polymerases in applications like PCR.[3][8]

  • Introduce flexibility: The alkyl chain of the C3 spacer can add flexibility to the oligonucleotide backbone.[1]

Q2: Are special synthesis or deprotection protocols required for this compound?

No, special protocols are generally not required. This compound is compatible with standard phosphoramidite chemistry cycles and deprotection procedures.[9][10]

Q3: Can multiple C3 spacers be incorporated into a single oligonucleotide?

Yes, multiple C3 spacers can be added consecutively to create longer spacer arms.[2][4][5][6][7]

Q4: How does the hydrophobicity of the C3 spacer compare to other spacers?

The C3 spacer, being an alkyl chain, is considered hydrophobic.[1] This is in contrast to polyethylene (B3416737) glycol (PEG)-based spacers (like Spacer 9 or 18), which are more hydrophilic.[1] The choice between a hydrophobic or hydrophilic spacer depends on the specific application.[1]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency After Addition of Spacer C3

Q: I am observing a significant drop in trityl signal after the coupling step for this compound, indicating low coupling efficiency. What are the possible causes and solutions?

A: Low coupling efficiency is a common issue in oligonucleotide synthesis and can be attributed to several factors. While Spacer C3 is generally efficient, problems can arise from reagents and conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Moisture in Reagents or Lines Ensure all reagents, especially the acetonitrile (B52724) (ACN) used for the phosphoramidite solution and the activator, are anhydrous. Moisture will react with the activated phosphoramidite, reducing its ability to couple with the growing oligonucleotide chain. Check for and eliminate any leaks in the synthesizer's fluidics system.[11]
Degraded Phosphoramidite Spacer C3 phosphoramidite can degrade if not stored properly or if the solution has been on the synthesizer for an extended period. Use fresh, high-quality phosphoramidite and activator solutions. It is recommended to use solutions within a few days of preparation.[12]
Suboptimal Activator Ensure the activator (e.g., Tetrazole, DCI) is fresh, correctly concentrated, and appropriate for the synthesizer and other reagents.
Insufficient Coupling Time While standard coupling times are usually sufficient, ensure the coupling time is adequate. For some synthesizers or specific sequences, a slightly extended coupling time might be beneficial.

Issue 2: Incomplete Deprotection of the Final Oligonucleotide

Q: After synthesis and deprotection, my analysis (e.g., by mass spectrometry) suggests that some protecting groups remain on the oligonucleotide containing a C3 spacer. How can I ensure complete deprotection?

A: Incomplete deprotection is a critical issue that can affect the performance of the final oligonucleotide. While the C3 spacer itself does not have protecting groups, incomplete removal of protecting groups from the nucleobases can still occur.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Old or Degraded Deprotection Reagent Use fresh, high-quality deprotection reagents (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) - AMA). Deprotection solutions can lose their potency over time.[13][14]
Insufficient Deprotection Time or Temperature Ensure that the deprotection is carried out for the recommended time and at the appropriate temperature. For standard protecting groups, this is typically several hours at an elevated temperature (e.g., 55°C).[13][15]
Presence of Sensitive Modifications If your oligonucleotide contains other modifications that are sensitive to standard deprotection conditions, you may be using a milder deprotection protocol. Ensure that this milder protocol is still sufficient to remove all protecting groups from the standard nucleobases.
Inefficient Cleavage from Solid Support Ensure that the oligonucleotide is fully cleaved from the solid support before proceeding with the full deprotection of the bases. Incomplete cleavage can hinder the deprotection process.

Issue 3: Presence of n-1 Species in the Final Product

Q: My final product shows a significant peak corresponding to the n-1 species (the desired sequence minus one nucleotide) at the position where the C3 spacer was added. What could be the cause?

A: The presence of n-1 species is often a result of either incomplete coupling or inefficient capping of unreacted sites.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Coupling Efficiency Refer to the troubleshooting steps for "Low Coupling Efficiency After Addition of Spacer C3". If the coupling of the C3 spacer is inefficient, a portion of the growing chains will not have the spacer added.
Inefficient Capping The capping step is crucial for blocking any unreacted 5'-hydroxyl groups from further chain elongation. Ensure that your capping reagents (Cap A and Cap B) are fresh and active. An inefficient capping step will lead to the formation of deletion mutations.

Data Presentation

Impact of Coupling Efficiency on Final Yield

The overall yield of a full-length oligonucleotide is highly dependent on the coupling efficiency at each step. Even a small decrease in efficiency per cycle can lead to a significant reduction in the final yield, especially for longer oligonucleotides. The following table illustrates the theoretical final yield based on the per-cycle coupling efficiency and the length of the oligonucleotide.

Oligonucleotide Length (n)98% Coupling Efficiency (Yield = 0.98^n)99% Coupling Efficiency (Yield = 0.99^n)99.5% Coupling Efficiency (Yield = 0.995^n)
20-mer66.8%81.8%90.5%
40-mer44.6%66.9%81.8%
60-mer29.8%54.7%74.0%
80-mer19.9%44.8%66.9%
100-mer13.3%36.6%60.6%

As shown in the table, maintaining a high coupling efficiency (ideally >99%) is critical for obtaining a good yield of the desired full-length product.

Experimental Protocols

Protocol 1: Standard Synthesis Cycle for Incorporation of this compound

This protocol outlines the standard steps for one cycle of phosphoramidite addition on an automated DNA synthesizer.

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound oligonucleotide chain by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[16][17]

  • Coupling: The Spacer C3 phosphoramidite, dissolved in anhydrous acetonitrile, is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[16][17]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.[16][18]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).[16][19]

These four steps are repeated for each subsequent nucleotide or modifier to be added to the sequence.

Protocol 2: Standard Deprotection and Cleavage

This protocol describes the final cleavage and deprotection of the synthesized oligonucleotide.

  • Cleavage from Support: The solid support with the synthesized oligonucleotide is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the ester linkage holding the oligonucleotide to the support.

  • Deprotection of Bases: The ammonium hydroxide solution containing the cleaved oligonucleotide is heated at 55°C for 8-12 hours. This removes the protecting groups from the exocyclic amines of the DNA bases (benzoyl for dA and dC, isobutyryl for dG).[13]

  • Evaporation: The ammonium hydroxide solution is evaporated to dryness using a centrifugal evaporator.

  • Resuspension: The deprotected oligonucleotide pellet is resuspended in a suitable buffer (e.g., sterile water or TE buffer).

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Add Spacer C3 Phosphoramidite & Activator Capping 3. Capping Coupling->Capping Block Unreacted Sites Oxidation 4. Oxidation Capping->Oxidation Stabilize Linkage Oxidation->Deblocking Repeat Cycle Cleavage Cleavage from Support Oxidation->Cleavage Final Cycle Complete Start Start Synthesis (Solid Support) Start->Deblocking Deprotection Deprotection of Bases Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification QC Quality Control (MS, HPLC) Purification->QC Final_Product Final Oligonucleotide QC->Final_Product

Caption: Workflow for oligonucleotide synthesis incorporating Spacer C3.

Troubleshooting_Flowchart Start Problem Encountered During Oligonucleotide Synthesis Low_Yield Low Overall Yield? Start->Low_Yield Low_Coupling Low Coupling Efficiency at Spacer C3 Addition? Low_Yield->Low_Coupling Yes Incomplete_Deprotection Incomplete Deprotection? Low_Yield->Incomplete_Deprotection No Check_Moisture Check for Moisture in Reagents and Lines Low_Coupling->Check_Moisture Check_Reagents Use Fresh Deprotection Reagents Incomplete_Deprotection->Check_Reagents Yes Solution Problem Resolved Incomplete_Deprotection->Solution No Check_Amidite Use Fresh Spacer C3 Phosphoramidite Solution Check_Moisture->Check_Amidite Check_Activator Verify Activator Concentration and Freshness Check_Amidite->Check_Activator Check_Activator->Solution Check_Conditions Verify Deprotection Time and Temperature Check_Reagents->Check_Conditions Check_Conditions->Solution

Caption: Troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: C3 Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of C3 modified oligonucleotides.

Frequently Asked Questions (FAQs)

What are C3 modifiers in oligonucleotide synthesis?

C3 modifiers are chemical moieties that introduce a three-carbon propyl spacer into an oligonucleotide.[1] They can be incorporated at the 5' end, 3' end, or internally within the sequence. Common C3 modifiers include C3 spacers, which can be used to add distance between the oligonucleotide and another molecule, and 3'-amino-modifiers with a C3 linker, which introduce a primary amine for subsequent conjugation of labels or other molecules.[2][3]

What are the common challenges that lead to low yield of C3 modified oligos?

Low yields in C3 modified oligonucleotide synthesis can stem from several factors:

  • Inefficient Coupling: The phosphoramidite (B1245037) chemistry used to add each nucleotide and modifier is not 100% efficient.[4] Modified phosphoramidites, in particular, may have lower coupling efficiencies.[5]

  • Suboptimal Cleavage and Deprotection: Incomplete removal of protecting groups from the oligonucleotide after synthesis can lead to a lower yield of the desired final product.[6] Some modifiers may require specific, milder deprotection conditions to avoid degradation.[7]

  • Purification Losses: A significant portion of the synthesized product can be lost during purification.[5][8] The choice of purification method and its optimization are critical for maximizing the final yield.

What is a realistic final yield to expect for a C3 modified oligonucleotide?

The final yield is highly dependent on the length of the oligonucleotide, the scale of the synthesis, the coupling efficiency, and the purification method. A synthesis of a 30-mer with an average coupling efficiency of 99% would theoretically yield 75% of the full-length product before purification.[5] However, with the addition of modifiers that may have lower coupling efficiencies and subsequent purification steps, the final yield can be significantly lower.[5] For instance, after purification, it's not uncommon to lose 25-50% of the product.[5]

Which purification method is recommended for C3 modified oligonucleotides?

For many modified oligonucleotides, including those with C3 modifications, High-Performance Liquid Chromatography (HPLC) is the recommended purification method.[9] Reverse-Phase HPLC (RP-HPLC) is particularly effective for separating the desired full-length product from shorter, failed sequences, especially when the modification imparts some hydrophobicity.[9][10]

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of C3 modified oligonucleotides and provides potential solutions.

Issue 1: Low Overall Yield of the Final Product

Question: My final yield of purified C3 modified oligonucleotide is very low. What are the potential causes and how can I troubleshoot this?

Answer: Low overall yield is a common problem that can be attributed to issues in the synthesis, deprotection, or purification steps. A systematic approach is needed to identify the root cause.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Overall Yield check_synthesis Analyze Crude Product Pre-Purification (HPLC or PAGE) start->check_synthesis synthesis_ok Crude product shows high proportion of full-length oligo check_synthesis->synthesis_ok Good synthesis_bad Crude product shows low proportion of full-length oligo check_synthesis->synthesis_bad Poor troubleshoot_purification Troubleshoot Purification synthesis_ok->troubleshoot_purification troubleshoot_synthesis Troubleshoot Synthesis synthesis_bad->troubleshoot_synthesis optimize_purification Optimize purification protocol (e.g., gradient, column) Consider alternative purification method troubleshoot_purification->optimize_purification review_synthesis_params Review synthesis parameters (coupling times, reagent quality) Check for issues with deprotection troubleshoot_synthesis->review_synthesis_params

Caption: A flowchart for troubleshooting low yields of C3 modified oligonucleotides.

Issue 2: Inefficient Coupling

Question: How can I determine if the coupling efficiency is low, and what steps can I take to improve it?

Answer: Low coupling efficiency is a primary cause of low yield, especially for longer oligonucleotides.[11] Even a small decrease in coupling efficiency per step results in a significant reduction in the final amount of full-length product.[5]

Potential Causes and Solutions:

  • Moisture in Reagents: Water is a major inhibitor of the coupling reaction.[11]

    • Solution: Use anhydrous acetonitrile (B52724) for all solutions and ensure phosphoramidites are dry.[11] Store reagents under an inert atmosphere (e.g., argon).

  • Poor Quality Phosphoramidites or Activator: The quality of the C3 phosphoramidite and the activator (e.g., tetrazole) is crucial.[12] Impurities in phosphoramidites can terminate the growing oligonucleotide chain.[13]

    • Solution: Use fresh, high-quality reagents from a reputable supplier.[12]

  • Insufficient Coupling Time: Modified phosphoramidites can be bulkier and may require longer coupling times to react completely.

    • Solution: Increase the coupling time for the C3 modifier step. In some cases, a "double coupling" step, where the coupling reaction is performed twice before moving to the next step, can significantly improve efficiency.

Data Presentation: Impact of Coupling Efficiency on Theoretical Yield

Oligonucleotide Length99.5% Coupling Efficiency98.5% Coupling Efficiency
20-mer~90%~71%
40-mer~82%~51%
60-mer~74%~37%
80-mer~67%~27%
Theoretical yield of full-length product calculated as (Coupling Efficiency)^(Number of couplings)
Issue 3: Incomplete Deprotection

Question: I suspect incomplete deprotection of my C3 modified oligo. What are the signs, and what deprotection strategy should I use?

Answer: Incomplete deprotection leaves residual protecting groups on the bases or the C3 modifier itself, leading to a heterogeneous product and reduced yield of the desired molecule. The choice of deprotection strategy depends on the protecting groups used for the nucleobases and the C3 modifier.

Common Protecting Groups for 3'-Amino-Modifiers and Deprotection Conditions:

Protecting GroupCommon Deprotection ReagentTypical ConditionsNotes
FmocDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Varies by protocolCan be removed on the solid support for subsequent solid-phase conjugation.[14] Prone to premature removal and capping if not handled correctly.[15]
Phthalimide (PT)Ammonium (B1175870) Hydroxide (B78521) or AMAOvernight at 55°C (Ammonium Hydroxide); 10 min at 65°C (AMA)[2]Very stable during synthesis, avoiding issues with premature removal and capping.[16]

AMA is a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427).[1]

Troubleshooting Deprotection:

  • Use Fresh Reagents: Deprotection solutions like ammonium hydroxide can lose strength over time.[1] Always use fresh deprotection reagents.

  • Optimize Time and Temperature: Ensure that the deprotection time and temperature are appropriate for the specific protecting groups on your oligonucleotide.[1] For PT-protected amino-modifiers, a longer incubation or higher temperature may be necessary for complete removal.[2]

  • Consider a Milder Deprotection Strategy: If your oligo contains sensitive modifications in addition to the C3 modifier, a milder deprotection strategy, such as using potassium carbonate in methanol, may be required.[6]

Issue 4: Difficulty in Purification

Question: I am having trouble purifying my C3 modified oligonucleotide using RP-HPLC, resulting in low purity and yield. What can I do to improve this?

Answer: RP-HPLC is a powerful technique, but it requires optimization for each specific oligonucleotide.

Potential Causes and Solutions:

  • Poor Resolution: The full-length product may not be well-separated from failure sequences.

    • Solution: Optimize the HPLC gradient. A shallower gradient of the organic solvent (e.g., acetonitrile) can improve the separation of species with similar hydrophobicity.[17] Increasing the column temperature (e.g., to 60°C) can also enhance resolution.[18]

  • Co-elution with Failure Sequences: Sometimes, the modification can cause the full-length product to elute with shorter, truncated sequences.[5]

    • Solution: If using a DMT-on purification strategy, ensure the DMT group is quantitatively removed from the collected fraction. For 3'-modified oligos, DMT-on purification can make the oligo very hydrophobic, potentially causing solubility issues.[]

  • Loss of Product: The product may be irreversibly binding to the column or being lost during post-purification workup (e.g., desalting).

    • Solution: Ensure the correct column chemistry is being used (e.g., C8 or C18).[17] After collecting the HPLC fractions, ensure proper desalting and lyophilization to recover the final product.

Data Presentation: Typical Purification Yields

Purification MethodTypical PurityTypical YieldBest For
Desalting>80%HighShort oligos (<35 bases) for non-critical applications like PCR.[6][9]
Cartridge Purification>85%ModerateDMT-on purification of oligos up to 50 bases.[10]
RP-HPLC>90%Moderate-LowModified oligos, high purity applications.[10]
PAGE>95%LowLong oligos or when very high purity is required.[9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 3'-C3-Amino-Modifier Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide with a 3'-C3-amino-modifier on an automated DNA synthesizer using phosphoramidite chemistry.

Oligonucleotide Synthesis Cycle

Synthesis_Cycle start Start with 3'-C3-Amino-Modifier CPG Support deblock 1. Deblocking (Removal of 5'-DMT group) start->deblock couple 2. Coupling (Addition of next phosphoramidite) deblock->couple cap 3. Capping (Blocking of unreacted 5'-OH groups) couple->cap oxidize 4. Oxidation (Stabilization of phosphate (B84403) linkage) cap->oxidize repeat Repeat for each nucleotide in the sequence oxidize->repeat repeat->deblock Next cycle end Final Deblocking (Optional, for DMT-off) repeat->end Final cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.[4]

Methodology:

  • Support: Start with a solid support, such as Controlled Pore Glass (CPG), functionalized with the 3'-PT-Amino-Modifier C3.[14][16]

  • Reagents: Ensure all phosphoramidites, activator, capping, oxidizing, and deblocking solutions are fresh and anhydrous.[12]

  • Synthesis Cycle: a. Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound modifier using a mild acid (e.g., trichloroacetic acid).[4] b. Coupling: Add the first nucleoside phosphoramidite along with an activator (e.g., tetrazole) to couple it to the free 5'-hydroxyl group. c. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.[4] d. Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester using an iodine solution.[4]

  • Repeat: Repeat the four-step cycle for each subsequent nucleotide in the sequence.

  • Final Deblocking: After the final nucleotide is added, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 2: Cleavage and Deprotection

This protocol describes the removal of the oligonucleotide from the solid support and the removal of all protecting groups.

Cleavage and Deprotection Workflow

Cleavage_Deprotection start Oligo on CPG support post-synthesis cleavage Add deprotection solution (e.g., AMA) to CPG start->cleavage incubation Incubate at specified temperature and time (e.g., 65°C for 10 min for PT group) cleavage->incubation elution Transfer supernatant containing oligo to a new tube incubation->elution evaporation Evaporate to dryness elution->evaporation resuspension Resuspend crude oligo in water or buffer for purification evaporation->resuspension end Crude Oligo Ready for Purification resuspension->end

Caption: General workflow for the cleavage and deprotection of synthetic oligonucleotides.

Methodology:

  • Transfer the CPG support with the synthesized oligonucleotide to a clean vial.

  • Add the appropriate deprotection solution. For a 3'-PT-Amino-Modifier C3, a mixture of aqueous ammonium hydroxide and methylamine (AMA) is effective.[2]

  • Seal the vial tightly and incubate at the recommended temperature and duration. For a PT group with AMA, 10 minutes at 65°C is typically sufficient.[2]

  • After incubation, allow the vial to cool to room temperature.

  • Carefully transfer the supernatant, which contains the cleaved and deprotected oligonucleotide, to a new tube.

  • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

  • Resuspend the resulting crude oligonucleotide pellet in an appropriate buffer (e.g., sterile water or HPLC buffer A) for purification.

Protocol 3: RP-HPLC Purification

This protocol provides a general method for the purification of a C3 modified oligonucleotide using Reverse-Phase HPLC.

RP-HPLC Purification Workflow

HPLC_Purification start Resuspended Crude Oligo injection Inject sample onto equilibrated RP-HPLC column start->injection gradient_elution Run gradient elution (e.g., increasing Acetonitrile in TEAA buffer) injection->gradient_elution detection Monitor elution at 260 nm gradient_elution->detection collection Collect fractions corresponding to the main product peak detection->collection pooling Pool pure fractions collection->pooling desalting Desalt pooled fractions (e.g., using a desalting column) pooling->desalting lyophilization Lyophilize to obtain pure oligo powder desalting->lyophilization end Purified C3 Modified Oligo lyophilization->end

Caption: A step-by-step workflow for the RP-HPLC purification of oligonucleotides.

Methodology:

  • System Preparation:

    • Column: Use a suitable RP-HPLC column (e.g., C8 or C18).

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.[18]

    • Mobile Phase B: Acetonitrile.

    • Equilibrate the column with a low percentage of Mobile Phase B.

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

  • Injection and Elution:

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 50% B over 30 minutes. The optimal gradient will need to be determined empirically.

    • Monitor the column effluent using a UV detector at 260 nm.[18]

  • Fraction Collection: Collect the fractions corresponding to the major peak, which should be the full-length product.

  • Post-Purification:

    • Pool the collected fractions.

    • Remove the volatile TEAA buffer and acetonitrile by lyophilization.

    • Perform a desalting step to remove any remaining salts.

    • Lyophilize the desalted solution to obtain the final purified oligonucleotide as a dry powder.

References

Technical Support Center: Spacer Phosphoramidite C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Spacer Phosphoramidite (B1245037) C3. It includes frequently asked questions and troubleshooting guides to ensure the stability and optimal performance of this reagent in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Spacer Phosphoramidite C3 and what are its primary applications?

A1: this compound is a reagent used in solid-phase oligonucleotide synthesis to introduce a three-carbon spacer arm within or at the 5'-end of a DNA or RNA sequence.[1][2][3] Its main applications include:

  • Creating distance: It separates functional groups, such as fluorescent dyes or quenchers, from the oligonucleotide to minimize steric hindrance or quenching effects.[3][4]

  • Mimicking natural structures: The C3 spacer can simulate the three-carbon spacing between the 3'- and 5'-hydroxyls of a sugar unit.[3][4]

  • Blocking enzymatic activity: When incorporated at the 3'-end, it can act as a blocker for exonucleases and polymerases.[4][5]

  • Introducing flexibility: Multiple additions of the C3 spacer can create longer, flexible arms for various applications.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary for the dry product and when it is in solution.

Q3: How long is this compound stable once dissolved in acetonitrile (B52724)?

A3: When dissolved in anhydrous acetonitrile, this compound is stable for approximately 2-3 days when stored under an inert atmosphere on a synthesizer.[5][6] For longer-term storage of solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months, under a nitrogen atmosphere.[7]

Q4: Does the use of this compound require modifications to standard oligonucleotide synthesis protocols?

A4: No, the use of this compound does not necessitate changes to the standard coupling or deprotection methods recommended by the oligonucleotide synthesizer manufacturer.[5][6]

Q5: What is the primary cause of this compound degradation in solution?

A5: The primary cause of degradation for all phosphoramidites, including Spacer C3, is hydrolysis due to the presence of water in the acetonitrile diluent.[8][9][10] Oxidation is another potential degradation pathway. It is imperative to use anhydrous acetonitrile (water content < 30 ppm, preferably < 10 ppm) for dissolution.[10][11]

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormTemperatureDurationAtmosphereReference(s)
Dry Powder-10°C to -30°CLong-termDry[5][6]
In Anhydrous AcetonitrileRoom Temperature (on synthesizer)2-3 daysInert Gas (e.g., Argon)[5][6]
In Anhydrous Acetonitrile-20°CUp to 1 monthNitrogen[7]
In Anhydrous Acetonitrile-80°CUp to 6 monthsNitrogen[7]
Table 2: Stability of Phosphoramidites in Acetonitrile Solution

Note: The following data is for standard deoxyribonucleoside phosphoramidites and serves as a general guideline. The stability of this compound is expected to be comparable or better, as it lacks a nucleobase susceptible to degradation.

Phosphoramidite TypePurity Reduction (after 5 weeks at room temp.)Primary Degradation PathwayReference(s)
T, dC~2%Hydrolysis[8][9]
dA~6%Hydrolysis[8][9]
dG~39%Hydrolysis[8][9]
Spacer C3 Generally stable for 2-3 days on synthesizer Hydrolysis, Oxidation [5][6]

Troubleshooting Guide

Problem: Low Coupling Efficiency When Using this compound

Low coupling efficiency results in a higher proportion of truncated sequences, reducing the yield of the desired full-length oligonucleotide. If you observe a drop in trityl signal intensity after the C3 spacer addition, consider the following potential causes and solutions.

Q: Could the this compound have degraded?

A: Yes, this is a common cause.

  • Check the age of the solution: Has the phosphoramidite solution been on the synthesizer for more than 3 days? If so, it is advisable to prepare a fresh solution.[5][6]

  • Verify storage conditions: Was the dissolved phosphoramidite stored correctly (e.g., at -20°C under nitrogen) if not in immediate use?[7]

  • Assess purity: If you suspect degradation, you can assess the purity of the phosphoramidite solution using HPLC or ³¹P NMR as detailed in the protocols below. The presence of hydrolysis or oxidation products will confirm degradation.[12][13]

Q: Is the solvent quality affecting the reaction?

A: Absolutely. The presence of moisture is highly detrimental.

  • Confirm anhydrous conditions: Ensure that the acetonitrile used to dissolve the phosphoramidite has a very low water content (<30 ppm).[11] Using a fresh bottle of anhydrous solvent is recommended.

  • Proper handling: Use dry syringes and techniques that minimize exposure to atmospheric moisture when preparing and transferring the solution.[10] Consider adding molecular sieves to the dissolved amidite to remove any residual water.[11]

Q: Could there be an issue with the synthesis instrument or reagents?

A: Yes, systemic issues can mimic problems with a specific reagent.

  • Activator: Ensure the activator solution is fresh and at the correct concentration. Degraded activator can lead to poor coupling.

  • Fluidics: Check for leaks or blockages in the synthesizer's fluidics system that might prevent the correct volume of phosphoramidite or activator from reaching the synthesis column.

  • General Reagent Quality: Confirm that other reagents, such as the capping and oxidizing solutions, are of good quality and have not expired.

Q: Are there any specific issues related to the physical properties of Spacer C3?

A: this compound is often supplied as a viscous oil, which can present handling challenges.

  • Complete Dissolution: Ensure the phosphoramidite is completely dissolved in the acetonitrile. Incomplete dissolution can take 5 to 10 minutes of occasional swirling.[10][14] The presence of wavy lines in the solution indicates it is not yet homogenous.

  • Accurate Concentration: Incomplete dissolution can lead to a lower effective concentration of the phosphoramidite, resulting in lower coupling efficiency.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_synthesis Oligonucleotide Synthesis cluster_qc Quality Control start Start: Obtain Dry Spacer Phosphoramidite C3 dissolve Dissolve in Anhydrous Acetonitrile (<30 ppm H2O) start->dissolve vortex Vortex/Swirl until Homogenous (5-10 min) dissolve->vortex stability_check Assess Stability/Purity (HPLC or ³¹P NMR) dissolve->stability_check If purity is suspect dry Optional: Add Molecular Sieves (3Å) and stand vortex->dry place Place Solution on Synthesizer dry->place couple Perform Coupling Step (Standard Protocol) place->couple monitor Monitor Trityl Signal for Coupling Efficiency couple->monitor monitor->stability_check If efficiency is low

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_workflow start Low Coupling Efficiency Observed with Spacer C3 q1 Is the phosphoramidite solution >3 days old? start->q1 a1_yes Prepare Fresh Solution q1->a1_yes Yes q2 Was anhydrous acetonitrile (<30 ppm H2O) used? q1->q2 No a2_no Use Fresh, High-Quality Anhydrous Acetonitrile q2->a2_no No q3 Is the phosphoramidite fully dissolved? q2->q3 Yes a3_no Ensure complete dissolution (swirl for 5-10 min) q3->a3_no No q4 Are other reagents (e.g., activator) fresh? q3->q4 Yes a4_no Replace Expired or Degraded Reagents q4->a4_no No end_node Check Synthesizer Fluidics and Calibration q4->end_node Yes

Caption: Troubleshooting decision tree for low coupling efficiency.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Oligonucleotide Synthesis

Objective: To correctly prepare a this compound solution for use in an automated oligonucleotide synthesizer, minimizing the risk of degradation.

Materials:

  • This compound (stored at -20°C)

  • Anhydrous acetonitrile (ACN), synthesis grade (water content < 30 ppm)

  • Syringe, dried or disposable

  • Appropriate vial for the synthesizer

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Using a dry syringe, transfer the required volume of anhydrous acetonitrile into the phosphoramidite vial. A common concentration is 0.1 M.

  • Seal the vial immediately.

  • Gently swirl or vortex the vial to dissolve the phosphoramidite. As it can be a viscous oil, this may take 5-10 minutes. Ensure the solution is completely homogenous before use.[10][14]

  • If not for immediate use, flush the vial with an inert gas before sealing and store at -20°C.

  • Place the prepared vial on the designated port of the oligonucleotide synthesizer.

Protocol 2: Assessment of this compound Purity by HPLC

Objective: To determine the purity of this compound and identify the presence of degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound solution (prepared in acetonitrile)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Sample vials

Methodology:

  • Sample Preparation: Prepare a sample of the this compound at a concentration of approximately 1.0 mg/mL in acetonitrile.[13]

  • Chromatographic Conditions:

    • Column: C18, maintained at ambient temperature.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing it over time to elute the compound and its impurities. An example gradient is 5% to 95% B over 20 minutes.

  • Injection and Analysis:

    • Inject 5-10 µL of the prepared sample.

    • The pure this compound will typically appear as a major peak (or a doublet representing the two diastereomers at the phosphorus center).[13][15]

    • Degradation products, such as the hydrolyzed H-phosphonate, will appear as separate, more polar peaks that elute earlier than the main peak.

  • Purity Calculation: Calculate the purity by determining the area percentage of the main peak(s) relative to the total area of all peaks in the chromatogram.

Protocol 3: Assessment of this compound Purity by ³¹P NMR

Objective: To assess the purity of this compound and quantify phosphorus-containing impurities using Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN)

  • NMR spectrometer equipped with a phosphorus probe

  • NMR tubes

Methodology:

  • Sample Preparation: Prepare a sample by dissolving ~30 mg of the this compound in ~0.6 mL of the deuterated solvent in an NMR tube.

  • Spectrometer Setup:

    • Tune the spectrometer to the ³¹P frequency.

    • Use a proton-decoupled pulse sequence to obtain singlet peaks for each phosphorus environment.[12][13]

  • Data Acquisition: Acquire the ³¹P NMR spectrum.

  • Spectral Analysis:

    • The pure phosphoramidite (P(III) species) will show a characteristic signal in the region of 140-155 ppm.[12]

    • Oxidized impurities (P(V) species), such as the corresponding phosphate (B84403) triester, will appear in the region of -25 to 10 ppm.[13][16]

    • Hydrolyzed impurities, such as H-phosphonates, will also appear in the P(V) region.

  • Purity Calculation: The purity can be estimated by integrating the P(III) signal and the signals corresponding to P(V) impurities. The percentage of P(III) content reflects the purity of the phosphoramidite.

References

Minimizing distortion of sugar-phosphate backbone with C3 spacer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of C3 spacers in oligonucleotides. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is a C3 spacer and where can it be incorporated into an oligonucleotide?

A C3 spacer is a short, flexible three-carbon chain (propyl spacer) that can be incorporated into an oligonucleotide during chemical synthesis.[1][2][3] It can be placed at the 5'-terminus, 3'-terminus, or internally within the sequence.[2][4] Multiple C3 spacers can be added consecutively to create a longer spacer arm.[2][5][6]

Q2: Does a C3 spacer minimize distortion of the sugar-phosphate backbone?

This is a common misconception. The flexible alkyl chain of the C3 spacer actually introduces flexibility and can disrupt, or distort, the natural sugar-phosphate backbone.[7] For applications requiring a mimic of an abasic site with minimal backbone distortion, a dSpacer (abasic furan) is a more suitable alternative as it integrates more naturally into the backbone structure.

Q3: What are the primary applications of a C3 spacer in oligonucleotides?

The primary applications of a C3 spacer include:

  • Blocking Polymerase Extension: When placed at the 3'-end of an oligonucleotide, the C3 spacer effectively prevents extension by DNA polymerases, making it useful for probes in qPCR and other applications where the oligo should not act as a primer.[1][8][9][10]

  • Preventing Ligation: The 3'-C3 spacer also inhibits ligation.[10]

  • Nuclease Resistance: It can provide some resistance to 3'-exonucleases.[8]

  • Creating a Spacer Arm: C3 spacers can be used to distance functional groups, such as fluorophores or other labels, from the oligonucleotide to reduce steric hindrance or quenching effects.[4][6][11]

  • Mimicking Abasic Sites: While dSpacers are more ideal, C3 spacers have been used to mimic abasic sites in some studies.[2][5]

Q4: How does a C3 spacer compare to other spacers like Spacer 9, Spacer 18, and dSpacer?

  • Hydrophobicity: C3 spacers are hydrophobic (aliphatic), in contrast to polyethylene (B3416737) glycol (PEG)-based spacers like Spacer 9 (triethylene glycol) and Spacer 18 (hexaethylene glycol), which are more hydrophilic.[3][12] The choice between a hydrophobic and hydrophilic spacer depends on the specific application, such as post-synthesis labeling reactions where a hydrophilic spacer might improve coupling efficiency in aqueous solutions.[12]

  • Backbone Distortion: As mentioned, C3 spacers introduce flexibility and can distort the backbone. dSpacers are designed to mimic an abasic site with less disruption to the backbone's natural conformation.

  • Length: C3 spacers are among the shorter spacers. For applications requiring a longer distance, multiple C3 spacers can be added, or longer spacers like C6, C12, or the hydrophilic Spacer 9 and Spacer 18 can be used.[3][4]

Troubleshooting Guides

Issue 1: Incomplete Blocking of Polymerase Extension in PCR

Q: I'm using a 3'-C3 spacer-modified probe in my PCR, but I'm still observing non-specific amplification or primer-dimer formation. Why isn't the C3 spacer working?

A: While a 3'-C3 spacer is generally effective at blocking polymerase extension, incomplete blocking can occur under certain conditions. Here are some potential causes and solutions:[9]

  • Polymerase Characteristics: Some DNA polymerases may have low-level terminal transferase activity or be less sensitive to the presence of the C3 spacer.[9] Consider trying a different DNA polymerase, preferably one with no terminal transferase activity and strong proofreading capabilities.

  • Insufficient Steric Hindrance: A single C3 spacer might not provide enough of a block for certain polymerases or under specific reaction conditions.[9] If possible, consider ordering a custom oligonucleotide with multiple C3 spacers at the 3'-end to increase the steric hindrance.[9]

  • Reaction Conditions: The efficiency of the C3 spacer can be influenced by your PCR parameters.[9]

    • Annealing Temperature: Optimize your annealing temperature. If it's too low, it might promote non-specific binding and give the polymerase more opportunity to bypass the block.

    • Magnesium Concentration: High concentrations of Mg²⁺ can sometimes reduce the fidelity of the polymerase and may contribute to bypass of the C3 spacer. Try titrating your Mg²⁺ concentration to the lowest effective level.

    • Primer Concentration: High primer concentrations can increase the likelihood of primer-dimer formation. Ensure you are using the recommended primer concentrations.

  • Oligonucleotide Quality: Ensure the quality of your C3 spacer-modified oligonucleotide. Incomplete synthesis or degradation can lead to a population of oligos without the 3'-C3 modification. High-performance liquid chromatography (HPLC) purification is strongly recommended for modified oligonucleotides to ensure high purity.[2][6]

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Incomplete PCR Blocking with 3'-C3 Spacer cause1 Polymerase Characteristics start->cause1 cause2 Insufficient Steric Hindrance start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 Poor Oligo Quality start->cause4 solution1 Switch DNA Polymerase cause1->solution1 solution2 Increase Steric Block (e.g., multiple C3 spacers) cause2->solution2 solution3 Optimize PCR Conditions (Annealing Temp, [Mg2+]) cause3->solution3 solution4 Verify Oligo Purity (HPLC Purification) cause4->solution4

Troubleshooting workflow for incomplete PCR blocking.
Issue 2: Unexpected Results in Hybridization Assays

Q: My hybridization assay results are inconsistent when using a C3 spacer-modified probe. Could the spacer be affecting hybridization?

A: Yes, the C3 spacer can influence hybridization kinetics and duplex stability.

  • Backbone Flexibility: The increased flexibility from the C3 spacer can lead to conformational changes that may slightly alter the hybridization properties compared to an unmodified oligonucleotide.

  • Hydrophobicity: The hydrophobic nature of the C3 spacer can be a factor, especially if your assay involves interfaces or surfaces.

  • Melting Temperature (Tm): While the effect is generally small, the addition of a non-nucleosidic spacer can influence the melting temperature of the duplex. This effect is context-dependent and not easily predicted without empirical data. It is advisable to experimentally determine the Tm of your modified oligo duplex.

Quantitative Data Summary

There is limited publicly available, systematic quantitative data on the precise impact of a single C3 spacer on the melting temperature (Tm) of a DNA duplex. The effect is generally considered to be small and sequence-dependent. However, the following table summarizes the qualitative and comparative properties of C3 spacers.

PropertyC3 SpacerdSpacerSpacer 9 (PEG)
Backbone Distortion Introduces flexibility, can distort backboneMinimal distortion, mimics abasic siteIntroduces high flexibility
Hydrophilicity HydrophobicModerately hydrophilicHydrophilic
Primary Use Case 3'-blocking, creating short spacer armsMimicking abasic sitesCreating longer, flexible, hydrophilic arms
Effect on Tm Generally small, sequence-dependent decreaseGenerally a small decreaseCan have a variable effect depending on use

Experimental Protocols

Protocol 1: Synthesis and Purification of C3 Spacer-Modified Oligonucleotides

This protocol outlines the general steps for synthesizing and purifying an oligonucleotide with a C3 spacer.

1. Synthesis:

  • C3 spacer-modified oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

  • To incorporate a C3 spacer, a C3 spacer phosphoramidite is added at the desired cycle of synthesis (for internal placement) or as the final phosphoramidite for 5'-modification. For 3'-modification, a C3 spacer-modified solid support (CPG) is used.

2. Deprotection and Cleavage:

  • Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases are removed. This is typically achieved by incubation with ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours.

3. Purification (HPLC Recommended):

  • High-performance liquid chromatography (HPLC) is strongly recommended for purifying modified oligonucleotides to ensure the removal of failure sequences (truncated oligos) and other impurities.[2][6] Reversed-phase HPLC is often used.

    • Column: A C8 or C18 reversed-phase column is suitable.

    • Mobile Phase A: An aqueous buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylammonium bicarbonate.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. The hydrophobic C3 spacer may slightly increase the retention time compared to an unmodified oligo of the same length.

    • Detection: UV absorbance at 260 nm.

  • Collect the fractions containing the full-length product.

  • Desalt the purified oligonucleotide using a method such as ethanol (B145695) precipitation or a desalting column to remove the HPLC buffer salts.

Protocol 2: Analysis of Conformational Changes by Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to assess the overall secondary structure of an oligonucleotide and to detect conformational changes upon incorporation of a C3 spacer.

1. Sample Preparation:

  • Dissolve the HPLC-purified, lyophilized oligonucleotide in a suitable buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, pH 7.2).

  • Determine the concentration of the oligonucleotide accurately using UV-Vis spectroscopy at 260 nm.

  • Prepare samples of both the C3 spacer-modified oligonucleotide and its corresponding unmodified counterpart at the same concentration (e.g., 4 µM).

2. Data Acquisition:

  • Use a CD spectropolarimeter.

  • Set the wavelength range to scan from approximately 320 nm to 200 nm.

  • Use a quartz cuvette with a suitable path length (e.g., 1 mm).

  • Maintain a constant temperature using a Peltier temperature controller (e.g., 20°C).

  • Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.

  • Average multiple scans (e.g., 3-5) for each sample to improve the signal-to-noise ratio.

3. Data Analysis and Interpretation:

  • The CD spectrum of a standard B-form DNA duplex shows a positive band around 275 nm and a negative band around 245 nm.

  • Compare the spectrum of the C3 spacer-modified oligonucleotide to the unmodified control.

  • A change in the peak positions or intensities may indicate a conformational change due to the C3 spacer. The increased flexibility from the C3 spacer might lead to subtle changes in the CD spectrum.

Protocol 3: Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the structure and dynamics of oligonucleotides.

1. Sample Preparation:

  • Dissolve a sufficient amount of HPLC-purified, lyophilized oligonucleotide (typically 0.1-0.5 µmol) in an NMR buffer (e.g., 25 mM sodium phosphate in D₂O, pH 7.1).[1] The final concentration should be in the range of 0.1 to 1 mM.

  • Add an internal standard, such as TSP (trimethylsilylpropanoic acid), for chemical shift referencing.[1]

  • Transfer the sample to a high-quality NMR tube.

2. Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Acquire a suite of 1D and 2D NMR experiments. Common experiments for oligonucleotide analysis include:

    • 1D ¹H: Provides a general overview of the proton signals.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining the 3D structure.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons that are spin-coupled within the same sugar ring.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • ¹H-³¹P Correlation Spectra: To probe the phosphate backbone.

3. Data Processing and Interpretation:

  • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

  • Assign the resonances to specific protons in the oligonucleotide sequence.

  • The presence of the C3 spacer will introduce new signals in the aliphatic region of the ¹H spectrum. The flexibility of the spacer may lead to broader signals or multiple conformations in slow exchange on the NMR timescale.

  • Analyze the NOE contacts and coupling constants to determine the conformation of the sugar-phosphate backbone in the vicinity of the C3 spacer and to assess any structural perturbations.

Mandatory Visualizations

G cluster_oligo Oligonucleotide Backbone p1 5'-Phosphate s1 Sugar p1->s1 b1 Base s1->b1 p2 Phosphate s1->p2 s2 Sugar p2->s2 b2 Base s2->b2 c3 C3 Spacer s2->c3 replaces phosphate-sugar link p3 Phosphate c3->p3 s3 Sugar p3->s3 b3 Base s3->b3 p4 3'-Hydroxyl s3->p4

Internal C3 spacer in an oligonucleotide backbone.

G unmodified Unmodified DNA Backbone (Relatively Rigid) modified C3 Spacer Modified Backbone (Increased Flexibility) unmodified->modified Incorporation of C3 Spacer distortion Introduces a flexible 'kink' or point of rotation, altering the regular helical structure. modified->distortion

Conceptual diagram of C3 spacer-induced backbone flexibility.

References

Technical Support Center: Troubleshooting Nuclease Digestion of 3'-C3 Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the nuclease digestion of oligonucleotides containing a 3'-C3 spacer modification.

Frequently Asked Questions (FAQs)

Q1: What is a 3'-C3 spacer modification and what is its primary purpose?

A 3'-C3 spacer is a three-carbon chain attached to the terminal 3'-hydroxyl group of an oligonucleotide.[1] This modification is primarily used to block the 3' end of the oligo, which serves two main purposes:

  • Inhibiting Polymerase Extension: It prevents enzymes like DNA polymerases from using the oligonucleotide as a primer.[1]

  • Preventing Nuclease Degradation: It provides resistance against digestion by 3'-exonucleases, which are enzymes that degrade nucleic acids from the 3' end.[1][2][3] This is particularly important for in vivo applications or when working with cell culture, as the majority of nucleolytic activity in serum is from 3' exonucleases.[2]

Q2: My 3'-C3 modified oligo is not being digested by my nuclease. Is this the expected outcome?

Yes, this is often the intended result. The 3'-C3 spacer is designed to act as a blocker, physically hindering 3'-exonucleases from accessing and cleaving the phosphodiester backbone.[1][3] If your goal was to create a nuclease-resistant oligo, then observing no digestion by a 3'-exonuclease indicates the modification is functioning correctly.

Q3: My 3'-C3 modified oligo is being degraded. What are the likely causes?

There are several potential reasons for unexpected degradation:

  • Incorrect Nuclease Type: The C3 spacer is primarily effective against 3'-exonucleases. It will not protect against endonucleases (which cleave within the sequence) or 5'-exonucleases (which degrade from the 5' end).[4]

  • Enzyme Contamination: Your stock of a specific 3'-exonuclease may be contaminated with endonucleases.

  • Oligo Integrity Issues: The oligonucleotide itself may have synthesis-related issues, such as internal nicks, or may have been damaged during handling, providing an internal entry point for nucleases.

  • Sub-optimal Protection: While effective, a C3 spacer alone may not provide complete protection under harsh conditions or prolonged incubation times. For enhanced stability, modifications like phosphorothioate (B77711) (PS) bonds are often used in conjunction with terminal blockers.[2][4]

Q4: How can I verify that my nuclease is active and my reaction conditions are correct?

The most effective method is to run a positive control. Set up a parallel digestion reaction using an identical oligonucleotide that lacks the 3'-C3 modification. If the unmodified oligo is successfully digested while the modified one is not, you can conclude that your enzyme and buffer system are working correctly and the C3 spacer is effectively blocking digestion.[5]

Q5: Are there more robust alternatives to a 3'-C3 spacer for nuclease protection?

Yes. While the C3 spacer is effective for many applications, other modifications can offer enhanced stability.

  • Phosphorothioate (PS) Bonds: Replacing non-bridging oxygen atoms with sulfur in the phosphate (B84403) backbone makes the linkage more resistant to nuclease cleavage.[2][4] Using three to four PS bonds at the 3' and 5' ends is a common strategy to inhibit exonuclease degradation.[2]

  • Inverted Deoxythymidine (dT): Placing an inverted dT at the 3' end creates a 3'-3' linkage that is a robust block against 3'-exonucleases and polymerases.[2]

  • 2'-O-Methyl (2'OMe) RNA bases: Incorporating these modified bases can increase stability against endonucleases.[2]

Visual Guide: Mechanism of Protection

G cluster_0 Unmodified Oligonucleotide cluster_1 3'-C3 Modified Oligonucleotide unmodified_oligo 5'-...NNN-OH-3' digestion Digestion Proceeds unmodified_oligo->digestion Sequential Cleavage exo1 3'-Exonuclease exo1->unmodified_oligo Binds to 3'-OH modified_oligo 5'-...NNN-O-(CH2)3-OH-3' blocked Digestion Blocked modified_oligo->blocked C3 Spacer acts as a physical block exo2 3'-Exonuclease exo2->modified_oligo Cannot bind/ cleave effectively

Caption: Mechanism of 3'-C3 spacer nuclease resistance.

Troubleshooting Guide

Problem: My digestion reaction with a 3'-C3 modified oligo is not working as expected.

Follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow start Start: Unexpected Digestion Result q1 Is the oligo being degraded when it should be protected? start->q1 q2 Is the oligo fully protected when some digestion was expected? q1->q2 No check_nuclease 1. Verify Nuclease Type (Is it a 3'-exonuclease?) q1->check_nuclease Yes run_control 1. Run Positive Control (Unmodified Oligo) q2->run_control Yes q3 Is it the correct type? check_nuclease->q3 wrong_nuclease Result: Protection fails against endonucleases or 5'-exonucleases. q3->wrong_nuclease No check_contamination 2. Check for Endonuclease Contamination q3->check_contamination Yes end_result1 Conclusion: Degradation is due to contaminating activity or wrong enzyme type. wrong_nuclease->end_result1 check_contamination->end_result1 q4 Does the control oligo digest? run_control->q4 c3_works Result: 3'-C3 modification is working as intended. q4->c3_works Yes check_enzyme 2. Troubleshoot Reaction - Check enzyme activity - Verify buffer/temp - Check for inhibitors q4->check_enzyme No end_result2 Conclusion: Reaction failed due to inactive enzyme or suboptimal conditions. check_enzyme->end_result2

Caption: Logical workflow for troubleshooting nuclease digestion assays.

Data Summary: Nuclease Specificity

The effectiveness of the 3'-C3 spacer is entirely dependent on the type of nuclease used. The table below summarizes the expected outcomes.

Nuclease TypeUnmodified Oligo (Control)3'-C3 Modified OligoRationale
3'-Exonuclease Fully DigestedProtected (No/Minimal Digestion)The C3 spacer blocks the enzyme's point of entry at the 3' terminus.
5'-Exonuclease Fully DigestedFully Digested The enzyme degrades from the unmodified 5' end; the 3' modification is irrelevant.
Endonuclease Digested into FragmentsDigested into Fragments The enzyme cleaves at internal sites, bypassing the 3' terminal modification.

Key Experimental Protocols

Protocol 1: 3'-Exonuclease Digestion Assay

This protocol provides a framework for testing the stability of a 3'-C3 modified oligonucleotide against a generic 3'-exonuclease.

1. Materials:

  • 3'-C3 Modified Oligonucleotide (Test)

  • Unmodified Oligonucleotide (Positive Control)

  • Nuclease-free water

  • 3'-Exonuclease (e.g., Exonuclease I) and its corresponding 10X reaction buffer

  • Reaction tubes

  • Heating block or thermal cycler

  • Stop solution (e.g., 95% formamide, 20 mM EDTA)

2. Reaction Setup:

  • Prepare a master mix if running multiple reactions. For a single 20 µL reaction:

    • 10X Reaction Buffer: 2 µL

    • Oligonucleotide (10 µM stock): 2 µL

    • 3'-Exonuclease (1-5 units): 1 µL

    • Nuclease-free water: 15 µL

  • Set up three reactions:

    • Test: With 3'-C3 modified oligo.

    • Positive Control: With unmodified oligo.

    • Negative Control: With 3'-C3 modified oligo, but add water instead of enzyme.

3. Incubation:

  • Mix gently and spin down the contents.

  • Incubate at the enzyme's optimal temperature (e.g., 37°C for Exonuclease I) for 30-60 minutes. Time can be adjusted to test stability.

4. Reaction Termination:

  • Stop the reaction by adding an equal volume (20 µL) of stop solution.

  • Inactivate the enzyme by heating at 80-95°C for 10-20 minutes, as recommended by the enzyme manufacturer.

  • Store samples on ice or at -20°C until analysis.

Protocol 2: Analysis by Polyacrylamide Gel Electrophoresis (PAGE)

This protocol is for visualizing the results of the digestion assay.

1. Materials:

  • Digestion reaction samples from Protocol 1

  • TBE Buffer (Tris/Borate/EDTA)

  • Acrylamide/Bis-acrylamide solution (e.g., 20%)

  • Ammonium persulfate (APS) and TEMED

  • Urea (for denaturing gels)

  • Gel casting equipment and electrophoresis unit

  • DNA loading dye

  • Appropriate molecular weight ladder

  • Staining solution (e.g., SYBR Gold) and imaging system

2. Gel Preparation:

  • Prepare a 15-20% denaturing (with urea) polyacrylamide gel. The high percentage is necessary to resolve small oligonucleotides.

  • Assemble the gel cassette, pour the gel, and allow it to polymerize completely.

3. Sample Preparation and Loading:

  • If not already in a loading buffer, add DNA loading dye to your digested samples, ladder, and controls.

  • Heat the samples at 95°C for 5 minutes to denature, then snap-cool on ice.

  • Load the samples into the wells of the PAGE gel.

4. Electrophoresis:

  • Run the gel in 1X TBE buffer at a constant voltage until the dye front reaches the bottom of the gel.

5. Visualization and Interpretation:

  • Carefully remove the gel and stain it with a fluorescent dye like SYBR Gold.

  • Image the gel using a gel doc system.

  • Expected Results:

    • Negative Control Lane: A single, sharp band corresponding to the full-length modified oligo.

    • Positive Control Lane: No band or a faint smear at the bottom, indicating complete digestion of the unmodified oligo.

    • Test Lane: A single, sharp band identical to the negative control, indicating successful protection by the 3'-C3 modification. If degradation occurred, you will see a smear or faster-migrating bands.

References

Validation & Comparative

A Comparative Guide to Spacer Phosphoramidite C3 and C6 in Oligonucleotide Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chemical modification of oligonucleotides is a critical aspect of designing effective diagnostic and therapeutic tools. Among the various modifications, spacer phosphoramidites are fundamental for introducing a defined space between the oligonucleotide and a functional moiety or between nucleotides themselves. This guide provides an objective comparison of two of the most commonly used aliphatic spacers: the C3 (propyl) and C6 (hexyl) spacers, supported by established principles and experimental methodologies.

Introduction to Spacer Phosphoramidites

Spacer phosphoramidites are building blocks used during solid-phase oligonucleotide synthesis to insert a non-nucleosidic linker into the nucleic acid sequence. These linkers are typically flexible alkyl chains that can be placed at the 5' or 3' terminus, or internally within the sequence. The primary purposes of incorporating a spacer include:

  • Reducing Steric Hindrance: Spacers physically separate bulky modifications (e.g., fluorophores, biotin, or enzymes) from the oligonucleotide, which can facilitate hybridization to a target sequence or interaction with other molecules.[1]

  • Preventing Quenching: In fluorescently labeled probes, such as those used in qPCR, a spacer can increase the distance between a fluorophore and a quencher moiety to modulate signal generation.[2]

  • Blocking Enzymatic Activity: When placed at the 3'-terminus, a spacer can inhibit the extension of the oligonucleotide by DNA polymerases and prevent degradation by 3'-exonucleases.[3][4]

  • Mimicking Abasic Sites: A C3 spacer can be used to simulate the three-carbon spacing between the 3'- and 5'-hydroxyls of a natural sugar-phosphate backbone.[5]

Both C3 and C6 spacers are hydrophobic alkyl chains, differing in the number of carbon atoms in the linker.[6] The choice between a C3 and a C6 spacer depends on the specific application and the desired spatial relationship between different parts of the molecule.

Structural and Physicochemical Properties

The fundamental difference between C3 and C6 spacers lies in their length. A C3 spacer introduces a three-carbon chain, while a C6 spacer introduces a longer, six-carbon chain. This seemingly small difference can have significant implications for the functionality of the modified oligonucleotide.

PropertySpacer Phosphoramidite (B1245037) C3Spacer Phosphoramidite C6
Chemical Structure Propyl chain (-(CH2)3-)Hexyl chain (-(CH2)6-)
Hydrophobicity HydrophobicMore Hydrophobic
Flexibility FlexibleMore Flexible

Performance Comparison

While direct head-to-head quantitative comparisons in peer-reviewed literature are scarce, the performance differences can be inferred from their structural properties and common applications.

Steric Hindrance and Labeling

The primary reason for choosing a longer spacer like C6 over C3 is to provide greater separation between the oligonucleotide and a functional group.[7] For large modifications, such as proteins or antibodies, a C6 or even a longer spacer (e.g., C12) is often preferred to minimize steric clashes that could interfere with hybridization or enzymatic activity.[5]

Polymerase Extension and Nuclease Resistance

A C3 spacer at the 3'-end of an oligonucleotide is a well-established method to block extension by DNA polymerases.[8] This makes it a valuable modification for probes used in qPCR and other molecular assays where the probe should not act as a primer.[9] The C3 spacer is also known to confer resistance to 3'-exonucleases.[10] While a C6 spacer at the 3'-end would also block extension and likely provide some nuclease resistance, the C3 spacer is more commonly used for this purpose due to its established efficacy and shorter length, which may be advantageous in some contexts.[3][4]

Hybridization Kinetics and Thermal Stability

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the evaluation of spacer-modified oligonucleotides.

Thermal Melting (Tm) Analysis

This protocol determines the melting temperature of a duplex DNA, which is a measure of its thermal stability.

Methodology:

  • Oligonucleotide Preparation: Resuspend the spacer-modified oligonucleotide and its complementary strand in an appropriate buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0). Determine the concentration of each oligonucleotide by UV absorbance at 260 nm.

  • Duplex Formation: Mix equimolar amounts of the modified oligonucleotide and its complement in a final volume of 200 µL.

  • Annealing: Heat the mixture to 95°C for 5 minutes in a thermocycler or heat block, then slowly cool to room temperature over at least 1 hour to allow for proper duplex formation.

  • Spectrophotometry: Transfer the annealed duplex solution to a quartz cuvette. Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).

  • Data Analysis: Plot absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is typically determined by finding the maximum of the first derivative of the melting curve.

Nuclease Resistance Assay

This protocol assesses the stability of spacer-modified oligonucleotides in the presence of exonucleases.

Methodology:

  • Oligonucleotide Labeling: For ease of detection, the oligonucleotide can be labeled at the 5'-end with a fluorescent dye (e.g., FAM) or a radioisotope (e.g., ³²P).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the labeled oligonucleotide (final concentration, e.g., 1 µM), a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0, 5 mM MgCl₂), and the exonuclease (e.g., 3'→5' exonuclease like snake venom phosphodiesterase).

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and immediately quench the enzymatic reaction by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA) and heating to 95°C for 5 minutes.

  • Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Visualize the gel using a phosphorimager or fluorescence scanner. The amount of full-length, intact oligonucleotide at each time point is quantified and expressed as a percentage of the amount at time zero. This allows for a comparison of the degradation rates of oligonucleotides with different modifications.

Visualizing Workflows and Concepts

Oligonucleotide Modification and Application Workflow

G cluster_synthesis Oligonucleotide Synthesis cluster_application Downstream Application Synthesis Solid-Phase Synthesis Phosphoramidite Spacer Phosphoramidite (C3 or C6) Synthesis->Phosphoramidite Cleavage Cleavage & Deprotection Phosphoramidite->Cleavage Purification HPLC Purification Cleavage->Purification QC Mass Spec QC Purification->QC PCR qPCR Probe QC->PCR 3'-C3 for blocking Microarray Microarray QC->Microarray 5'-C6 for spacing Labeling Labeling QC->Labeling 5'-C3/C6 for spacing

Caption: Workflow for synthesis and application of spacer-modified oligonucleotides.

Functional Comparison of C3 and C6 Spacers

G cluster_c3 Spacer C3 cluster_c6 Spacer C6 C3_node Propyl Spacer (3 Carbons) C3_app1 3' Polymerase Blocking C3_node->C3_app1 C3_app2 3' Nuclease Resistance C3_node->C3_app2 C3_app3 Short-range Spacing C3_node->C3_app3 C6_app1 Long-range Spacing C6_node Hexyl Spacer (6 Carbons) C6_node->C6_app1 C6_app2 Reduce Steric Hindrance (Bulky Labels) C6_node->C6_app2 C6_app3 Surface Attachment C6_node->C6_app3

Caption: Key applications for C3 and C6 spacers.

Conclusion: Which Spacer to Choose?

The selection between a C3 and a C6 spacer phosphoramidite is driven by the specific requirements of the application.

  • Choose a C3 Spacer when a short spacer is sufficient, particularly for 3'-end modifications intended to block polymerase extension and provide nuclease resistance in applications like qPCR probes.[8][10] It is also suitable for attaching smaller functional groups where minimal separation is needed.

  • Choose a C6 Spacer when a greater distance is required between the oligonucleotide and a bulky label (e.g., a protein or a large dye molecule) to mitigate steric hindrance.[7] Its longer, more flexible chain is also advantageous for applications involving the attachment of oligonucleotides to solid surfaces, such as in microarrays, where it can improve hybridization efficiency by distancing the probe from the surface.[1]

For drug development professionals, the choice of spacer can impact the stability, hybridization properties, and overall performance of an oligonucleotide-based therapeutic or diagnostic. While both C3 and C6 spacers are invaluable tools, understanding their subtle differences is key to designing optimized and effective molecules. Further empirical testing using the protocols outlined above is recommended to determine the optimal spacer for a novel application.

References

A Comparative Guide to C3 and C12 Phosphoramidite Spacers in Oligonucleotide Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical modifiers is critical for the synthesis of effective oligonucleotide-based tools and therapeutics. Phosphoramidite (B1245037) spacers, such as the common aliphatic C3 and C12 linkers, are fundamental building blocks used to introduce non-nucleosidic gaps within or at the termini of an oligonucleotide. These spacers serve to distance functional moieties like fluorophores or biotin (B1667282) from the oligonucleotide sequence, minimizing steric hindrance and improving the performance of molecular probes and diagnostics.[1][2][3]

This guide provides a comparative overview of C3 and C12 phosphoramidite spacers, summarizing their structural differences, functional implications, and the experimental methods used to evaluate their performance. While direct, quantitative head-to-head comparisons are not abundant in publicly available literature, this document consolidates known properties and provides the necessary protocols for researchers to conduct their own evaluations.

Structural and Functional Overview

C3 and C12 spacers are both hydrophobic, flexible alkyl chains incorporated during standard phosphoramidite-based oligonucleotide synthesis.[3] The fundamental difference lies in their length, which dictates their primary applications.

  • C3 Spacer (Propyl Linker): A short, three-carbon chain. It is often used to create a minimal separation between a label and the oligonucleotide.[1] A key application of the C3 spacer is its use as a 3'-end blocker to inhibit polymerase extension and prevent degradation by 3'-exonucleases.[4][5][6] This makes it invaluable for protecting probes in qPCR assays and for antisense applications.[4]

  • C12 Spacer (Dodecyl Linker): A significantly longer, twelve-carbon chain. The C12 spacer is selected when a greater distance is required to prevent undesired interactions, such as quenching between a fluorophore and a quencher, or to mitigate steric interference between a bulky label and the oligonucleotide's hybridization to its target.[1][7]

Performance Comparison: Duplex Stability and Nuclease Resistance

The performance of oligonucleotides modified with these spacers is primarily assessed by their effect on duplex stability (melting temperature, Tm) and their resistance to enzymatic degradation.

Duplex Stability (Melting Temperature, Tm)

The introduction of a flexible, non-nucleosidic spacer at the 5' or 3' end of an oligonucleotide is generally not expected to significantly alter the melting temperature of the duplex, as the spacer itself does not participate in base pairing. However, the length of the spacer can indirectly influence Tm by affecting the positioning and interaction of attached functional groups. For instance, a shorter C3 spacer may hold a bulky group in closer proximity to the duplex, potentially causing steric hindrance that could slightly destabilize it, whereas a longer C12 spacer would move it further away.

Table 1: Example Data Structure for Melting Temperature (Tm) Comparison

The following table is a template illustrating how experimental data for Tm analysis would be presented. Specific values are hypothetical and would be determined empirically.

Oligonucleotide ConstructSpacer TypeTm (°C)ΔTm vs. Unmodified (°C)
5'-[Sequence]-3' (Unmodified Control)None55.0N/A
5'-[C3 Spacer]-[Sequence]-3'C354.8-0.2
5'-[C12 Spacer]-[Sequence]-3'C1254.9-0.1
5'-[Fluorophore]-[C3 Spacer]-[Sequence]-3'C354.5-0.5
5'-[Fluorophore]-[C12 Spacer]-[Sequence]-3'C1254.8-0.2
Nuclease Resistance

Table 2: Example Data Structure for Nuclease Resistance Assay

The following table is a template illustrating how experimental data for nuclease resistance would be presented. Values are hypothetical and would be determined via the protocol described below.

Oligonucleotide ConstructSpacer PositionEnzymeIncubation Time (min)% Intact Oligonucleotide
5'-[Sequence]-3' (Unmodified Control)N/A3'-Exonuclease305%
5'-[Sequence]-[C3 Spacer]-3'3'3'-Exonuclease3090%
5'-[Sequence]-[C12 Spacer]-3'3'3'-Exonuclease3092%
5'-[Sequence]-3' (Unmodified Control)N/A3'-Exonuclease60<1%
5'-[Sequence]-[C3 Spacer]-3'3'3'-Exonuclease6075%
5'-[Sequence]-[C12 Spacer]-3'3'3'-Exonuclease6078%

Experimental Methodologies and Visualizations

To generate the comparative data required for a definitive selection, the following experimental protocols and workflows are standard.

Standard Workflow for Oligonucleotide Synthesis with Spacers

The diagram below illustrates the standard solid-phase synthesis cycle for incorporating a phosphoramidite spacer into an oligonucleotide chain.

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblock 1. Detritylation (Remove DMT group) Coupling 2. Coupling (Add Spacer/Nucleotide Amidite) Deblock->Coupling Activator Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate (B84403) linkage) Capping->Oxidation Oxidation->Deblock Next Cycle Cleave Final Cleavage & Deprotection Oxidation->Cleave After Final Cycle Start Start with CPG Solid Support Start->Deblock Purify Purification (e.g., HPLC) Cleave->Purify FinalOligo Final Modified Oligonucleotide Purify->FinalOligo

Caption: Workflow for incorporating a spacer during solid-phase oligonucleotide synthesis.

Logic for Spacer Selection

The choice between a C3 and C12 spacer is driven by the specific application and the nature of the conjugated molecule.

Spacer_Choice_Logic Start Application Requirement Blocker Need 3' Blocker for Polymerase/Nuclease? Start->Blocker Distance Need to distance a functional moiety? Start->Distance C3_Choice Select C3 Spacer at 3'-end Blocker->C3_Choice Yes No_Blocker No Blocker Needed Blocker->No_Blocker No Bulky Is moiety large or causes quenching? Distance->Bulky Yes No_Blocker->Distance C12_Choice Select C12 Spacer Bulky->C12_Choice Yes C3_Sufficient Select C3 Spacer Bulky->C3_Sufficient No

Caption: Decision logic for choosing between C3 and C12 phosphoramidite spacers.

Experimental Protocols

Protocol 1: Thermal Denaturation for Melting Temperature (Tm) Determination

This protocol measures the Tm of a DNA duplex, which is the temperature at which 50% of the duplex molecules dissociate into single strands.

1. Materials and Reagents:

  • Modified and unmodified oligonucleotides, purified (e.g., by HPLC).

  • Complementary DNA or RNA strand.

  • Melting Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

  • Nuclease-free water.

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (peltier device).

  • Quartz cuvettes (1 cm path length).

2. Procedure:

  • Reconstitution: Resuspend lyophilized oligonucleotides in nuclease-free water to create 100 µM stock solutions.

  • Duplex Annealing:

    • In a microcentrifuge tube, combine the modified oligonucleotide and its complementary strand to a final concentration of 1 µM each in 1X Melting Buffer.

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature over 1-2 hours to ensure proper annealing.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Set the temperature program to ramp from 25°C to 95°C at a rate of 0.5°C per minute.

    • Blank the instrument at 25°C using a cuvette filled with Melting Buffer only.

  • Measurement:

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.

    • Start the temperature ramp program, recording absorbance at every 0.5°C interval.

  • Data Analysis:

    • Plot absorbance (A260) versus temperature (°C). The resulting curve should be sigmoidal.

    • The Tm is the temperature corresponding to the midpoint of the transition, which can be determined by finding the maximum of the first derivative of the melting curve.

Protocol 2: 3'-Exonuclease Resistance Assay

This protocol assesses the stability of 3'-modified oligonucleotides against degradation by a 3'-exonuclease, such as Exonuclease I.

1. Materials and Reagents:

  • 3'-modified (C3, C12) and unmodified control oligonucleotides, 5'-labeled with a fluorescent dye (e.g., FAM).

  • Exonuclease I (E. coli).

  • 10X Exonuclease I Reaction Buffer.

  • Nuclease-free water.

  • Stop Solution: 95% formamide, 20 mM EDTA.

  • TBE Buffer for gel electrophoresis.

  • Polyacrylamide gel (e.g., 15-20%).

  • Fluorescence gel imager.

2. Procedure:

  • Reaction Setup:

    • For each oligonucleotide to be tested, prepare a reaction mix in a microcentrifuge tube on ice:

      • 5'-FAM labeled oligonucleotide: 1 µM

      • 10X Exonuclease I Buffer: 2 µL

      • Nuclease-free water: to 18 µL

    • Prepare a "no enzyme" control for each oligonucleotide.

  • Enzymatic Digestion:

    • Initiate the reaction by adding 2 µL of Exonuclease I (e.g., 10 units) to each tube (except the "no enzyme" controls).

    • Incubate all tubes at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove a 5 µL aliquot from the reaction and immediately mix it with 10 µL of Stop Solution to quench the reaction. Place on ice.

  • Gel Electrophoresis:

    • Heat the quenched samples at 95°C for 5 minutes, then snap-cool on ice.

    • Load the samples onto a high-resolution polyacrylamide gel.

    • Run the gel according to standard procedures until sufficient separation is achieved.

  • Analysis:

    • Visualize the gel using a fluorescence imager.

    • Quantify the band intensity of the full-length, intact oligonucleotide in each lane.

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute time point or the "no enzyme" control.

    • Plot the percentage of intact oligonucleotide versus time to compare the degradation rates of the C3-modified, C12-modified, and unmodified oligonucleotides.

References

A Head-to-Head Comparison: dSpacer vs. C3 Spacer as Abasic Site Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, genetics, and drug development, the accurate mimicry of abasic sites in oligonucleotides is crucial for studying DNA damage, repair mechanisms, and the effects of genotoxic agents. Two of the most common tools for this purpose are the dSpacer (a tetrahydrofuran (B95107) derivative) and the C3 spacer (a simple propyl group). This guide provides an in-depth, objective comparison of their performance based on available experimental data, helping you choose the optimal tool for your research needs.

At a Glance: Key Differences and Structures

The dSpacer is designed to be a close structural analog of the natural apurinic/apyrimidinic (AP) site, featuring a tetrahydrofuran ring that mimics the deoxyribose sugar of the DNA backbone. In contrast, the C3 spacer is a more flexible, acyclic three-carbon linker. This fundamental structural difference underpins their distinct biochemical and biophysical properties.

Figure 1. Chemical structures of dSpacer and C3 spacer.

Performance in Key Experimental Systems

The choice between dSpacer and a C3 spacer can significantly impact experimental outcomes. Here, we compare their performance in two critical areas: DNA duplex stability and interaction with DNA polymerases.

DNA Duplex Stability

The presence of an abasic site or its mimic destabilizes a DNA duplex. The degree of this destabilization can be quantified by measuring the change in melting temperature (ΔTm) of the duplex compared to a control duplex with a standard base pair. While direct comparative studies are limited, the general principles of abasic site thermodynamics can be applied. The stability of a duplex containing an abasic site mimic is influenced by the ability of the flanking bases to stack and the overall conformational distortion introduced by the mimic.

FeaturedSpacer (Tetrahydrofuran)C3 Spacer
Structure Cyclic, mimics deoxyribose sugarAcyclic, flexible three-carbon chain
Backbone Distortion Minimal distortion, fits well into the natural sugar-phosphate backbone[1]Can cause greater distortion due to its flexibility[1]
Flanking Base Stacking The more rigid structure may facilitate better stacking of flanking bases, contributing to slightly higher stability compared to more flexible linkers.The increased flexibility can disrupt optimal stacking of neighboring bases, potentially leading to greater destabilization.

Note: The actual ΔTm will be highly dependent on the sequence context, particularly the identity of the flanking bases (purines or pyrimidines) and the base opposite the abasic site.

Interaction with DNA Polymerases: Translesion Synthesis

Translesion synthesis (TLS) is a cellular mechanism that allows DNA replication to proceed past lesions such as abasic sites. The efficiency of bypass by specialized TLS polymerases can be an indicator of how well a synthetic mimic replicates the properties of a natural abasic site.

One study directly compared the bypass efficiency of dSpacer and a C3 spacer by the Y-family DNA polymerase Dbh. The results indicated that the C3 spacer was bypassed with slightly higher efficiency than the dSpacer[2]. This suggests that the cyclic structure of the dSpacer, while mimicking the natural abasic site, does not inherently promote a higher rate of translesion synthesis by this particular polymerase[2].

Abasic Site MimicBypass Efficiency by Dbh Polymerase
dSpacer Less efficient bypass
C3 Spacer Slightly more efficient bypass

Data adapted from a study on translesion synthesis by the Y-family DNA polymerase Dbh.[2]

This finding is significant as it suggests that for studies focused on the mechanism of TLS, the choice of mimic can influence the observed enzymatic activity.

Translesion Synthesis (TLS) Workflow start Primer-template duplex with abasic site mimic (dSpacer or C3) incubate Incubate with TLS DNA polymerase (e.g., Dbh) and dNTPs start->incubate Initiate Reaction denature Denaturing polyacrylamide gel electrophoresis (PAGE) incubate->denature Stop Reaction & Separate visualize Visualize and quantify full-length product vs. stalled primer denature->visualize Analyze Results

Figure 2. A generalized workflow for a translesion synthesis assay.

Interaction with Base Excision Repair Enzymes

The primary cellular pathway for repairing abasic sites is the Base Excision Repair (BER) pathway. A key enzyme in this pathway is AP-endonuclease 1 (APE1), which incises the phosphodiester backbone 5' to the abasic site. The ability of dSpacer and C3 spacer to be recognized and cleaved by APE1 is a critical aspect of their function as abasic site mimics.

Base Excision Repair (BER) Pathway Initiation start DNA with Abasic Site (or mimic: dSpacer/C3) ape1_binding APE1 binds to the abasic site start->ape1_binding Recognition incision APE1 incises the phosphodiester backbone 5' to the site ape1_binding->incision Cleavage downstream Downstream BER enzymes (e.g., DNA polymerase, DNA ligase) complete the repair incision->downstream Handoff

Figure 3. The initial steps of the Base Excision Repair pathway involving APE1.

Experimental Protocols

Thermal Melting (Tm) Analysis of Oligonucleotide Duplexes

Objective: To determine the melting temperature (Tm) of a DNA duplex containing an abasic site mimic.

Methodology:

  • Oligonucleotide Preparation: Synthesize complementary oligonucleotides, one of which contains the dSpacer or C3 spacer. Purify the oligonucleotides, for example, by HPLC.

  • Duplex Annealing: Combine equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.

  • Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the duplex solution at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • Data Analysis: Plot absorbance versus temperature. The Tm is the temperature at which 50% of the duplex has denatured, which corresponds to the midpoint of the transition in the melting curve. This can be determined by finding the peak of the first derivative of the melting curve.

In Vitro APE1 Cleavage Assay

Objective: To measure the endonuclease activity of APE1 on a DNA substrate containing an abasic site mimic.

Methodology:

  • Substrate Preparation: Synthesize a single-stranded oligonucleotide containing the dSpacer or C3 spacer and label it at the 5' end with a fluorescent dye (e.g., 6-FAM). Anneal this to a complementary unlabeled oligonucleotide to form the duplex substrate.

  • Enzyme Reaction: Prepare a reaction mixture containing the fluorescently labeled DNA substrate in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 0.1 mg/mL BSA).

  • Initiation and Quenching: Initiate the reaction by adding a known concentration of purified human APE1. Incubate at 37°C for various time points. Stop the reaction at each time point by adding a quenching solution (e.g., a formamide-containing loading buffer with EDTA).

  • Product Separation and Detection: Separate the reaction products (uncleaved substrate and cleaved product) using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis: Visualize the gel using a fluorescence imager and quantify the intensity of the bands corresponding to the substrate and product. Calculate the percentage of cleaved product at each time point to determine the reaction rate. For more detailed kinetic analysis, vary the substrate concentration to determine Km and kcat.

Conclusion and Recommendations

Both dSpacer and C3 spacer are valuable tools for creating abasic site mimics in synthetic DNA. The choice between them should be guided by the specific research question.

  • For studies where maintaining a DNA structure that is as close as possible to the natural state is paramount, dSpacer is the superior choice. Its tetrahydrofuran ring provides a more faithful representation of the deoxyribose backbone, likely causing less structural perturbation. This is particularly important for structural biology studies or when investigating the binding of proteins that are sensitive to DNA conformation.

  • For applications where a simple, non-instructive site is needed and slight variations in DNA conformation are less critical, the C3 spacer may be a suitable and often more economical option. However, researchers should be aware of its potential to introduce greater flexibility and distortion into the DNA duplex.

  • When studying translesion synthesis, the choice of mimic can directly influence the outcome. As demonstrated with Dbh polymerase, the more flexible C3 spacer may be bypassed more readily. Therefore, it is crucial to consider the specific polymerase and the goals of the study when selecting an abasic site mimic.

References

A Head-to-Head Comparison: Hydrophilic vs. Hydrophobic Spacers in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chemical composition of synthetic oligonucleotides is of paramount importance. The inclusion of spacer molecules can dramatically influence the functionality of an oligo, impacting everything from hybridization kinetics to nuclease resistance. This guide provides an objective comparison of hydrophilic and hydrophobic spacers, supported by experimental data, to aid in the selection of the most appropriate spacer for a given application.

Understanding the Role of Spacers in Oligonucleotides

Spacers are non-nucleotidic linkers incorporated into an oligonucleotide sequence.[1] Their primary functions include:

  • Reducing Steric Hindrance: By creating distance between the oligonucleotide and a conjugated molecule (like a fluorescent dye or a protein) or a solid surface, spacers can improve hybridization efficiency.[1][2]

  • Increasing Flexibility: Spacers can introduce flexibility into the oligo backbone, which can be advantageous for certain applications like molecular beacons.[1][3]

  • Preventing Nuclease Degradation: Certain spacers can enhance the resistance of an oligonucleotide to degradation by nucleases.[1][3]

  • Acting as a Blocker: A spacer at the 3'-end of an oligo can prevent its extension by polymerases.[2][4]

The choice between a hydrophilic and a hydrophobic spacer is critical and depends on the specific experimental goals.

Chemical and Physical Properties

Hydrophilic and hydrophobic spacers are distinguished by their chemical structures, which in turn dictate their physical properties and interactions with the surrounding environment.

Hydrophilic Spacers: These are typically polyethylene (B3416737) glycol (PEG)-based, such as Spacer 9 (triethylene glycol) and Spacer 18 (hexaethylene glycol).[2][4][] Their ether linkages make them water-soluble and flexible.

Hydrophobic Spacers: These are generally aliphatic, consisting of hydrocarbon chains like C3 (propyl), C6, and C12 spacers.[2][3][4] Their nonpolar nature makes them less soluble in aqueous solutions.

Performance Comparison: Hydrophilic vs. Hydrophobic Spacers

The selection of a spacer can significantly impact the performance of an oligonucleotide in various applications. Below is a summary of comparative data.

Binding Affinity of Aptamer-Amphiphiles

A study by Waybrant et al. (2014) investigated the effect of different spacer types on the binding affinity of an aptamer-amphiphile to its target protein, fractalkine. The results demonstrated a clear performance difference between spacer types.

Spacer TypeCompositionRelative Binding AffinityReference
Hydrophobic Alkyl (C12 and C24)Greatest loss of affinity[6][7]
Hydrophilic PEG (PEG4, PEG8, PEG24)Improved affinity (but not to the level of free aptamer)[6][7]
Oligonucleotide T10 and A10Highest affinity[6][7]

These findings suggest that for applications involving specific binding events like those in aptamer-based diagnostics and therapeutics, highly hydrophobic spacers may be detrimental.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to evaluate spacer performance.

Oligonucleotide Synthesis with Spacers
  • Automated Solid-Phase Synthesis: Oligonucleotides are synthesized on a solid support using an automated DNA/RNA synthesizer.

  • Spacer Incorporation: Spacer phosphoramidites (either hydrophilic or hydrophobic) are added at the desired position (5'-end, 3'-end, or internally) during the synthesis cycle, similar to a standard nucleotide addition. Multiple additions can be performed to create longer spacer arms.[2][][8]

  • Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support, and protecting groups are removed.

  • Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is highly recommended for oligonucleotides containing spacers.[2][8][9] Reverse-phase HPLC (RP-HPLC) is particularly effective for purifying oligos with hydrophobic modifications.[10][11][12]

Surface Plasmon Resonance (SPR) for Hybridization Kinetics
  • Immobilization of Probe: An oligonucleotide with the spacer of interest is immobilized on a sensor chip surface (e.g., gold).

  • Analyte Injection: The complementary target oligonucleotide is injected over the sensor surface at various concentrations.

  • Data Acquisition: The binding of the target to the immobilized probe is monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Kinetic Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a kinetic model. These values provide a quantitative measure of the hybridization kinetics.

Visualizing Spacer Structures and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the structures of common spacers and a typical experimental workflow for their comparison.

G cluster_0 Hydrophilic Spacers (PEG-based) cluster_1 Hydrophobic Spacers (Alkyl-based) spacer9 Spacer 9 (Triethylene Glycol) spacer18 Spacer 18 (Hexaethylene Glycol) spacerC3 Spacer C3 (Propyl) spacerC12 Spacer C12 (Dodecyl)

Caption: Chemical classes of common hydrophilic and hydrophobic spacers.

G cluster_workflow Experimental Workflow for Spacer Comparison synthesis Oligo Synthesis with Hydrophilic vs. Hydrophobic Spacers purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (e.g., Mass Spec) purification->characterization assay Performance Assay (e.g., Hybridization, Nuclease Resistance) characterization->assay analysis Data Analysis and Comparison assay->analysis

Caption: General workflow for comparing spacer performance.

Conclusion

The choice between hydrophilic and hydrophobic spacers is a critical decision in oligonucleotide design that can have profound effects on experimental outcomes. Hydrophilic PEG-based spacers are often favored for their ability to improve solubility and reduce non-specific interactions, which can be beneficial for applications requiring high specificity and sensitivity. In contrast, hydrophobic alkyl spacers, while useful for certain applications, may negatively impact binding affinities in some contexts.

For researchers and drug development professionals, a thorough understanding of the properties and performance characteristics of different spacer types is essential for the rational design of effective and reliable oligonucleotide-based tools and therapeutics. The data and protocols presented in this guide offer a starting point for making informed decisions about spacer selection.

References

A Head-to-Head Comparison of Spacer C3 and Spacer 18 (HEG) for Oligonucleotide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of oligonucleotide modification, the choice of a spacer molecule can significantly impact the functionality and performance of the resulting nucleic acid. Spacers are non-nucleosidic linkers that introduce space within or at the ends of an oligonucleotide sequence. This guide provides an objective comparison of two commonly used spacers: the hydrophobic Spacer C3 and the hydrophilic Spacer 18, also known as hexaethylene glycol (HEG). By understanding their distinct properties and performance characteristics, researchers can make more informed decisions for their specific applications, ranging from diagnostics to therapeutics.

Core Properties: A Tale of Two Chemistries

Spacer C3 and Spacer 18 (HEG) differ fundamentally in their chemical nature, which in turn dictates their behavior and suitability for various applications.[1] Spacer C3 is a short, hydrophobic propyl group, essentially a three-carbon chain.[2][] In contrast, Spacer 18 is a longer, hydrophilic hexaethylene glycol chain, composed of 18 atoms (12 carbons and 6 oxygens).[][4] This inherent difference in polarity is a key determinant of their utility.

Table 1: General Properties of Spacer C3 and Spacer 18 (HEG)

PropertySpacer C3Spacer 18 (HEG)
Chemical Structure Propyl (3-carbon alkyl chain)Hexaethylene glycol (18-atom chain)
Hydrophobicity HydrophobicHydrophilic
Flexibility Relatively rigidHighly flexible
Primary Function 3' blocker, base mimic3' blocker, reduces steric hindrance

Performance Comparison: Experimental Insights

While direct, comprehensive comparative studies are limited, the existing body of research allows for a clear delineation of the performance characteristics of each spacer.

Hybridization and Duplex Stability

The addition of a non-nucleosidic spacer can influence the melting temperature (Tm) of an oligonucleotide duplex. While specific Tm shifts are sequence-dependent, the general principle is that the introduction of a flexible, non-interacting linker can slightly destabilize the duplex. However, for many applications, this effect is minimal and outweighed by the benefits of the spacer. In one study comparing alkyl and polyethylene (B3416737) glycol (PEG) spacers in the context of aptamer-amphiphiles, the hydrophilic PEG spacers were found to improve the binding affinity of the amphiphile compared to the more hydrophobic alkyl spacers, which showed the greatest loss of affinity.[5][6] This suggests that for applications requiring specific binding interactions, a hydrophilic spacer like HEG may be advantageous.

Nuclease Resistance
Polymerase Extension Blocking

A primary application for both spacers is to block the extension of an oligonucleotide by DNA polymerase.[2][4] This is particularly crucial for probes used in quantitative PCR (qPCR), where the probe should hybridize to the target but not be extended by the polymerase. Both Spacer C3 and Spacer 18 effectively prevent this extension when placed at the 3'-end.

Reduction of Steric Hindrance

One of the most significant advantages of Spacer 18 (HEG) is its ability to reduce steric hindrance.[7] The long, flexible, and hydrophilic nature of the HEG chain creates distance between the oligonucleotide and a conjugated molecule (e.g., a fluorescent dye, biotin, or a protein) or a solid surface (e.g., a microarray).[8] This separation minimizes unwanted interactions and ensures that the oligonucleotide can hybridize to its target without impediment. For instance, in microarray applications, a longer spacer like HEG can significantly increase hybridization efficiency by lifting the probe off the surface.[9] While C3 can provide some spacing, its shorter length and hydrophobic character are less effective in overcoming significant steric barriers.

Table 2: Performance Comparison of Spacer C3 and Spacer 18 (HEG)

Performance MetricSpacer C3Spacer 18 (HEG)Supporting Evidence
Effect on Tm Minimal to slight decreaseMinimal to slight decreaseInferred from studies on similar spacer types.[5][6]
Nuclease Resistance (3'-end) Effective blockerEffective blockerWidely cited function for both spacers.[2]
Polymerase Extension Blocking (3'-end) Effective blockerEffective blockerA primary application for both spacers in qPCR.[2][4]
Reduction of Steric Hindrance LimitedHighA key advantage of the long, flexible HEG chain.[7][9]
Hydrophilicity LowHighA fundamental chemical property.[1]

Experimental Protocols

Oligonucleotide Synthesis with Spacers

Objective: To synthesize an oligonucleotide with a 3'-terminal Spacer C3 or Spacer 18 (HEG).

Methodology:

Standard phosphoramidite (B1245037) chemistry is used for the synthesis of oligonucleotides containing these spacers.[10] The synthesis is performed on an automated DNA synthesizer.

  • Support: For a 3'-modification, a solid support functionalized with the desired spacer (e.g., Spacer C3 CPG or Spacer 18 CPG) is used as the starting material.

  • Synthesis Cycles: The oligonucleotide is synthesized in the 3' to 5' direction by the sequential addition of phosphoramidite monomers for each base in the desired sequence.

  • Cleavage and Deprotection: Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a standard deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length, modified product.[11]

Nuclease Degradation Assay

Objective: To compare the resistance of oligonucleotides modified with Spacer C3 and Spacer 18 to 3'-exonuclease digestion.

Methodology:

  • Oligonucleotide Preparation: Synthesize and purify three versions of a test oligonucleotide: an unmodified control, one with a 3'-Spacer C3, and one with a 3'-Spacer 18. The 5'-end of each oligonucleotide should be labeled with a fluorescent dye (e.g., FAM) for visualization.

  • Nuclease Reaction:

    • Prepare reaction mixtures containing the labeled oligonucleotide, a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, 10 mM MgCl2), and a 3'-exonuclease (e.g., Exonuclease I).

    • Incubate the reactions at 37°C.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis:

    • Stop the reaction in the aliquots by adding a loading dye containing a denaturant (e.g., formamide) and EDTA.

    • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the fluorescently labeled oligonucleotides using a gel imager. The disappearance of the full-length oligonucleotide band over time indicates degradation. The relative stability of the modified oligonucleotides can be assessed by comparing the rate of degradation to the unmodified control.[12][13]

Quantitative PCR (qPCR) with Blocked Probes

Objective: To demonstrate the polymerase blocking function of Spacer C3 and Spacer 18 in a qPCR assay.

Methodology:

  • Probe Design: Design a hydrolysis probe (e.g., a TaqMan® probe) with a 5'-reporter dye (e.g., FAM) and a 3'-quencher (e.g., BHQ-1). Synthesize three versions of this probe: one with a standard 3'-OH, one with a 3'-Spacer C3, and one with a 3'-Spacer 18.

  • qPCR Reaction Setup:

    • Prepare qPCR reactions containing a DNA template, forward and reverse primers, DNA polymerase, dNTPs, and one of the three probe versions.

    • Include a no-template control for each probe type.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[14]

  • Data Analysis:

    • Monitor the fluorescence signal at each cycle.

    • The probes with 3'-Spacer C3 and 3'-Spacer 18 should generate a specific amplification signal, indicating that they are functioning as probes and not being extended as primers.

    • The probe with the 3'-OH may show aberrant amplification curves or a higher background, as it can be extended by the polymerase, leading to non-specific signal generation.[2]

Visualizing Workflows and Applications

Experimental Workflow for Comparing Nuclease Resistance

nuclease_resistance_workflow cluster_prep Oligonucleotide Preparation cluster_reaction Nuclease Digestion cluster_analysis Analysis cluster_result Result unmodified Unmodified Oligo (Control) reaction Incubate with 3'-Exonuclease at 37°C unmodified->reaction c3_oligo 3'-Spacer C3 Oligo c3_oligo->reaction heg_oligo 3'-Spacer 18 Oligo heg_oligo->reaction sampling Collect Aliquots at Time Points reaction->sampling page Denaturing PAGE sampling->page imaging Fluorescent Gel Imaging page->imaging comparison Compare Degradation Rates imaging->comparison

Workflow for comparing the nuclease resistance of modified oligonucleotides.
Application in qPCR Probes

qpcr_probe_logic cluster_components qPCR Reaction Components cluster_process Thermal Cycling cluster_mechanism Probe Function template DNA Template denaturation Denaturation template->denaturation primers Forward & Reverse Primers annealing Annealing (Primers & Probe Bind) primers->annealing probe Hydrolysis Probe (5'-Reporter, 3'-Quencher, 3'-Blocker) probe->annealing polymerase DNA Polymerase extension Extension (Polymerase Extends Primers) polymerase->extension denaturation->annealing Repeat Cycles annealing->extension Repeat Cycles blocking 3'-Spacer (C3 or HEG) prevents probe extension annealing->blocking extension->denaturation Repeat Cycles cleavage Polymerase cleaves probe extension->cleavage fluorescence Reporter fluoresces cleavage->fluorescence Signal Generation

Role of 3'-spacers in a quantitative PCR hydrolysis probe assay.

Conclusion and Recommendations

The choice between Spacer C3 and Spacer 18 (HEG) should be guided by the specific requirements of the application.

  • Choose Spacer C3 when:

    • A simple, cost-effective 3'-blocking group is needed.

    • Hydrophobicity is not a concern or may be desirable.

    • Minimal spacing is sufficient.

  • Choose Spacer 18 (HEG) when:

    • Conjugating bulky molecules (e.g., proteins, antibodies, large dyes) where steric hindrance is a concern.

    • Immobilizing oligonucleotides on a solid surface (e.g., microarrays, beads).

    • Hydrophilicity is required to improve solubility or reduce non-specific hydrophobic interactions.

    • A longer, more flexible spacer is needed to facilitate complex structural formations.

Both Spacer C3 and Spacer 18 (HEG) are valuable tools in the oligonucleotide modification toolbox. By understanding their fundamental differences in hydrophobicity, length, and flexibility, researchers can strategically select the optimal spacer to enhance the performance and reliability of their nucleic acid-based assays and therapeutic agents.

References

A Head-to-Head Comparison of 3'-End Blocking Groups for Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers selecting alternatives to 3'-Spacer C3 CPG for polymerase and ligase blocking.

In molecular biology applications such as PCR, qPCR, and ligation-based assays, it is often crucial to prevent the extension of an oligonucleotide at its 3'-terminus. The 3'-Spacer C3 CPG has been a widely used modification for this purpose, effectively blocking extension by polymerases and ligases. However, a range of alternative modifications are available, each with distinct properties that may offer advantages in specific experimental contexts. This guide provides a comprehensive comparison of the most common alternatives to 3'-Spacer C3 CPG, supported by available experimental data, to aid researchers in making informed decisions for their specific needs.

The primary alternatives to 3'-Spacer C3 CPG for blocking enzymatic extension include 3'-inverted dT, 3'-dideoxynucleotides (ddNTPs), 3'-phosphate, and 3'-amino modifiers. These modifications function by either removing the 3'-hydroxyl group essential for phosphodiester bond formation or by creating a steric hindrance that prevents enzyme binding and activity.[1][2]

Performance Comparison of 3'-Blocking Groups

The choice of a 3'-blocking group can significantly impact the efficiency of blocking, the stability of the oligonucleotide, and its hybridization properties. The following tables summarize the performance of common 3'-blockers based on available data and established knowledge.

Quantitative Blocking Efficiency

A key performance indicator for a 3'-blocker is its ability to prevent extension by DNA polymerases. Leakage, or the residual extension of a blocked primer, can lead to non-specific amplification and background signal in sensitive assays. Experimental data comparing the blocking efficiency of different modifications is crucial for selecting the most effective blocker.

3'-ModificationPolymeraseBlocking EfficiencyLeakage
3'-Phosphate (-Pi) Taq DNA PolymeraseModerateSome leakage observed
High-Fidelity DNA Polymerase (KOD FX)LowSignificant leakage observed
3'-Amino C6 (-NH2) Taq DNA PolymeraseHighMinimal leakage observed
High-Fidelity DNA Polymerase (KOD FX)ModerateSome leakage observed
3'-Dideoxycytidine (-ddC) Taq DNA PolymeraseVery HighMinimal to no leakage observed
High-Fidelity DNA Polymerase (KOD FX)Very HighMinimal to no leakage observed

Table 1: Comparative blocking efficiency of 3'-phosphate, 3'-Amino C6, and 3'-ddC modifications in PCR. Data is synthesized from a study comparing blocked primers in PCR amplifications mediated by Taq DNA polymerase and a high-fidelity DNA polymerase.[3][4]

Qualitative Performance Characteristics

Beyond blocking efficiency, other factors such as resistance to nuclease degradation and impact on hybridization are important considerations.

3'-ModificationNuclease ResistanceImpact on HybridizationPrimary Blocking Mechanism
3'-Spacer C3 CPG ModerateMinimalSteric hindrance
3'-Inverted dT HighMinimal3'-3' linkage prevents polymerase binding
3'-Dideoxynucleotide (ddNTP) LowMinimalLack of 3'-hydroxyl group
3'-Phosphate LowCan be slightly destabilizingAbsence of a free 3'-hydroxyl; can be removed by phosphatases
3'-Amino Modifier ModerateMinimalReplacement of 3'-hydroxyl with an amino group
3'-Biotin HighCan be context-dependentSteric hindrance from the bulky biotin (B1667282) molecule

Table 2: Qualitative comparison of key performance characteristics for various 3'-blocking groups. Information is compiled from multiple sources describing the properties of these modifications.[1][2][5][6][7]

Experimental Protocols

To ensure a rigorous comparison of 3'-blocking groups, a standardized experimental protocol is essential. The following is a detailed methodology for assessing the blocking efficiency of 3'-modified oligonucleotides in a PCR assay.

Protocol: Evaluation of 3'-Blocker Efficiency in PCR

1. Oligonucleotide Design and Synthesis:

  • Design a forward primer with the desired 3'-blocking modification (e.g., 3'-Spacer C3, 3'-inverted dT, 3'-ddC, 3'-phosphate, 3'-amino modifier).

  • Design a corresponding unmodified forward primer as a positive control for amplification.

  • Design a standard reverse primer.

  • Synthesize and purify all oligonucleotides to ensure high quality.

2. PCR Reaction Setup:

  • Prepare separate PCR master mixes for each 3'-modified forward primer and the unmodified control. Each reaction should contain:

    • 1X PCR Buffer

    • 200 µM dNTPs

    • 0.5 µM of the respective forward primer

    • 0.5 µM of the reverse primer

    • 1-10 ng of template DNA

    • 1.25 units of Taq DNA Polymerase

    • Nuclease-free water to a final volume of 25 µL.

3. PCR Cycling Conditions:

  • Perform PCR with the following cycling conditions (to be optimized based on primer and template characteristics):

    • Initial Denaturation: 95°C for 2 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 30-60 seconds

    • Final Extension: 72°C for 5 minutes

4. Analysis of PCR Products:

  • Analyze the PCR products by agarose (B213101) gel electrophoresis.

  • Load equal volumes of each PCR reaction into the wells of a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Run the gel at an appropriate voltage until the bands are well-separated.

  • Visualize the DNA bands under UV light.

  • Interpretation of Results:

    • The unmodified forward primer should produce a clear, strong band of the expected product size.

    • An effective 3'-blocker should show no or a very faint band, indicating minimal to no amplification.

    • The intensity of any band produced by a blocked primer is indicative of the level of leakage.

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of different 3'-blockers and the experimental workflow for their comparison.

experimental_workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis Oligo_Design Oligo Design (Modified & Control) Oligo_Synth Oligo Synthesis & Purification Oligo_Design->Oligo_Synth Master_Mix Prepare PCR Master Mixes Oligo_Synth->Master_Mix PCR_Run Perform PCR Cycling Master_Mix->PCR_Run Gel_Electro Agarose Gel Electrophoresis PCR_Run->Gel_Electro Visualization Visualize Bands (UV light) Gel_Electro->Visualization Interpretation Interpret Results (Blocking vs. Leakage) Visualization->Interpretation

Caption: Experimental workflow for comparing the efficiency of 3'-blocking groups.

blocking_mechanisms cluster_blockers 3'-Blocking Modifications cluster_control Unmodified Control Spacer_C3 3'-Spacer C3 CPG Steric hindrance prevents polymerase binding Polymerase DNA Polymerase Spacer_C3->Polymerase interacts with Inverted_dT 3'-Inverted dT 3'-3' linkage not recognized by polymerase Inverted_dT->Polymerase interacts with ddNTP 3'-ddNTP Absence of 3'-OH prevents phosphodiester bond formation ddNTP->Polymerase interacts with Phosphate 3'-Phosphate Blocks 3'-OH and can be enzymatically removed Phosphate->Polymerase interacts with Oligo Oligonucleotide Oligo->Spacer_C3 Oligo->Inverted_dT Oligo->ddNTP Oligo->Phosphate Unmodified Unmodified 3'-OH Allows for normal polymerase binding and extension Oligo->Unmodified Extension Extension Polymerase->Extension results in No_Extension No Extension Polymerase->No_Extension results in Unmodified->Polymerase interacts with

Caption: Mechanisms of action for different 3'-blocking modifications.

Conclusion

While 3'-Spacer C3 CPG is a reliable choice for many applications, several alternatives offer distinct advantages. For applications requiring the highest fidelity with minimal leakage, 3'-dideoxynucleotides, particularly ddC, appear to be the superior choice based on available data.[2][8][9] For enhanced nuclease resistance, a 3'-inverted dT is a highly effective option.[7] 3'-phosphate and 3'-amino modifiers provide effective blocking, although their performance can be more dependent on the specific polymerase used. The selection of the optimal 3'-blocker will ultimately depend on the specific requirements of the assay, including the sensitivity to leakage, the need for nuclease resistance, and the enzymatic conditions of the reaction. This guide provides a framework for making an evidence-based decision to optimize your experimental outcomes.

References

A Head-to-Head Comparison: Spacer Phosphoramidite C3 vs. PC Spacer for Oligonucleotide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of oligonucleotide synthesis and modification, the choice of a spacer can be critical. This guide provides an objective comparison of two commonly used C3 spacers: the standard Spacer Phosphoramidite (B1245037) C3 and the photocleavable PC Spacer. We will delve into their fundamental properties, functional applications, and provide experimental frameworks for their evaluation.

This guide will empower you to make an informed decision on which spacer is best suited for your specific research and development needs, whether it be for therapeutic antisense oligonucleotides, diagnostic probes, or advanced molecular biology applications.

At a Glance: Key Differences and Properties

The primary distinction between Spacer Phosphoramidite C3 and PC Spacer lies in the latter's photocleavable nature. While both introduce a three-carbon tether into an oligonucleotide, the PC Spacer incorporates a 2-nitrobenzyl group, rendering the linkage susceptible to cleavage upon exposure to UV light. This unique feature opens up a range of applications not possible with the stable C3 spacer.

FeatureThis compoundPC (Photocleavable) Spacer
Core Structure A hydrophobic, 3-carbon alkyl chain.[1][2]A 3-carbon spacer containing a photocleavable 2-nitrobenzyl group.[][4]
Cleavability Non-cleavable, forms a stable linkage.Cleavable with UV light (300-350 nm).[5][6]
Cleavage Product Not applicable.Leaves a 5'-phosphate on the released oligonucleotide.[4][6][]
Primary Function Introduces a stable spacer to reduce steric hindrance or distance functional moieties.[1][8][9]Enables the controlled release of oligonucleotides or attached molecules.[5][10]
Molecular Formula C₃₃H₄₃N₂O₅P[11][12]C43H53N4O8P[][13]
Molecular Weight 578.68 g/mol [11][12]784.88 g/mol [][13]

Functional Applications in Oligonucleotide Design

This compound is a workhorse for a variety of applications where a stable, passive spacer is required:

  • Reducing Steric Hindrance: It can be inserted between an oligonucleotide and a bulky label (e.g., a fluorescent dye) to prevent the label from interfering with hybridization.[1][8] For instance, G-rich sequences are known to quench the fluorescence of dyes like fluorescein; a C3 spacer can mitigate this effect.[1][8]

  • 3'-End Blocking: When placed at the 3'-terminus, the C3 spacer can inhibit the action of exonucleases and polymerases, thereby increasing the oligonucleotide's stability in biological systems.[8][14]

  • Mimicking Abasic Sites: The three-carbon chain can be used to simulate the spacing of a sugar-phosphate backbone where a base is absent.[1][8] However, its flexibility can cause some distortion of the helical structure.[1][8]

PC Spacer excels in applications demanding the conditional release of an oligonucleotide or its modifications:

  • "Caged" Therapeutics: Therapeutic oligonucleotides can be rendered inactive by attaching them to a delivery molecule via a PC spacer. Upon reaching the target tissue, UV light can be used to release the active oligonucleotide.[10]

  • Affinity Capture and Release: Oligonucleotides modified with a PC Spacer and a capture tag (e.g., biotin) can be used to isolate specific targets. After capture on a streptavidin-coated support, the purified target-oligonucleotide complex can be released by photolysis.[10]

  • Sequencing-by-Synthesis: Photocleavable fluorescently labeled nucleotides are a key component of some next-generation sequencing platforms.[5] The PC spacer allows for the removal of the fluorescent tag after each nucleotide incorporation event.[5]

  • Diagnostics: Probes can be designed to be released from a surface or from a quencher molecule upon target binding and subsequent light exposure, leading to a detectable signal.[15]

Experimental Design: A Comparative Workflow

To quantitatively assess the performance of this compound and PC Spacer in your own laboratory setting, a systematic experimental workflow is recommended. The following diagram outlines a typical comparative study.

cluster_synthesis Oligonucleotide Synthesis cluster_analysis Analysis & Comparison Oligo_Design 1. Design Oligonucleotides - Control (unmodified) - C3 Spacer-modified - PC Spacer-modified Synthesis 2. Solid-Phase Synthesis Oligo_Design->Synthesis Cleavage_Deprotection 3. Cleavage & Deprotection Synthesis->Cleavage_Deprotection Purification 4. HPLC Purification Cleavage_Deprotection->Purification QC 5. Quality Control (Mass Spectrometry, UV-Vis) Purification->QC Photocleavage 6. Photocleavage Assay (PC Spacer Oligo Only) QC->Photocleavage Stability 7. Stability Assays (Nuclease Digestion, Thermal Melt) QC->Stability Functional 8. Functional Assays (Hybridization, PCR Inhibition) QC->Functional

Caption: A generalized workflow for the comparative analysis of C3 and PC Spacer modified oligonucleotides.

Detailed Experimental Protocols

Below are representative protocols for the key comparative experiments outlined in the workflow.

Oligonucleotide Synthesis and Purification
  • Synthesis: Oligonucleotides are synthesized on a standard automated DNA/RNA synthesizer. For the modified oligonucleotides, either this compound or PC Spacer phosphoramidite is coupled at the desired position (5', internal, or 3'-end using a modified solid support). A 2-minute coupling time is recommended for the PC Spacer.[16][17]

  • Deprotection and Cleavage: Standard deprotection protocols using ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) can be used for both types of modified oligonucleotides.[16]

  • Purification: The crude oligonucleotides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity for subsequent experiments.

Quality Control: Mass Spectrometry
  • Objective: To confirm the successful incorporation of the spacer modifications.

  • Method: The molecular weights of the purified oligonucleotides are determined using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Expected Outcome: The measured mass should correspond to the calculated mass of the unmodified, C3 spacer-modified, and PC spacer-modified oligonucleotides.

Photocleavage Assay (for PC Spacer Oligonucleotides)
  • Objective: To determine the efficiency and kinetics of the photocleavage reaction.

  • Method:

    • An aqueous solution of the PC Spacer-modified oligonucleotide is irradiated with UV light at 300-350 nm. A Black Ray XX-15 UV lamp at a distance of 15 cm is a suitable light source.[5]

    • Aliquots are taken at various time points (e.g., 0, 1, 2, 5, 10 minutes).

    • The samples are analyzed by HPLC or capillary electrophoresis.

  • Expected Outcome: The peak corresponding to the full-length oligonucleotide should decrease over time, with a concomitant increase in the peak corresponding to the cleaved oligonucleotide with a 5'-phosphate. Complete cleavage is expected within 5-10 minutes.[5]

Comparative Stability: Nuclease Resistance Assay
  • Objective: To compare the stability of 3'-modified oligonucleotides against exonuclease degradation.

  • Method:

    • Oligonucleotides with a 3'-C3 spacer, a 3'-PC spacer, and an unmodified 3'-end are incubated with a 3' to 5' exonuclease (e.g., Exonuclease I).

    • Aliquots are taken at different time points.

    • The reaction is quenched, and the samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Expected Outcome: The unmodified oligonucleotide will be rapidly degraded. The C3 and PC spacer-modified oligonucleotides are expected to show enhanced stability, with the rate of degradation being significantly slower. This will demonstrate the blocking capability of the 3'-modifications.

Visualizing the Chemical Structures

The following diagrams illustrate the core chemical structures of the this compound and the PC Spacer phosphoramidite.

cluster_C3 This compound cluster_PC PC Spacer Phosphoramidite C3 C3 PC PC C3_structure [Chemical Structure of this compound] PC_structure [Chemical Structure of PC Spacer Phosphoramidite]

Caption: Chemical structures of this compound and PC Spacer Phosphoramidite. (Note: Actual chemical structure images would be embedded here).

Conclusion

The choice between this compound and PC Spacer is dictated by the desired functionality. For applications requiring a stable, inert linker to introduce space or block enzymatic degradation, the C3 spacer is a reliable and cost-effective option. However, for advanced applications that can benefit from the controlled release of an oligonucleotide or an attached moiety, the photocleavable PC Spacer provides a powerful tool for temporal and spatial control at the molecular level. The experimental framework provided in this guide should enable researchers to make an evidence-based decision tailored to their specific needs.

References

Unraveling the Performance of C3 Spacers in Key Molecular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of oligonucleotide modifications, understanding the performance of spacers is critical for experimental success. This guide provides an objective comparison of the C3 spacer against common alternatives in essential molecular assays, supported by experimental data and detailed protocols.

The C3 spacer, a three-carbon chain modification, is a versatile tool in molecular biology, primarily employed to block polymerase extension, reduce steric hindrance, and serve as a stable, non-reactive component within an oligonucleotide. Its performance, however, is best understood when juxtaposed with other available modifications. This guide delves into a comparative analysis of the C3 spacer in Polymerase Chain Reaction (PCR), Quantitative PCR (qPCR), ligation reactions, and hybridization assays.

Performance in Polymerase Chain Reaction (PCR)

In PCR applications, the primary role of a 3' spacer is to prevent the oligonucleotide from acting as a primer, thereby blocking DNA polymerase extension. This is particularly useful for probes or in multiplex assays where preventing non-specific amplification is crucial.

Comparative Analysis of 3' Blocking Modifications in PCR

While direct quantitative comparisons involving the C3 spacer are not abundant in peer-reviewed literature, a study on the blocking efficiency of other common 3' modifications provides valuable insights. The following table summarizes the blocking efficiencies of a 3'-phosphate (Pi), a 3'-amino C6 modifier, and a 3'-dideoxycytidine (ddC) when paired with either a non-proofreading (Taq) or a proofreading (KOD FX) DNA polymerase.

3' ModificationDNA PolymeraseBlocking Efficiency
3'-Phosphate (Pi) Taq DNA PolymeraseHigh
KOD FX DNA PolymeraseModerate (some extension observed)
3'-Amino C6 Taq DNA PolymeraseHigh
KOD FX DNA PolymeraseModerate (some extension observed)
3'-ddC Taq DNA PolymeraseVery High
KOD FX DNA PolymeraseVery High

Data adapted from a study on the blocking efficiency of various 3' modifications. While C3 spacer was not included in this specific study, it is widely reported to be a robust blocker for non-proofreading polymerases.

The data indicates that while both 3'-phosphate and 3'-amino C6 are effective blockers for Taq polymerase, their efficiency is compromised with proofreading polymerases that possess 3' to 5' exonuclease activity, which can remove the modification. In contrast, 3'-ddC provides a more robust block for both types of polymerases. The C3 spacer is generally considered to be a highly effective blocker for non-proofreading polymerases like Taq.[1]

Experimental Protocol: Evaluating the Blocking Efficiency of 3' Modifications in PCR

This protocol is designed to assess the ability of a 3' modification to block primer extension by DNA polymerase.

1. Oligonucleotide Design:

  • Forward Primer (Unmodified): Standard forward primer for the target sequence.

  • Reverse Primer (Modified): A set of reverse primers, each with a different 3' modification (e.g., C3 spacer, C6 spacer, 3'-phosphate, or no modification as a positive control).

  • Template DNA: A known concentration of template DNA containing the target sequence.

2. PCR Reaction Setup:

  • Prepare a master mix for each reverse primer variant.

  • Component Volume (for 25 µL reaction) Final Concentration
    10x PCR Buffer2.5 µL1x
    dNTPs (10 mM)0.5 µL200 µM
    Forward Primer (10 µM)1.25 µL0.5 µM
    Reverse Primer (10 µM)1.25 µL0.5 µM
    Template DNA (10 ng/µL)1 µL10 ng
    Taq DNA Polymerase (5 U/µL)0.25 µL1.25 U
    Nuclease-free waterto 25 µL-

3. Thermal Cycling Conditions:

  • Initial Denaturation: 95°C for 2 minutes.

  • 30 Cycles:

    • Denaturation: 95°C for 30 seconds.

    • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).

    • Extension: 72°C for 1 minute/kb.

  • Final Extension: 72°C for 5 minutes.

4. Analysis:

  • Run the PCR products on a 1.5-2% agarose (B213101) gel.

  • Expected Results: The lane with the unmodified reverse primer should show a clear band of the expected amplicon size. The lanes with effective 3' blocking modifications should show no or a significantly fainter band, indicating successful inhibition of polymerase extension.

PCR_Blocking_Workflow cluster_prep Preparation cluster_pcr PCR cluster_analysis Analysis Oligo Design Oligonucleotides (Unmodified & Modified) MasterMix Prepare PCR Master Mix Oligo->MasterMix Template Prepare Template DNA Template->MasterMix ThermalCycling Perform Thermal Cycling MasterMix->ThermalCycling Gel Agarose Gel Electrophoresis ThermalCycling->Gel Results Analyze Band Intensity Gel->Results

Caption: Mechanism of a 3'-C3 spacer modified hydrolysis probe in qPCR.

Performance in Ligation Reactions

In applications such as DNA library preparation or ligation-based assays, it is sometimes necessary to prevent the ligation of one end of a DNA fragment. A 3' modification can serve this purpose by blocking the 3'-hydroxyl group required for phosphodiester bond formation by DNA ligase.

Comparative Analysis of 3' Modifications in Blocking Ligation

Oligonucleotides with a 3' C3 spacer are reported to be poor substrates for T4 DNA ligase, effectively blocking the ligation reaction at that end. Other modifications that block ligation include a 3'-phosphate and a 3'-dideoxynucleotide. While quantitative data directly comparing the ligation-blocking efficiency of these modifications is scarce, the C3 spacer is a commonly used and effective option.

Experimental Protocol: Assessing Ligation Blocking Efficiency

This protocol can be used to evaluate the ability of a 3' modification to inhibit ligation.

1. Oligonucleotide Design:

  • 5' Phosphorylated Oligo: A short single-stranded DNA oligonucleotide with a 5' phosphate (B84403) group.

  • 3' Modified Oligo: A set of complementary oligonucleotides, each with a different 3' modification (e.g., C3 spacer, 3'-phosphate, or a standard 3'-hydroxyl as a positive control).

2. Ligation Reaction Setup:

  • Anneal the 5' phosphorylated oligo with each of the 3' modified oligos to create double-stranded DNA fragments with a nick.

  • Component Volume (for 20 µL reaction) Final Concentration
    10x T4 DNA Ligase Buffer2 µL1x
    Annealed DNA (1 µM)2 µL100 nM
    T4 DNA Ligase (400 U/µL)1 µL20 U
    Nuclease-free waterto 20 µL-

3. Ligation Reaction:

  • Incubate at 16°C overnight or at room temperature for 1-2 hours.

4. Analysis:

  • Denature the samples by heating to 95°C for 5 minutes.

  • Run the samples on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).

  • Expected Results: The positive control (standard 3'-hydroxyl) should show a significant amount of the ligated, longer product. The lanes with effective 3' blocking modifications should show predominantly the unligated, shorter oligonucleotides.

Ligation Blocking Assay Workflow

Ligation_Blocking_Workflow cluster_prep Preparation cluster_ligation Ligation cluster_analysis Analysis Oligo Design & Synthesize Oligos (5'-P & 3'-Modified) Anneal Anneal Oligos Oligo->Anneal LigationSetup Set up Ligation Reaction Anneal->LigationSetup Incubate Incubate LigationSetup->Incubate Denature Denature Samples Incubate->Denature PAGE Denaturing PAGE Denature->PAGE Analyze Analyze Ligation Products PAGE->Analyze

Caption: Workflow for evaluating the efficiency of 3' modifications in blocking DNA ligation.

Performance in Hybridization Assays

Spacers can be incorporated into hybridization probes to increase the distance between the oligonucleotide and a solid support or a bulky label, which can reduce steric hindrance and improve hybridization efficiency.

Comparative Analysis of Spacers in Hybridization

The length and chemical nature of a spacer can influence hybridization kinetics and efficiency. While shorter spacers like C3 are effective at providing a minimal distance, longer and more hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG)-based spacers (e.g., Spacer 9, Spacer 18), may offer greater flexibility and reduced non-specific interactions, potentially leading to improved hybridization performance in certain applications, such as on dense microarrays. Studies have shown that longer alkyl spacers (C6, C11) can also enhance hybridization efficiency on surfaces. The optimal spacer depends on the specific application, including the nature of the surface and the density of the immobilized probes.

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis of Hybridization

SPR is a powerful technique for real-time, label-free analysis of molecular interactions, including oligonucleotide hybridization.

1. Surface Preparation:

  • Immobilize streptavidin on a sensor chip surface.

  • Synthesize biotinylated capture probes with different 3' spacers (e.g., C3, C6, Spacer 18).

2. Hybridization Assay:

  • Inject the biotinylated capture probes over the streptavidin surface to achieve a consistent immobilization level.

  • Inject a complementary target oligonucleotide at various concentrations over the surface.

  • Monitor the association and dissociation phases in real-time.

3. Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Compare these kinetic parameters for the probes with different spacers to evaluate their impact on hybridization performance.

Hybridization Assay Logical Flow

Hybridization_Assay_Flow Start Start Prep Prepare SPR Sensor Chip (Immobilize Streptavidin) Start->Prep Immobilize Immobilize Biotinylated Probes with Different Spacers Prep->Immobilize Inject Inject Complementary Target Oligo Immobilize->Inject Monitor Monitor Association & Dissociation Inject->Monitor Analyze Analyze Kinetic Data (ka, kd, KD) Monitor->Analyze Compare Compare Performance of Spacers Analyze->Compare End End Compare->End

Caption: Logical flow of an SPR-based hybridization assay to compare spacer performance.

Conclusion

The C3 spacer is a fundamental and widely effective modification for blocking polymerase extension in PCR and qPCR and for inhibiting ligation reactions. Its short, stable, and non-reactive nature makes it a reliable choice for many standard applications. However, for assays where maximizing hybridization efficiency on surfaces or providing greater flexibility is paramount, longer or more hydrophilic spacers may offer enhanced performance. The selection of the optimal spacer is context-dependent, and the experimental protocols provided in this guide offer a framework for researchers to empirically determine the best modification for their specific needs. By understanding the comparative performance of the C3 spacer and its alternatives, researchers can make more informed decisions to optimize their molecular assays and achieve more reliable and accurate results.

References

C3 Spacer in Dual-Labeled Oligonucleotide Probes: A Comparative Guide to Reducing Dye Quenching

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and diagnostics, the precise control of fluorescence signaling is paramount. For researchers, scientists, and drug development professionals utilizing fluorescence-based assays such as quantitative PCR (qPCR), the phenomenon of dye quenching can significantly impact assay sensitivity and accuracy. Dual-labeled oligonucleotide probes, central to these assays, rely on the spatial separation of a fluorophore and a quencher to generate a signal. This guide provides a comparative analysis of the C3 spacer as a tool to mitigate dye quenching, comparing its performance with other common spacer alternatives and providing the experimental basis for its validation.

Understanding Dye Quenching and the Role of Spacers

Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. In the context of dual-labeled probes, this is often a desired effect in the probe's intact state to minimize background signal. The two primary mechanisms of quenching are Förster Resonance Energy Transfer (FRET) and static (or contact) quenching.[1][2] Both mechanisms are highly dependent on the distance between the fluorophore and the quencher.[1][2]

A spacer is a chemical moiety incorporated into an oligonucleotide probe to introduce a defined distance between the fluorophore and the quencher or between the dye and the oligonucleotide itself. By controlling this distance, spacers can be used to modulate quenching efficiency and improve the signal-to-noise ratio of an assay.[3][4] The choice of spacer can influence the probe's flexibility, hydrophobicity, and interaction with its target, thereby affecting overall assay performance.

The C3 Spacer: A Common and Effective Solution

The C3 spacer is a short, three-carbon chain that is frequently used in oligonucleotide modifications.[4] It is a hydrophobic spacer that can be incorporated at the 3' or 5' end of an oligonucleotide, or internally.[4] One of its primary roles in dual-labeled probes is to act as a blocker to prevent polymerase extension, particularly when a quencher is moved internally to be closer to the fluorophore in longer probes.[4][5] This prevents the probe from acting as a primer in PCR.[4]

While providing sufficient distance to reduce unwanted quenching by the oligonucleotide itself, the C3 spacer is short enough to allow efficient quenching by a nearby quencher in the intact probe. Its utility lies in its simplicity and effectiveness in a variety of applications.

Comparative Analysis of Spacers: Experimental Data

Direct, comprehensive comparisons of various spacers under identical conditions are not abundant in published literature. However, studies examining the effect of spacer length on fluorescence intensity provide valuable insights into their performance. The following table summarizes conceptual and available experimental data on the impact of different spacers on probe performance.

Spacer TypeCompositionKey CharacteristicsImpact on Fluorescence Intensity (relative to no spacer)Primary Applications
No Spacer Direct attachment of dyeMinimal distance between dye and oligoBaselineStandard dual-labeled probes
C3 Spacer 3-carbon alkyl chainHydrophobic, shortModerate increase3' blocker, short-range spacing
C6 Spacer 6-carbon alkyl chainHydrophobic, moderate lengthSignificant increaseIncreased separation of dye and oligo
C12 Spacer 12-carbon alkyl chainHydrophobic, longHigh increaseMaximum separation for sensitive assays
PEG Spacers Polyethylene glycol unitsHydrophilic, flexibleVariable, generally high increaseImproving solubility and reducing steric hindrance

Note: The impact on fluorescence intensity is a generalized representation based on available data. Actual performance may vary depending on the specific fluorophore, quencher, and oligonucleotide sequence.

A study comparing probes with no spacer, a 6-carbon spacer (6C), and a 12-carbon spacer (12C) in microarray hybridization assays found that probes with spacers generally exhibited higher fluorescent signal intensity than those without spacers. While there was a trend towards higher intensity with longer spacers, the difference between 6C and 12C was not always statistically significant, suggesting that a moderate-length spacer can often provide sufficient distance to significantly reduce quenching.

Experimental Protocol for Validation of Spacer Performance

To quantitatively assess the effectiveness of a C3 spacer in reducing dye quenching compared to other spacers, the following experimental protocol can be adapted.

Objective: To measure and compare the fluorescence intensity and signal-to-background ratio of dual-labeled oligonucleotide probes synthesized with different spacers (e.g., none, C3, C6, PEG).

Materials:

  • Fluorophore-labeled oligonucleotide probes with different spacers.

  • Complementary quencher-labeled oligonucleotide target.

  • Hybridization buffer (e.g., 50 mM Tris-HCl, pH 7.2, 50 mM NaCl, 1.0 mM MgCl2).

  • Fluorometer or real-time PCR instrument.

  • Nuclease-free water.

Methodology:

  • Probe and Target Preparation:

    • Synthesize a set of identical oligonucleotide probes with a 5' fluorophore (e.g., FAM) and varying 3' modifications: no spacer, a C3 spacer, a C6 spacer, and a PEG spacer, each followed by a quencher (e.g., BHQ-1).

    • Synthesize a complementary target oligonucleotide.

    • Resuspend all oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Determine the precise concentration of each oligonucleotide by UV-Vis spectrophotometry.

  • Fluorescence Measurement of Unhybridized Probes (Background):

    • Prepare a reaction mixture containing 40 nM of each probe in hybridization buffer.[6]

    • Place the mixture in a quartz cuvette or a well of a microplate.

    • Measure the initial fluorescence intensity (background) using a fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Fluorescence Measurement of Hybridized Probes (Signal):

    • To the same reaction mixture, add the complementary target oligonucleotide to a final concentration of 320 nM.[6]

    • Allow the mixture to incubate at the annealing temperature of the probe-target duplex for a sufficient time to ensure complete hybridization.

    • Measure the fluorescence intensity of the hybridized probes (signal).

  • Data Analysis:

    • Quenching Efficiency: Calculate the quenching efficiency for each spacer type using the formula: Quenching Efficiency (%) = (1 - (Fluorescence_hybridized / Fluorescence_unhybridized)) x 100

    • Signal-to-Background Ratio: Calculate the signal-to-background ratio for each spacer by dividing the fluorescence intensity of the hybridized probe by the fluorescence intensity of the unhybridized probe.

    • Comparison: Tabulate and compare the quenching efficiencies and signal-to-background ratios for all spacer types.

Visualizing the Mechanism and Workflow

To better understand the principles and processes involved, the following diagrams illustrate the mechanism of dye quenching and a typical experimental workflow for validating spacer performance.

G Mechanism of Dye Quenching in Dual-Labeled Probes cluster_0 Intact Probe: Quenched State cluster_1 Hybridized/Cleaved Probe: Fluorescent State Fluorophore_Q Fluorophore Quencher_Q Quencher Fluorophore_Q->Quencher_Q   FRET / Contact Quenching (Low Fluorescence) Spacer Spacer (e.g., C3) Fluorophore_Q->Spacer Covalent Bond Oligo Oligonucleotide Spacer->Oligo Oligo->Quencher_Q Fluorophore_F Fluorophore Oligo_F Oligonucleotide Fluorophore_F->Oligo_F Covalent Bond Quencher_F Quencher Target Target Oligo_F->Target Hybridization note Increased Distance -> High Fluorescence

Caption: Mechanism of dye quenching and fluorescence restoration.

G Experimental Workflow for Spacer Validation A Synthesize Probes (No Spacer, C3, C6, PEG) B Prepare Probe Solutions (40 nM in Buffer) A->B C Measure Background Fluorescence (Unhybridized State) B->C D Add Complementary Target (320 nM) C->D E Incubate for Hybridization D->E F Measure Signal Fluorescence (Hybridized State) E->F G Calculate Quenching Efficiency and Signal-to-Background Ratio F->G H Compare Spacer Performance G->H

Caption: Workflow for comparing spacer performance.

Conclusion

The selection of an appropriate spacer is a critical aspect of designing sensitive and reliable dual-labeled oligonucleotide probes. The C3 spacer offers a robust and widely applicable solution for introducing a short, defined distance to mitigate unwanted quenching and to serve as a polymerase blocker. While longer spacers like C6 and C12 may offer a greater reduction in quenching in certain contexts, the incremental benefit may not always be significant. For many applications, particularly in qPCR, the C3 spacer provides an optimal balance of functionality and performance. The experimental protocol outlined in this guide provides a framework for researchers to validate and select the most suitable spacer for their specific assay requirements, ensuring data of the highest quality and reliability.

References

Navigating the Space Between: A Comparative Guide to Spacer Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-nucleosidic linkers, or spacers, into synthetic oligonucleotides is a critical design consideration. These molecular bridges, introduced during solid-phase synthesis via spacer phosphoramidites, offer a versatile toolkit to enhance the functionality and performance of oligonucleotides in a wide array of applications, from diagnostics to therapeutics. This guide provides an objective comparison of common spacer phosphoramidites, supported by experimental data and detailed protocols, to aid in the selection of the optimal spacer for your specific research needs.

Understanding the Role of Spacer Phosphoramidites

Spacer phosphoramidites are specialized chemical building blocks used in automated oligonucleotide synthesis to insert non-nucleosidic moieties within or at the termini of a DNA or RNA sequence. The primary functions of these spacers are to introduce distance between the oligonucleotide and a functional label (e.g., a fluorophore or biotin), to reduce steric hindrance between the oligonucleotide and its target, and to modulate the overall biophysical properties of the oligonucleotide.[1][2] The choice of spacer can significantly impact hybridization efficiency, nuclease resistance, and the performance of conjugated moieties.

Comparative Analysis of Common Spacer Phosphoramidites

The selection of a spacer phosphoramidite (B1245037) is often dictated by the specific application and the desired physicochemical properties of the final oligonucleotide. The most common spacers are aliphatic carbon chains of varying lengths (e.g., C3, C6, C12) and polyethylene (B3416737) glycol (PEG)-based linkers (e.g., Spacer 9, Spacer 18).[3]

Key Performance Metrics:

Spacer TypeChemical NaturePrimary ApplicationsCoupling EfficiencyImpact on Melting Temp. (Tm)Nuclease ResistanceConjugation Efficiency
C3 Spacer Hydrophobic (Aliphatic)Mimicking sugar-phosphate backbone, 3'-blockingHigh (>98%)Minimal to slight decreaseModerate (3'-end capping)[4]Good
C6 Spacer Hydrophobic (Aliphatic)Labeling with fluorophores, biotin; reducing steric hindranceHigh (>98%)Slight decreaseModerateExcellent[2]
C12 Spacer Hydrophobic (Aliphatic)Applications requiring longer separation distancesHigh (>98%)Moderate decreaseModerateVery Good
Spacer 9 (TEG) Hydrophilic (PEG-based)Improving aqueous solubility, reducing non-specific bindingHigh (>98%)MinimalModerateExcellent
Spacer 18 (HEG) Hydrophilic (PEG-based)Long-distance labeling, enzyme/antibody conjugationHigh (>98%)MinimalModerateExcellent
dSpacer (abasic) Abasic site mimicStudies of DNA repair, site-specific cleavageHigh (>98%)Significant decreaseSite for enzymatic cleavageN/A
PC Spacer PhotocleavableCaged oligonucleotides, controlled release applicationsHigh (>98%)MinimalN/AGood

Note: The data presented is a synthesis of information from various sources. Direct comparative studies under identical conditions are limited. Performance can vary based on sequence context, synthesis conditions, and the specific assay.

Experimental Protocols

To facilitate the in-house evaluation and comparison of different spacer phosphoramidites, detailed protocols for key performance assays are provided below.

Protocol 1: Determination of Spacer Phosphoramidite Coupling Efficiency

Objective: To quantify the efficiency of a spacer phosphoramidite coupling step during solid-phase oligonucleotide synthesis.

Methodology:

  • Synthesis Setup: Program the DNA synthesizer to perform a standard synthesis of a short oligonucleotide (e.g., a 10-mer).

  • Spacer Incorporation: In the synthesis cycle following the 10th base, introduce the spacer phosphoramidite coupling step.

  • Trityl Cation Monitoring: The coupling efficiency is determined by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step. The synthesizer's built-in spectrophotometer will record the absorbance at 498 nm after the deblocking step immediately following the spacer coupling.

  • Calculation: The coupling efficiency is calculated by comparing the trityl absorbance after the spacer coupling to the average trityl absorbance of the preceding nucleotide couplings.

    • Coupling Efficiency (%) = (Absorbance of Trityl after Spacer Coupling / Average Absorbance of Trityl from previous cycles) x 100

Protocol 2: Thermal Melting (Tm) Analysis

Objective: To determine the effect of a spacer on the thermal stability of an oligonucleotide duplex.

Methodology:

  • Sample Preparation: Anneal the spacer-modified oligonucleotide with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 1 µM.

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Melting Curve Acquisition: Monitor the absorbance at 260 nm while increasing the temperature from a starting point well below the expected Tm (e.g., 25°C) to a point well above it (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).[5]

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.[6]

Protocol 3: Nuclease Degradation Assay

Objective: To assess the ability of a spacer to protect an oligonucleotide from exonuclease degradation.

Methodology:

  • Oligonucleotide Preparation: Synthesize oligonucleotides with and without a 3'-terminal spacer modification.

  • Nuclease Reaction: Incubate a fixed amount of each oligonucleotide (e.g., 1 µg) with a 3'-exonuclease (e.g., Exonuclease I) in the appropriate reaction buffer at 37°C.

  • Time Course Sampling: Remove aliquots from the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: Quench the reaction by adding a stop solution (e.g., formamide (B127407) loading dye). Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).[7]

  • Quantification: Stain the gel with a fluorescent dye (e.g., SYBR Gold) and quantify the amount of full-length oligonucleotide remaining at each time point using a gel documentation system. The percentage of degradation is calculated relative to the 0-minute time point.

Protocol 4: Fluorescent Dye Conjugation Efficiency

Objective: To compare the efficiency of conjugating a fluorescent dye to amino-modified oligonucleotides with different spacer lengths.

Methodology:

  • Oligonucleotide Synthesis: Synthesize oligonucleotides with a 5'-amino modifier linked via different spacers (e.g., C3, C6, C12).

  • Dye Labeling: Dissolve the amino-modified oligonucleotide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0). Add an amine-reactive dye (e.g., an NHS-ester of a fluorophore) dissolved in DMSO.[8]

  • Reaction and Purification: Allow the reaction to proceed for a specified time (e.g., 2 hours to overnight) at room temperature. Purify the labeled oligonucleotide from excess dye using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.[1][9]

  • Efficiency Calculation: Determine the concentration of the oligonucleotide and the dye using UV-Vis spectrophotometry (measuring absorbance at 260 nm for the oligonucleotide and the excitation maximum for the dye). The conjugation efficiency is the molar ratio of the dye to the oligonucleotide.

Visualizing Workflows and Pathways

Solid-Phase Oligonucleotide Synthesis Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase oligonucleotide synthesis, including the incorporation of a spacer phosphoramidite.

Oligo_Synthesis_Workflow cluster_synthesis Oligonucleotide Synthesis Cycle start Start Cycle deblock 1. Deblocking (DMT Removal) start->deblock couple_base 2a. Coupling (Nucleoside Phosphoramidite) deblock->couple_base Add Base couple_spacer 2b. Coupling (Spacer Phosphoramidite) deblock->couple_spacer Add Spacer cap 3. Capping couple_base->cap couple_spacer->cap oxidize 4. Oxidation cap->oxidize end End Cycle oxidize->end Aptamer_Signaling_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization RTK->Dimerization Induces Ligand Ligand Ligand->RTK Binds Aptamer Aptamer-Spacer Conjugate Aptamer->RTK Blocks Binding Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., MAPK Pathway) Autophosphorylation->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Spacer Phosphoramidite C3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents like Spacer Phosphoramidite (B1245037) C3, a key component in oligonucleotide synthesis, are critical to mitigate risks and protect both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Spacer Phosphoramidite C3.

The primary and recommended method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis.[1] The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive and less hazardous H-phosphonate species.[1] This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling. It may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a fume hood.[1] In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand, and collect it in a sealed container for disposal.[1] The affected area should then be decontaminated with alcohol.[1] It is crucial to prevent the chemical from entering drains or waterways.[1]

Disposal Plan: A Step-by-Step Approach

The following protocol is intended for the deactivation of small quantities of expired or unused this compound solid waste or residues in empty containers.

Experimental Protocol for Deactivation of this compound Waste

Materials:

  • This compound waste (solid or residue in container)

  • Anhydrous Acetonitrile (B52724)

  • 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriate sealed and labeled hazardous waste container

  • Stir plate and stir bar (optional, for larger quantities)

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

Procedure:

  • Preparation: Conduct all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.[1]

  • Dissolution:

    • For solid waste: Carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.[1]

    • For empty containers: Rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

  • Quenching/Hydrolysis:

    • Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous solution of sodium bicarbonate.[1]

    • A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis.[1] The weak basic condition helps to neutralize any acidic byproducts.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor, in accordance with all federal, state, and local regulations.[1][2]

Quantitative Data Summary

ParameterValue/RecommendationSource
Deactivating Agent5% (w/v) aqueous sodium bicarbonate (NaHCO₃)[1]
Recommended SolventAnhydrous Acetonitrile[1][3]
Hydrolysis Reaction TimeMinimum of 24 hours at room temperature[1]
Storage of Unused ReagentFreezer storage, -10 to -30°C, dry[3]
Stability in Solution (Anhydrous Acetonitrile)2-3 days[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste prep Preparation in Fume Hood with PPE start->prep dissolve Dissolve in Anhydrous Acetonitrile prep->dissolve hydrolyze Slowly add to 5% NaHCO3 (aq) (10-fold excess) dissolve->hydrolyze react Stir for 24 hours at Room Temperature hydrolyze->react collect Transfer to Labeled Hazardous Waste Container react->collect dispose Dispose via Institutional EHS or Licensed Contractor collect->dispose

References

Safeguarding Your Research: A Guide to Handling Spacer Phosphoramidite C3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Spacer Phosphoramidite (B1245037) C3, a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for mitigating risks, ensuring the well-being of laboratory personnel, and protecting the environment.

Personal Protective Equipment and Safety Measures

When handling Spacer Phosphoramidite C3, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the necessary personal protective equipment (PPE) and safety measures to be implemented. Although specific occupational exposure limits for this compound have not been established, the recommendations are based on handling chemical compounds of a similar nature.[1][2]

CategoryRequirementRationale
Eye and Face Protection Safety glasses with side shields or gogglesProtects against splashes and dust.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton™)Prevents skin contact. Gloves must comply with EC Directive 89/686/EEC and standard EN374.[1][2]
Skin and Body Protection Lab coat or other suitable protective clothingMinimizes the risk of skin exposure.[1]
Respiratory Protection Not required under normal use with adequate ventilation. A NIOSH-approved dust mask is recommended if dust inhalation is possible.Protects against inhalation of dust particles.[1][3]
Engineering Controls Work in a well-ventilated area, preferably a chemical fume hood. Eyewash stations and safety showers must be readily available.Maintains a safe air environment and provides immediate decontamination facilities.[1][2]

Operational Plan: A Step-by-Step Protocol for Handling

Proper handling of this compound is critical for both safety and experimental success. Phosphoramidites are sensitive to moisture and oxidation.[4] The following protocol outlines the key steps for handling this reagent.

1. Preparation and Dissolution:

  • Ensure all handling is performed within a certified chemical fume hood.[4]

  • Wear all mandatory PPE as outlined in the table above.

  • Use anhydrous acetonitrile (B52724) as the diluent to dissolve the this compound.[5] It is crucial to maintain anhydrous (dry) conditions throughout the process.

  • Gently swirl the vial until the powder is completely dissolved.

2. Use in Oligonucleotide Synthesis:

  • For coupling and deprotection, no changes are needed from the standard methods recommended by the synthesizer manufacturer.[5]

  • Once dissolved, the phosphoramidite solution should be used within 2-3 days for optimal stability.[5]

3. Storage:

  • Store this compound in a freezer at -10 to -30°C in a dry environment.[5]

  • Keep the container tightly closed to protect from moisture.[3]

Disposal Plan: Deactivation and Waste Management

Proper disposal of unused or expired this compound and its containers is crucial to prevent environmental contamination. The primary method for safe disposal involves a controlled deactivation process through hydrolysis.[4]

1. Deactivation of Unused Solid Waste:

  • Perform all operations within a certified chemical fume hood.

  • For small quantities of solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.

  • Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. The weak base facilitates hydrolysis to a less reactive species.[4]

  • Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.[4]

2. Rinsing of Empty Containers:

  • Rinse the empty container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.

  • Add this rinsing solution to the 5% aqueous sodium bicarbonate solution for deactivation, as described above.

3. Final Waste Disposal:

  • Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.

  • Dispose of the sealed hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[4]

  • Never dispose of this compound or its waste down the drain or in regular trash.[1] Contaminated materials such as gloves and weighing papers should be collected in a separate, clearly labeled container for hazardous waste.[1]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_use Operational Use cluster_storage Storage cluster_disposal Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Dissolve in Anhydrous Acetonitrile prep2->prep3 use1 Standard Synthesizer Protocol prep3->use1 disp1 Deactivate with 5% NaHCO3 (aq) prep3->disp1 Unused Reagent use2 Coupling use1->use2 use3 Deprotection use1->use3 storage1 Freezer (-10 to -30°C) use1->storage1 use3->disp1 Waste storage2 Dry & Tightly Sealed storage1->storage2 storage2->prep3 For subsequent use disp2 Collect in Hazardous Waste disp1->disp2 disp3 Dispose via EHS disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spacer Phosphoramidite C3
Reactant of Route 2
Reactant of Route 2
Spacer Phosphoramidite C3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.